molecular formula C10H10N2O4S B8789474 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone

1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone

Cat. No.: B8789474
M. Wt: 254.26 g/mol
InChI Key: FHXUYFKYRBLZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone is a useful research compound. Its molecular formula is C10H10N2O4S and its molecular weight is 254.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

3-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid

InChI

InChI=1S/C10H10N2O4S/c1-7-5-10(13)12(11-7)8-3-2-4-9(6-8)17(14,15)16/h2-6,11H,1H3,(H,14,15,16)

InChI Key

FHXUYFKYRBLZJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (CAS 119-17-5)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone, a versatile chemical intermediate with significant applications in the synthesis of dyes and as a structural motif in pharmacologically active compounds. This document delves into its chemical and physical properties, a plausible synthesis workflow, analytical characterization methods, and its current and potential applications, with a particular focus on its relevance to the broader field of drug discovery and development.

Core Properties and Identification

1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone, also known by its synonym 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid, is a solid organic compound.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 119-17-5[3][4][5][6][7]
Molecular Formula C₁₀H₁₀N₂O₄S[3][4][5][6][7]
Molecular Weight 254.26 g/mol [3][4][5][7]
Melting Point 335 °C[4][5][8][9]
Density 1.53 ± 0.1 g/cm³ (Predicted)[4][9]
Physical Form Powder[10]
Purity Typically ≥ 95% (HPLC)[1][7]
Storage Temperature Room temperature, under inert gas (Argon)[1][7]

Synthesis Pathway: A Methodological Approach

While specific, detailed laboratory procedures for the synthesis of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone are not extensively published in peer-reviewed journals, a chemically sound and widely accepted method involves the condensation reaction of 3-hydrazinylbenzenesulfonic acid with an acetoacetic ester, such as ethyl acetoacetate. This approach is analogous to the well-established Knorr pyrazole synthesis.

A plausible, multi-step synthesis workflow is outlined below. This protocol is based on established chemical principles for the formation of pyrazolones.[11]

Experimental Protocol:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3-hydrazinylbenzenesulfonic acid in a suitable solvent like methanol.

  • pH Adjustment: Carefully adjust the pH of the solution to a range of 5.0-6.5 using a dilute acid, such as hydrochloric acid. This step is crucial for promoting the initial condensation.[11]

  • Addition of Acetoacetic Ester: While stirring the solution, add ethyl acetoacetate dropwise from the dropping funnel.

  • Reflux: Heat the reaction mixture to a controlled temperature of 60-80°C and maintain reflux for 2-4 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization and Neutralization: After the initial condensation, distill off the methanol. Adjust the pH to neutral using a suitable base. Continue to stir the reaction mixture at 60-80°C for an additional 1-3 hours to ensure complete cyclization.[11]

  • Isolation of Crude Product: Cool the reaction mixture to room temperature, which should induce the precipitation of the product. Isolate the crude solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a methanol-water mixture, to obtain the purified 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.

Synthesis_Workflow Reactant1 3-Hydrazinylbenzenesulfonic Acid Intermediate Condensation & Cyclization Reactant1->Intermediate Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Solvent Methanol + HCl (pH 5.0-6.5) Solvent->Intermediate Product 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone Intermediate->Product Purification Recrystallization Product->Purification

Caption: Proposed synthesis workflow for 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.

Analytical Characterization

To ensure the identity and purity of synthesized 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone, a combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of the compound.[7][12] A C18 column with a mobile phase consisting of an acetonitrile and water gradient, with an acidic modifier like formic acid for Mass Spectrometry compatibility, would be appropriate.[12] The compound's purity is typically expected to be ≥ 95%.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the sulfophenyl ring, the methyl protons, and the methylene protons of the pyrazolone ring. The aromatic protons would appear as a complex multiplet in the downfield region (around 7-8 ppm). The methyl protons would be a singlet at approximately 2-2.5 ppm, and the methylene protons would also present as a singlet around 3-3.5 ppm.

    • ¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the carbonyl carbon of the pyrazolone ring (typically in the range of 160-170 ppm), the methyl carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

    • A broad O-H stretch from the sulfonic acid group.

    • S=O stretching vibrations for the sulfonate group (around 1350 and 1175 cm⁻¹).

    • A strong C=O stretching vibration from the pyrazolone ring (around 1650-1700 cm⁻¹).

    • C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Applications and Broader Significance

Intermediate in Dye Synthesis

The primary industrial application of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone is as a key intermediate in the synthesis of various dyes.[5][6] It is used in the production of acid dyes, such as C.I. Acid Red 183 and C.I. Acid Red 186, and pigments like α-Pigment Yellow 191.[4][5][6] The pyrazolone ring acts as a versatile scaffold for creating chromophores.

The Pyrazolone Core in Drug Discovery

For drug development professionals, the pyrazolone nucleus is of significant interest due to its presence in a wide array of pharmacologically active compounds.[10] Pyrazolone derivatives have demonstrated a broad spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry.[13]

These activities include:

  • Anti-inflammatory[14]

  • Analgesic[14]

  • Antimicrobial[1][4]

  • Antitubercular[1][4]

  • Anticancer/Antitumor[1][4]

  • Antioxidant[1][4]

  • Anticonvulsant[2]

The metabolic stability of the pyrazole ring is a key factor contributing to its increased use in the development of new drugs.[13]

Biological_Activities Pyrazolone_Core Pyrazolone Core Anti_inflammatory Anti-inflammatory Pyrazolone_Core->Anti_inflammatory Analgesic Analgesic Pyrazolone_Core->Analgesic Antimicrobial Antimicrobial Pyrazolone_Core->Antimicrobial Antitubercular Antitubercular Pyrazolone_Core->Antitubercular Anticancer Anticancer Pyrazolone_Core->Anticancer Antioxidant Antioxidant Pyrazolone_Core->Antioxidant Anticonvulsant Anticonvulsant Pyrazolone_Core->Anticonvulsant

Caption: Diverse pharmacological activities of the pyrazolone scaffold.

Potential in Drug Delivery

There is emerging interest in using 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone to modify surfactants, such as didecyldimethylammonium chloride. This modification can enhance the surfactant's properties, potentially leading to improved drug delivery systems and increased stability of formulations.[15]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.

  • General Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

    • Skin Contact: Wash off with soap and plenty of water.[16]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[16]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[15][16]

Conclusion

1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone is a valuable chemical entity with established applications in the dye industry. For researchers and scientists in drug development, its true significance may lie in the broader context of the pyrazolone scaffold, which is a cornerstone in the design of new therapeutic agents. A thorough understanding of its properties, synthesis, and the biological potential of its core structure can inform the development of novel and effective pharmaceuticals.

References

  • Pravin Dyechem Pvt. Ltd. (n.d.). 1,3 SPMP, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13.
  • Abdel-Aziz, A. A., et al. (2014). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Chemical and Pharmaceutical Bulletin, 62(7), 643-654.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2185-2206.
  • Khan, I., et al. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 31(3), 567.
  • Ajani, O., Kasali, B. A., & Abdulahi, K. (2018). Synthesis and characterization of Cu and Fe (1:2) metal complexes based on their substituted pyridones acid dyes and their application on wool fabrics. Journal of Taibah University for Science, 12(5), 623-633.
  • Qingdao Haiwan Group Co.,Ltd. (n.d.). 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • MolecularInfo. (n.d.). Cas Number 119-17-5|1-(3-Sulfophenyl)-3-methyl-5-pyrazolone|C10H10N2O4S. Retrieved from [Link]

  • Pravin Dyechem Pvt. Ltd. (n.d.). 1,3 SPMP, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Zhang, Y., et al. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography.

Sources

Technical Guide: 3-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid (CAS 119-17-5), a critical heterocyclic intermediate in the synthesis of high-performance azo dyes and pigments.

Executive Summary

  • Common Name: 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone[1][2]

  • CAS Number: 119-17-5[1][2][3]

  • Molecular Formula: C₁₀H₁₀N₂O₄S

  • Molecular Weight: 254.26 g/mol [1][3][4]

  • Primary Application: Coupling component for Acid Yellow dyes (e.g., Acid Yellow 11, 17) and high-performance pigments (e.g., Pigment Yellow 191).[1]

  • Core Reactivity: The methylene group at position 4 is highly active, facilitating electrophilic substitution (coupling) with diazonium salts.

Chemical Structure & Tautomerism

Structural Analysis

The molecule consists of a pyrazolo-5-one ring substituted at the N1 position with a meta-sulfonated phenyl ring and at the C3 position with a methyl group . The sulfonic acid group (


) imparts water solubility, a critical feature for its use in aqueous dye synthesis.
Tautomeric Equilibrium

Like other 1-substituted-2-pyrazolin-5-ones, this compound exhibits keto-enol tautomerism , which dictates its reactivity and spectroscopic signature.

  • CH-Form (Keto): The "diketo" form (4,5-dihydro). This is the reactive species in electrophilic coupling reactions (e.g., azo coupling).

  • OH-Form (Enol): The "hydroxy" form (1H-pyrazol-5-ol). Predominant in polar solvents (DMSO, MeOH) and stabilized by aromaticity.

  • NH-Form: Less common for N-substituted pyrazolones but theoretically possible.

Note: In the solid state and non-polar solvents, the CH-form often dominates. In alkaline aqueous solutions (used for coupling), the compound exists as the enolate anion .

Tautomerism CH_Form CH-Form (Keto) (Reactive for Coupling) OH_Form OH-Form (Enol) (Aromatic Stabilized) CH_Form->OH_Form Solvent Dependent (H-shift) Enolate Enolate Anion (Alkaline Species) CH_Form->Enolate + Base - H+ OH_Form->Enolate + Base - H+

Figure 1: Tautomeric equilibrium pathways. The enolate anion is the active nucleophile in azo coupling.

Synthesis Protocol

Reaction Mechanism

The industrial synthesis involves the condensation of 3-hydrazinobenzenesulfonic acid with ethyl acetoacetate . This is a cyclization reaction that releases ethanol and water.

Reaction Equation:



Step-by-Step Laboratory Protocol
ParameterSpecification
Reaction Type Cyclocondensation
Temperature Reflux (95–100°C)
Solvent Water (with pH adjustment)
Yield ~85–90%

Procedure:

  • Preparation of Hydrazine Solution:

    • Dissolve 0.1 mol of 3-hydrazinobenzenesulfonic acid in 100 mL of water.

    • Add Sodium Carbonate (Na₂CO₃) slowly until the solution is neutral to slightly alkaline (pH 7–8) to ensure complete dissolution of the sulfonic acid.

  • Condensation:

    • Add 0.11 mol (10% excess) of Ethyl Acetoacetate dropwise to the stirred hydrazine solution at room temperature.

    • Observation: The solution may become slightly turbid or change color.

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 100°C) for 3–4 hours.

    • Mechanism: The heat drives the elimination of ethanol and ring closure.

  • Isolation:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Acidify with Concentrated HCl to pH < 2. The product, being an acid, will precipitate out as a white to off-white solid.

  • Purification:

    • Filter the precipitate.[5][6][7]

    • Recrystallize from hot water or ethanol/water mixture to remove unreacted hydrazine traces.

    • Dry in a vacuum oven at 80°C.

Characterization Data

To validate the synthesis, compare analytical data against these standards.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • 
     2.15 ppm (s, 3H):  Methyl group attached to the pyrazole ring.
    
  • 
     3.40 ppm (s, 2H):  Methylene protons at position 4 (characteristic of the CH-form). Note: This signal may broaden or disappear if rapid tautomer exchange occurs.
    
  • 
     11.0–12.0 ppm (br s, 1H):  Sulfonic acid proton (SO₃H) or enolic OH (exchangeable with D₂O).
    
  • 
     7.50–8.10 ppm (m, 4H):  Aromatic protons of the benzene ring. The SO₃H group causes a downfield shift compared to unsubstituted phenyl rings.
    
Infrared (IR) Spectroscopy
  • 1680–1700 cm⁻¹: C=O stretching (Pyrazolone carbonyl).

  • 1590–1600 cm⁻¹: C=N stretching.

  • 1150–1250 cm⁻¹: S=O stretching (Sulfonic acid group, broad and strong).

  • 3200–3400 cm⁻¹: O-H/N-H stretching (broad due to hydrogen bonding).

Industrial Applications & Workflow

The primary utility of CAS 119-17-5 is as a coupling component .

Azo Dye Synthesis Workflow

The methylene group at position 4 is a "hot spot" for electrophilic attack.

  • Diazotization: An aromatic amine (e.g., sulfanilic acid) is treated with NaNO₂/HCl to form a diazonium salt.

  • Coupling: The diazonium salt is added to a solution of 1-(3-sulfophenyl)-3-methyl-5-pyrazolone (buffered at pH 8–9).

  • Result: Formation of an azo bond (-N=N-) at position 4, creating a yellow to orange chromophore.

SynthesisWorkflow Start Start: 3-Hydrazinobenzenesulfonic Acid Step1 Step 1: Condensation (+ Ethyl Acetoacetate) Start->Step1 Intermediate Intermediate: 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone (CAS 119-17-5) Step1->Intermediate - EtOH, - H2O Step2 Step 2: Azo Coupling (+ Aryl Diazonium Salt) Intermediate->Step2 pH 8-9 Product Final Product: Acid Yellow / Pigment Yellow Step2->Product Electrophilic Substitution

Figure 2: Industrial workflow from precursor to final dye product.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature requires protection from moisture.

  • PPE: Wear nitrile gloves, safety goggles, and a dust mask (N95) when handling the powder.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61391: 3-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Substance Registry Services: Benzenesulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. EPA. Available at: [Link][8]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial Activity. (General synthesis protocols for pyrazolones). Available at: [Link]

Sources

Molecular weight and formula of 1-(3-sulfophenyl)-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(3-sulfophenyl)-3-methyl-5-pyrazolone, a critical hydrophilic scaffold in organic synthesis and dye manufacturing.

Role: Hydrophilic Pyrazolone Scaffold | CAS: 119-17-5 | Grade: Technical/Pharma Intermediate[1]

Executive Summary

1-(3-Sulfophenyl)-3-methyl-5-pyrazolone is a specialized derivative of the pyrazolone class, distinguished by the meta-substituted sulfonic acid group on the N1-phenyl ring. Unlike its lipophilic parent compound (1-phenyl-3-methyl-5-pyrazolone or PMP), this molecule exhibits high aqueous solubility and serves as a vital polar intermediate. It is primarily utilized as a coupling component in the synthesis of azo acid dyes (e.g., Acid Yellow 17) and as a solubilizing scaffold in medicinal chemistry to modulate the logP of pyrazolone-based drug candidates.

Part 1: Physicochemical Specifications[1]

The precise molecular characterization of this compound is essential for stoichiometry in combinatorial synthesis and yield calculations in industrial manufacturing.

Core Data Table[2]
ParameterSpecificationNotes
Chemical Name 1-(3-Sulfophenyl)-3-methyl-5-pyrazoloneIUPAC: 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
CAS Number 119-17-5 Verified Registry Number
Molecular Formula C₁₀H₁₀N₂O₄S Free acid form
Molecular Weight 254.26 g/mol Monoisotopic Mass: 254.0361
Appearance White to Off-White Crystalline PowderOxidizes slightly to pink/tan upon air exposure
Solubility High (Water, Alkaline solutions)Soluble in aqueous NaOH (forms sodium salt)
Melting Point >300 °C (Decomposes)High lattice energy due to zwitterionic character
pKa ~1.5 (Sulfonic acid), ~7.0 (Pyrazolone enol)Amphoteric nature affects extraction protocols
Structural Insight

The molecule exists in tautomeric equilibrium. While the keto-form is dominant in the solid state, the enol-form drives reactivity during electrophilic substitution (e.g., azo coupling at the C4 position). The meta-position of the sulfonic acid group is critical; it provides steric clearance for coupling reactions while imparting necessary water solubility without deactivating the pyrazolone ring electronically as strongly as an ortho-substituent might.

Part 2: Synthesis & Manufacturing Logic

As researchers, we must understand the provenance of our reagents. The synthesis of 1-(3-sulfophenyl)-3-methyl-5-pyrazolone follows a classic Knorr pyrazolone synthesis pathway, modified to accommodate the ionic sulfonic acid moiety.

Mechanistic Pathway[5]
  • Precursor Preparation: The sequence begins with Metanilic Acid (3-aminobenzenesulfonic acid).

  • Diazotization: Metanilic acid is diazotized at 0-5°C using Sodium Nitrite (

    
    ) and Hydrochloric Acid (
    
    
    
    ) to form the diazonium salt.
  • Reduction: The diazonium species is reduced (typically using Sodium Sulfite/Bisulfite) to generate 3-Sulfophenylhydrazine .

  • Cyclization: The hydrazine intermediate undergoes condensation with Ethyl Acetoacetate . The hydrazine nitrogen attacks the ketone carbonyl, followed by intramolecular cyclization with the ester group to form the pyrazolone ring.

Synthesis Process Flow (DOT Visualization)

SynthesisPathway Metanilic Metanilic Acid (Start) Diazonium Diazonium Salt (Intermediate) Metanilic->Diazonium NaNO2 / HCl 0-5°C Hydrazine 3-Sulfophenylhydrazine Diazonium->Hydrazine Reduction (Na2SO3) Condensation Condensation & Cyclization Hydrazine->Condensation EAA Ethyl Acetoacetate (Reagent) EAA->Condensation Product 1-(3-Sulfophenyl)- 3-methyl-5-pyrazolone Condensation->Product -EtOH, -H2O Reflux

Figure 1: Step-wise synthesis pathway from Metanilic Acid to the final Pyrazolone scaffold.

Part 3: Analytical Protocols & Quality Control

For drug development and high-purity dye synthesis, the "Technical Grade" material often supplied requires validation. The presence of unreacted hydrazine or metanilic acid can poison downstream catalysts or alter biological assay results.

HPLC Method (Reverse Phase)

The high polarity of the sulfonic acid group makes standard C18 retention difficult without ion-pairing agents or pH control.

  • Column: C18 (ODS), 5 µm, 250 x 4.6 mm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 0-5% B (0-5 min) -> 5-30% B (5-20 min). Note: Keep organic low to retain the polar sulfonate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 245 nm (pyrazolone absorption).

  • Retention Logic: The compound will elute early (low

    
    ). If retention is insufficient, add 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) to Mobile Phase A to form a lipophilic ion pair.
    
Identity Confirmation (NMR)
  • Solvent: DMSO-d6 (D2O exchange may eliminate the NH proton).

  • 1H NMR Signatures:

    • 
       2.1-2.3 ppm (s, 3H): Methyl group at C3.
      
    • 
       5.3-5.5 ppm (s, 1H): Proton at C4 (vinylic/ch tautomer). Note: This signal often broadens or disappears due to keto-enol exchange.
      
    • 
       7.4-8.0 ppm (m, 4H): Aromatic protons of the sulfophenyl ring. Look for the meta substitution pattern (singlet-like peak for the proton between N and SO3H).
      
QC Workflow Diagram (DOT Visualization)

QC_Workflow Sample Raw Sample (Batch 119-17-5) SolubilityTest Solubility Check (1M NaOH) Sample->SolubilityTest Clear Clear Solution? SolubilityTest->Clear HPLC RP-HPLC (Purity > 98%) Clear->HPLC Yes Fail Reject / Recrystallize Clear->Fail No (Turbidity) HPLC->Fail Impurities Detected Pass Release for Synthesis HPLC->Pass Peak Area > 98%

Figure 2: Quality Control decision tree for validating reagent purity prior to application.

Part 4: Applications in R&D

Combinatorial Scaffold in Drug Discovery

While the non-sulfonated analog (Edaravone) is a neuroprotective drug, the 1-(3-sulfophenyl) variant is utilized when restricting blood-brain barrier (BBB) permeability is desired. The sulfonic acid group acts as a "polar anchor," keeping the molecule in the periphery. It is also used to synthesize water-soluble libraries of pyrazolone derivatives for high-throughput screening (HTS).

Dye Synthesis (The "Yellow" Component)

This molecule is the obligate precursor for Acid Yellow 17 (C.I. 18965) and Pigment Yellow 191 .

  • Reaction: Coupling with diazonium salts.

  • Mechanism: The C4 position of the pyrazolone ring is highly nucleophilic. When reacted with a diazonium salt (e.g., from 2,5-dichloroaniline), it forms an azo bond (-N=N-) at C4, creating the chromophore.

  • Criticality: The sulfophenyl group ensures the final dye is water-soluble (for acid dyes) or provides a site for "laking" with Calcium/Strontium salts (for pigments).

Distinction from PMP Labeling Reagents

Critical Note for Analysts: Do not confuse this compound with PMP (1-phenyl-3-methyl-5-pyrazolone) used for carbohydrate labeling.

  • PMP (Standard): Lipophilic, requires extraction, used to tag sugars for UV detection.

  • Sulfophenyl-PMP (This Topic): Highly hydrophilic. If used for labeling, the derivative would not be extractable by organic solvents, altering the standard protocol entirely.

References

  • National Center for Biotechnology Information (NCBI). (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates (Contextual comparison of PMP derivatives). J Chromatogr B. Retrieved from [Link]

  • Indian Academy of Sciences. (2021). Preparative and mechanistic investigation of 3-methyl-5-pyrazolone derivatives. Journal of Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes. (Note: Reference provides mechanistic insight into the meta isomer synthesis as well). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Purification of m-Sulfophenyl-3-methyl-5-pyrazolone (1,3-SPMP)

[1]

Executive Summary

Compound: 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone (CAS: 119-17-5) Context: A critical intermediate in the synthesis of pyrazolone-based pharmaceuticals (e.g., analgesics, free-radical scavengers like Edaravone analogs) and high-performance acid dyes (e.g., Acid Red 183). Core Challenge: 1,3-SPMP exhibits complex solubility behavior due to its zwitterionic potential and the competing polarity of the sulfonic acid group (hydrophilic) versus the pyrazolone heterocycle (lipophilic). This guide delineates its solubility in water versus ethanol, providing thermodynamic insights and validated protocols for process optimization.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]

Understanding the solubility requires analyzing the molecular architecture.

PropertySpecification
IUPAC Name 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
CAS Number 119-17-5
Molecular Weight 254.26 g/mol
Appearance Off-white to light yellow powder
Melting Point ~335 °C (Decomposes)
pKa (Predicted) ~ -0.7 (Sulfonic acid), ~7.0 (Pyrazolone enol)

Solubility Mechanism: The molecule contains a strongly acidic sulfonic group (

  • In Water: Dissolution is driven by hydration of the sulfonate group. However, the strong intermolecular forces (lattice energy) limit solubility at room temperature compared to simple salts.

  • In Ethanol: The dielectric constant of ethanol (

    
    ) is significantly lower than water (
    
    
    ), reducing its ability to stabilize the ionic sulfonate species. However, ethanol can solvate the organic pyrazolone backbone, making it a candidate for recrystallization at elevated temperatures.

Comparative Solubility Data: Water vs. Ethanol

The following data synthesizes industrial specifications and thermodynamic behaviors.

Quantitative Profile (at 20°C - 25°C)
SolventSolubility (Approx.)[1][2][3][4][5][6][7]ClassificationThermodynamic Driver
Water 3.0 g/L (11.8 mM)Sparingly SolubleEntropy of hydration dominates; limited by high lattice enthalpy.
Ethanol (Abs.) < 1.0 g/L Slightly SolubleInsufficient dielectric constant to dissociate sulfonate group.
Hot Ethanol (78°C) > 10 g/L (Est.)SolubleIncreased

term overcomes lattice energy; suitable for recrystallization.
Alkaline Water > 100 g/L Freely SolubleDeprotonation forms the sulfonate/enolate dianion, massively increasing solubility.

Key Insight: While the sulfonic acid group suggests high water solubility, the neutral zwitterionic form is relatively insoluble (3 g/L). Process engineers must utilize pH adjustment (forming the sodium salt) or heat to achieve high concentrations.

Experimental Protocols (Self-Validating Systems)

To verify solubility for specific batches (critical due to potential polymorphs), use the following protocols.

Protocol A: Saturation Shake-Flask Method (Standard)

Best for: Equilibrium solubility determination at specific temperatures.

  • Preparation: Weigh excess 1,3-SPMP (approx. 100 mg) into a 20 mL scintillation vial.

  • Solvent Addition: Add 10 mL of the target solvent (Water or Ethanol). Record exact volume.

  • Equilibration:

    • Place vial in a thermostatic shaker bath at 25.0 ± 0.1°C.

    • Agitate at 100 rpm for 24–48 hours.

    • Validation Check: Ensure solid phase is still present.[2] If fully dissolved, add more solid.

  • Phase Separation:

    • Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at high temp).

    • Validation Check: Measure pH of filtrate (Water) to detect trace acidic impurities.

  • Quantification:

    • Dilute filtrate with mobile phase.

    • Analyze via HPLC (C18 column, Water/MeOH gradient) or UV-Vis spectrophotometry (λ_max ~254 nm).

    • Calculate concentration

      
      .
      
Protocol B: Dynamic Laser Monitoring (Advanced)

Best for: Metastable zone width (MSZW) determination for crystallization.

  • Setup: Reactor equipped with turbidity probe and FBRM (Focused Beam Reflectance Measurement).

  • Ramp: Charge reactor with solvent and known mass of solute.

  • Heating: Ramp temperature at 0.5°C/min.

  • Clear Point: Record temperature (

    
    ) where turbidity drops to baseline (dissolution).
    
  • Cooling: Ramp down at 0.5°C/min.

  • Cloud Point: Record temperature (

    
    ) where turbidity spikes (nucleation).
    
  • Analysis: The gap between

    
     and 
    
    
    defines the metastable zone.

Workflow Visualization

Solubility Determination Workflow

The following diagram outlines the logical flow for determining precise solubility, ensuring data integrity.

SolubilityWorkflowStartStart: Define Solvent & TempPrepSample Preparation(Excess Solute + Solvent)Start->PrepEquilEquilibration(Shake 24-48h @ T)Prep->EquilCheckSolid Present?Equil->CheckAddSolidAdd More SoluteCheck->AddSolidNoFilterFiltration(0.45 µm PTFE)Check->FilterYesAddSolid->EquilAnalysisQuantification(HPLC/UV-Vis)Filter->AnalysisDataCalculate Solubility (g/L)Analysis->Data

Caption: Logical workflow for gravimetric or instrumental solubility determination.

Recrystallization & Purification Logic

Since 1,3-SPMP is often purified via recrystallization, understanding the solvent switch is vital.

PurificationLogicCrudeCrude 1,3-SPMP(Contains Isomers/Salts)DissolveDissolve in Boiling Ethanol(or Water/EtOH Mix)Crude->Dissolve High TFilterHotHot Filtration(Remove Insolubles)Dissolve->FilterHotCoolSlow Cooling(Induce Nucleation)FilterHot->Cool SupersaturationCollectFiltration & Wash(Cold Ethanol)Cool->Collect Crystal GrowthPurePure 1,3-SPMP CrystalsCollect->Pure

Caption: Purification strategy leveraging the differential solubility in hot vs. cold ethanol.

Process Implications for Drug Development[1]

pH-Dependent Solubility (The "pH Switch")

For formulation or reaction, relying solely on water solubility (3 g/L) is inefficient.

  • Strategy: Convert to the sodium salt by adjusting pH to > 7.0 using NaOH or

    
    .
    
  • Result: Solubility increases >100-fold.

  • Reversal: Acidification (pH < 2) precipitates the zwitterionic form, serving as a purification step.

Solvent Selection for Synthesis
  • Reaction Medium: Water is often too polar (sluggish kinetics for organic coupling), while pure ethanol may not dissolve enough starting material.

  • Recommendation: Use a Water/Ethanol (50:50) co-solvent system . This balances the solvation of the sulfonate group (water) and the pyrazole ring (ethanol), often exhibiting a co-solvency maximum.

Impurity Rejection
  • In Water: Inorganic salts (NaCl,

    
    ) are highly soluble. Washing the 1,3-SPMP cake with cold water removes these salts but risks yield loss (3 g/L loss).
    
  • In Ethanol: Inorganic salts are insoluble. Washing with ethanol removes organic impurities but leaves salts behind.

  • Optimal Wash: Displacement wash with ice-cold water followed immediately by ethanol drying.

References

  • Pravin DyeChem. (2025). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone Technical Data Sheet. Retrieved from

  • Santa Cruz Biotechnology. (2024). 1-(3-Sulfophenyl)-3-methyl-2-pyrazolin-5-one Product Specifications. Retrieved from

  • Sigma-Aldrich. (2025). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone CAS 119-17-5 Properties. Retrieved from

  • National Institute of Health (NIH). (2025). Thermodynamic Assessment of Pyrazinamide Dissolution (Analogous Structure Analysis). PMC. Retrieved from

  • ChemicalBook. (2026). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone Physical Properties. Retrieved from

1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (CAS No. 119-17-5)

Introduction: A Scientist's Perspective on Chemical Safety

In the fields of pharmaceutical research and chemical synthesis, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone serves as a key intermediate and building block.[1] Its utility, however, demands a comprehensive understanding of its safety profile. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a practical, in-depth analysis for the laboratory professional. As scientists, our commitment to safety is not about compliance alone; it is about cultivating a culture of awareness where safe practice is an integral part of rigorous science. This document is structured to provide not just the "what" of safety protocols, but the "why," grounding every recommendation in established principles of chemical hygiene and risk management.

Section 1: Hazard Identification and Risk Assessment

The foundational step in safe handling is a thorough understanding of the potential hazards. While some data sheets for 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone may appear to offer conflicting information, a conservative approach based on the available Globally Harmonized System (GHS) classifications is essential.

GHS Classification and Interpretation

The most consistently reported hazard classification for this compound is Skin Sensitization, Category 1.[2][3] It is crucial to note that some suppliers list the material as "Not classified," which may be based on older data or different regulatory interpretations.[4] In the absence of comprehensive toxicological data, the scientifically prudent course of action is to adopt the more stringent classification.

Table 1: GHS Hazard Classification for 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone

Hazard Class Hazard Statement Signal Word GHS Pictogram

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction. | Warning | GHS07 (Exclamation Mark) |

Source:[2][3]

Expert Insight: The H317 classification is significant. Unlike simple irritation, sensitization involves an immune response. Initial exposures may have no effect, but subsequent contact, even with minute quantities, can trigger a severe allergic reaction (contact dermatitis). This delayed and potent effect is why meticulous prevention of skin contact is paramount. The absence of other hazard classifications does not equate to an absence of risk; it often signifies a lack of thorough investigation.[5]

Compound Identification and Physicochemical Properties

Understanding the compound's basic properties is critical for predicting its behavior in the laboratory environment and planning for storage and spill response.

Table 2: Key Physicochemical Data

Property Value Source(s)
CAS Number 119-17-5 [2][3][4]
Molecular Formula C10H10N2O4S [1][2][3]
Molecular Weight 254.26 g/mol [2][3]
Appearance White to slightly pale yellow crystalline powder [3][6]
Melting Point 335 °C (decomposes) [2][3][7]
Solubility Soluble in water [1]

| Storage Temperature | 2-8°C recommended for long-term storage |[3][8] |

Note: The high melting point suggests thermal stability under normal lab conditions, but decomposition can occur at elevated temperatures.

Section 2: Exposure Control and Personal Protection

Mitigating the risks identified in Section 1 requires a multi-layered approach, best conceptualized by the "Hierarchy of Controls." This principle prioritizes the most effective control measures, with Personal Protective Equipment (PPE) serving as the final, but essential, line of defense.

The Hierarchy of Hazard Controls

The most effective safety strategies involve systematically eliminating or minimizing the hazard at its source.

Hierarchy of Controls cluster_main Hierarchy of Hazard Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Application to 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone:

  • Engineering Controls: The primary method for controlling exposure to this solid compound is to prevent dust and aerosol formation. Always handle this material within a certified chemical fume hood or a ventilated enclosure.[5][9] An appropriate exhaust ventilation system at places where dust is formed is critical.[9]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. Ensure all personnel are trained on its specific hazards, particularly its sensitizing properties. Restrict access to authorized personnel only.

  • Personal Protective Equipment (PPE): PPE is mandatory even when using engineering controls. The specific selection is detailed below.

Detailed PPE Protocol

Objective: To prevent all routes of exposure (dermal, ocular, inhalation) during handling.

Methodology:

  • Eye and Face Protection:

    • Wear tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][4]

    • If there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Gloves: Wear chemical-resistant, impervious gloves (e.g., Nitrile) that conform to EN 374 standards.[4] Always inspect gloves for tears or punctures before use.[4] Given the H317 classification, do not wear the same pair of gloves for extended periods. If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

    • Lab Coat: A clean, buttoned lab coat is required. For tasks with a higher potential for contamination, consider a disposable gown.

    • Causality: The choice of nitrile gloves is based on their general resistance to a wide range of chemicals and their ability to provide excellent barrier protection against fine powders. However, for any new compound, it is best practice to consult the glove manufacturer's compatibility charts.

  • Respiratory Protection:

    • Under normal conditions within a functioning chemical fume hood, respiratory protection may not be required.

    • If a risk assessment indicates the potential for exceeding exposure limits (e.g., during large-scale handling or spill cleanup outside of a fume hood), a NIOSH-approved N95 dust mask or a higher-level respirator (e.g., a full-face respirator with appropriate cartridges) must be used.[4][9]

Section 3: Safe Handling, Storage, and Disposal

Daily laboratory practice must incorporate safety measures to manage the chemical's lifecycle from receipt to disposal.

Protocol for Handling and Weighing
  • Designate a specific area within a chemical fume hood for handling 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.

  • Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood before introducing the chemical.

  • Don all required PPE as described in Section 2.2.

  • Carefully open the container, avoiding any puff of powder.

  • Use a spatula to transfer the desired amount of solid. Avoid scooping actions that could generate dust.

  • If weighing on an analytical balance, use a containment vessel or perform the weighing in a ventilated balance enclosure if available.

  • Tightly reseal the container immediately after use.[1][4]

  • Clean any residual powder from the spatula and work surface using a damp cloth (being mindful of creating a waste stream) or a HEPA-filtered vacuum. Do not dry sweep.

  • Remove PPE and wash hands thoroughly after the procedure is complete.

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated area.[1][2][4] A recommended temperature range is 2-8°C for optimal stability.[3][8]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]

  • Incompatibilities: Store separately from strong oxidizing agents. While specific reactivity data is limited, this is a standard precaution for organic compounds.[4][6]

Waste Disposal
  • Procedure: All waste material (unused product, contaminated PPE, cleaning materials) must be disposed of as hazardous chemical waste.

  • Regulations: Contact a licensed professional waste disposal service.[5][9] Disposal must be in accordance with all federal, state, and local environmental regulations.[5][9] Do not allow the product to enter drains or waterways.[2][9]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Emergency Response Workflow

Emergency_Response_Workflow Incident Incident Occurs (Spill or Personnel Exposure) Assess Assess Situation (Is the area safe to enter?) Incident->Assess Evacuate Evacuate Immediate Area Alert Others Assess->Evacuate No FirstAid Administer First Aid (See Section 4.2) Assess->FirstAid Yes, Exposure SpillControl Control Spill (If trained and safe to do so) Assess->SpillControl Yes, Minor Spill ContactEHS Contact Emergency Personnel (EHS / 911) Evacuate->ContactEHS FirstAid->ContactEHS Report Complete Incident Report ContactEHS->Report Cleanup Perform Cleanup (See Section 4.3) SpillControl->Cleanup Cleanup->Report

Sources

Comparative Technical Analysis: 1-(3'-sulfophenyl) vs. 1-(4'-sulfophenyl)-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural distinction between 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone (Meta-isomer) and 1-(4'-sulfophenyl)-3-methyl-5-pyrazolone (Para-isomer) extends beyond simple regioisomerism. It fundamentally alters the electronic conjugation of the pyrazolone core, dictating reactivity profiles, spectral characteristics, and downstream utility.[1]

While primarily recognized as precursors for azo dyes (e.g., Tartrazine), these scaffolds are critical in pharmaceutical analysis as derivatization agents for carbohydrates and as models for understanding renal clearance in sulfonated pharmacophores. This guide analyzes the divergent physicochemical properties driven by the Hammett substituent effects of the sulfonic acid group.

Structural and Electronic Determinants[1][2]

The core difference lies in the position of the sulfonic acid group (


) on the N1-phenyl ring relative to the pyrazolone attachment point. This positional variance dictates the electronic communication between the phenyl ring and the enolizable C4 position of the pyrazolone.
Electronic Connectivity (Hammett Effects)
  • 1-(4'-sulfophenyl) [Para]: The sulfonate group is in the para position. It exerts a strong electron-withdrawing effect (

    
    ) that is conjugated  with the pyrazolone system. This allows for direct resonance interaction, stabilizing the hydrazone tautomer in azo coupling products and typically causing a bathochromic shift  (red shift) in UV-Vis absorption.
    
  • 1-(3'-sulfophenyl) [Meta]: The sulfonate is in the meta position. The resonance pathway is disrupted. The electron-withdrawing nature is primarily inductive (

    
    ). This results in a hypsochromic shift (blue shift) relative to the para-isomer and alters the pKa of the C4-methylene protons.
    
Visualization of Electronic Pathways

ElectronicEffects cluster_para 1-(4'-sulfophenyl) [Para] cluster_meta 1-(3'-sulfophenyl) [Meta] P_Struct Para-Isomer Structure P_Res Extended Conjugation (Resonance + Induction) P_Struct->P_Res N1-C4' Axis P_Effect Bathochromic Shift (Red Shift) P_Res->P_Effect Lower HOMO-LUMO Gap M_Struct Meta-Isomer Structure M_Res Broken Conjugation (Inductive Only) M_Struct->M_Res N1-C3' Axis M_Effect Hypsochromic Shift (Blue Shift) M_Res->M_Effect Higher HOMO-LUMO Gap

Figure 1: Comparative electronic pathways showing the resonance continuity in the para-isomer versus the inductive isolation in the meta-isomer.

Synthetic Pathways and Impurity Profiles

The synthesis of both isomers follows a parallel Knorr-type condensation mechanism, but the divergence begins at the precursor stage.

Synthetic Workflow

The reaction involves the condensation of Ethyl Acetoacetate with the corresponding Sulfophenylhydrazine .

IsomerPrecursor APrecursor BKey IntermediatePrimary Impurity
4'-Sulfo Sulfanilic AcidEthyl Acetoacetate4-SulfophenylhydrazineUnreacted Sulfanilic Acid
3'-Sulfo Metanilic AcidEthyl Acetoacetate3-SulfophenylhydrazineMetanilic Acid / Disulfonated byproducts
Critical Process Parameters (CPP)
  • Diazotization: The hydrazine precursors are generated via diazotization of Sulfanilic or Metanilic acid, followed by reduction (typically

    
    ). Incomplete reduction leads to diazo-tars.
    
  • Condensation pH: The reaction with ethyl acetoacetate requires strict pH control (typically pH 4-6).

    • Risk: At high pH, ring opening of the pyrazolone can occur.

    • Risk: At very low pH, solubility of the sulfonic acid precursors decreases, slowing kinetics.

Physicochemical & Application Comparison

Solubility and pKa

Both isomers are highly water-soluble due to the sulfonic acid moiety, making them poor candidates for oral drug absorption but excellent for parenteral diagnostics or aqueous reagents .

  • 4'-Isomer: Often exhibits lower solubility in acidic media due to stronger intermolecular hydrogen bonding (stacking) facilitated by the para-symmetry.

  • 3'-Isomer: The "kinked" meta-geometry disrupts crystal packing, often resulting in higher solubility in concentrated solutions.

Analytical Utility in Drug Development (Glycomics)

While often categorized as dye intermediates, the 4'-isomer (1-(4-sulfophenyl)-3-methyl-5-pyrazolone, PMP-sulfonate) has a specific niche in bioanalysis.

  • Carbohydrate Derivatization: It is used to label reducing sugars. The pyrazolone ring reacts with the aldehyde group of the sugar under basic conditions (Michael addition type).

  • Advantage: The sulfonic acid group confers high water solubility to the derivative, allowing analysis of hydrophilic glycans by Capillary Electrophoresis (CE) or HPLC without organic solvents.

  • Isomer Choice: The 4'-isomer is preferred because its UV absorption maximum (

    
    ) is distinct and strong, providing high sensitivity for detection.
    

Experimental Protocols

Protocol: Synthesis of 1-(4'-sulfophenyl)-3-methyl-5-pyrazolone

Use this protocol to generate high-purity standards for analytical bridging studies.

Reagents:

  • 4-Sulfophenylhydrazine (0.1 mol)

  • Ethyl Acetoacetate (0.11 mol)

  • Sodium Acetate (Buffer)

Step-by-Step:

  • Dissolution: Dissolve 18.8g of 4-sulfophenylhydrazine in 150mL water containing 8.2g sodium acetate. Heat to 50°C.

  • Addition: Dropwise add 14.3g Ethyl Acetoacetate over 30 minutes. The solution will turn turbid.

  • Reflux: Heat to reflux (100°C) for 2 hours. The pyrazolone ring closes, releasing ethanol and water.

  • Work-up: Cool to 5°C. Acidify with concentrated HCl to pH 1.0. The product precipitates as the free acid.

  • Purification: Recrystallize from 50% Ethanol/Water.

  • Yield: Expected ~85%. White to off-white crystals.

Protocol: HPLC Separation of Isomers

Separating the 3' and 4' isomers requires ion-pairing or mixed-mode chromatography due to their high polarity.

System: Agilent 1200 or equivalent. Column: SIELC Newcrom R1 (Mixed-mode Reverse Phase) or C18 with Ion Pairing.

ParameterCondition
Column Newcrom R1, 3µm, 150 x 4.6mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 40% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm

Separation Logic: The 4'-isomer (Para) is slightly more hydrophobic due to symmetry and will typically elute after the 3'-isomer (Meta) on a reverse-phase system, though this order can flip depending on the specific ion-pairing agent used.

Visualizing the Synthetic Logic

SynthesisWorkflow cluster_inputs Starting Materials Sulfanilic Sulfanilic Acid (Para-NH2) Diazotization 1. NaNO2 / HCl 2. Na2SO3 (Reduction) Sulfanilic->Diazotization Metanilic Metanilic Acid (Meta-NH2) Metanilic->Diazotization Hydrazine_P 4-Sulfophenylhydrazine Diazotization->Hydrazine_P Para-Route Hydrazine_M 3-Sulfophenylhydrazine Diazotization->Hydrazine_M Meta-Route EAA Ethyl Acetoacetate (Condensation Agent) Prod_P 1-(4'-sulfophenyl)-3-methyl-5-pyrazolone (Tartrazine Intermediate) Hydrazine_P->Prod_P + EAA (Reflux) Prod_M 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone (Pigment Intermediate) Hydrazine_M->Prod_M + EAA (Reflux)

Figure 2: Parallel synthetic routes distinguishing the origin of the isomeric difference.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66638, 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazolone T (Tartrazine Intermediate) on Newcrom R1 HPLC column. Retrieved from [Link]

  • Castells, C. B., et al. (2008). Precolumn derivatization of reducing carbohydrates with 4-(3-methyl-5-oxo-2-pyrazolin-1-yl) benzoic acid. Journal of Chromatography A.

Sources

A Comprehensive Technical Guide to the Melting Point Determination of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone Crystalline Powder

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the melting point of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone, a crucial physicochemical property for its application in research and drug development. This guide, structured from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of melting point determination, outlines detailed experimental protocols, and discusses the critical factors that can influence this measurement.

Introduction to 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone

1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone, also known as 3-methyl-1-(3-sulfophenyl)-5-pyrazolone, is a pyrazolone derivative.[1] Pyrazolone and its derivatives are a class of compounds with a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group. These compounds are of significant interest in the pharmaceutical industry due to their wide spectrum of pharmacological potential.[2] 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone is a solid, crystalline powder at room temperature.[3][4] It is used in organic and synthetic synthesis, including in the manufacturing of certain dyes.[1][4][5]

A key physical property of any crystalline solid is its melting point, which is the temperature at which it transitions from a solid to a liquid state.[6] For a pure crystalline substance, this transition occurs at a sharp, well-defined temperature.[7] The melting point is a fundamental parameter for material characterization, purity assessment, and stability evaluation. Several sources report the melting point of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone to be approximately 335 °C.[8][1][9][10][11]

Table 1: Physicochemical Properties of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone

PropertyValueReferences
Chemical Name 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone[1]
Synonyms 3-methyl-1-(3-sulfophenyl)-5-pyrazolone, PMP-S[8][1]
CAS Number 119-17-5[8][9][10]
Molecular Formula C10H10N2O4S[8][9][10]
Molecular Weight 254.26 g/mol [8][9]
Physical Form Crystalline Powder
Melting Point ~335 °C[8][1][9][10][11]

The Science Behind Melting Point: A Theoretical Framework

The melting point of a crystalline solid is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[6][7] Stronger forces necessitate more thermal energy to break them, resulting in a higher melting point.[12] Several factors can influence the melting point of a substance:

  • Molecular Structure and Polarity: The presence of polar groups and hydrogen bonding capabilities within a molecule generally leads to stronger intermolecular attractions and, consequently, a higher melting point.[6][12][13] The sulfonate group and the pyrazolone ring in 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone contribute to its polarity and high melting point.

  • Molecular Size and Packing: Larger molecules and those that can pack more efficiently into a crystal lattice tend to have higher melting points due to increased van der Waals forces and a more stable crystal structure.[12][14]

  • Purity: Impurities disrupt the regular arrangement of molecules in the crystal lattice, which weakens the intermolecular forces.[6][12] This leads to a depression of the melting point and a broadening of the melting range, a phenomenon known as melting point depression.[12] A sharp melting point is often an indicator of high purity.[7]

  • Polymorphism: This is the ability of a solid material to exist in more than one crystal structure.[15][16] Different polymorphs of the same compound can have distinct physical properties, including different melting points, solubilities, and stabilities.[15][16][17] The most stable polymorph will generally have the highest melting point.[15] It is crucial in pharmaceutical development to identify and control polymorphism to ensure consistent product quality and performance.[15][16]

Experimental Determination of Melting Point

Two primary techniques are widely employed for the accurate determination of the melting point of crystalline powders like 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone: the Capillary Melting Point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method involves heating a small sample of the powdered material in a thin glass capillary tube and observing the temperature at which it melts.[18]

  • Sample Preparation:

    • Ensure the 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone sample is completely dry and finely powdered. Grinding the sample ensures uniform heating.[19][20]

    • Press the open end of a capillary tube into the powder to collect a small amount of the sample.[19][21]

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-4 mm.[20][21][22] An appropriate sample size is crucial for an accurate reading; too much sample can lead to a broad melting range.[19]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[18][19]

    • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (around 315-320 °C for this compound).[20][21]

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.[20][21] A slow heating rate near the melting point is critical for accuracy.[7]

    • Carefully observe the sample through the magnifying lens.[19][21]

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[19][20] This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample to a Fine Powder Load Load Powder into Capillary Tube Grind->Load Pack Pack Powder to 2-4 mm Height Load->Pack Insert Insert Capillary into Apparatus Pack->Insert RapidHeat Rapidly Heat to ~315°C Insert->RapidHeat SlowHeat Slowly Heat (1-2°C/min) RapidHeat->SlowHeat Observe Observe Melting SlowHeat->Observe Record Record Melting Range Observe->Record

Caption: Workflow for DSC Melting Point Determination.

Conclusion

The melting point of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone crystalline powder is a critical parameter for its characterization and use in scientific research and pharmaceutical development. While a literature value of approximately 335 °C is reported, it is imperative for researchers to experimentally verify this value for their specific sample, as purity and crystalline form can significantly influence the melting behavior. Both the capillary melting point method and Differential Scanning Calorimetry are robust techniques for this purpose, with DSC offering more detailed quantitative information. A thorough understanding of the theoretical principles and meticulous execution of the experimental protocols outlined in this guide will ensure the generation of accurate and reliable melting point data.

References

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.).
  • Melting Point Apparatus Guidelines. (2010, May 3).
  • Measuring the Melting Point - Westlab Canada. (2023, May 8).
  • Crystalline Melting Point: Definition, Factors Affecting and Determination. (2022, September 16).
  • Mel-Temp Melting Point Apparatus - Organic Chemistry at CU Boulder. (n.d.).
  • Method for Determining Capillary Melting Point: - J&K Scientific LLC. (2023, November 29).
  • 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone - ChemicalBook. (n.d.).
  • 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | CAS#:119-17-5 | Chemsrc. (2025, August 27).
  • 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone - Echemi. (n.d.).
  • Melting Point Apparatus SMP40. (n.d.).
  • 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | 119-17-5 - Sigma-Aldrich. (n.d.).
  • Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2025, November 21).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Evaluation of USP melting point standards by differential scanning calorimetry. (n.d.).
  • Polymorphism in Pharmaceutical Solids. (n.d.).
  • 1,3 SPMP, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone - pravin dyechem pvt. ltd. (n.d.).
  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC. (2018, May 14).
  • Polymorphs in Pharmaceutical Products Janet Andres TC1600. (n.d.).
  • Polymorphism in Solid Dispersions - PMC - NIH. (n.d.).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. (n.d.).
  • 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | 119-17-5 - ChemicalBook. (2026, January 13).
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Melting Point. (n.d.).
  • Melting Point | Chemistry | Research Starters - EBSCO. (n.d.).
  • What Factors Affect Melting Point? - Sciencing. (2022, March 24).
  • Differential Scanning Calorimetry - Improved Pharma. (2024, February 8).
  • Factors Affecting Melting Point: Definition, Examples, Diagrams - Unacademy. (n.d.).
  • 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone - Qingdao Haiwan Group Co.,Ltd. (n.d.).
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. (2026, January 23).
  • Melting Point of Polymers and Plastics - Table - Matmake. (n.d.).
  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate) - ResearchGate. (2025, August 6).
  • 1-3-sulfophenyl-3-methyl-5-pyrazolone | 119-17-5 | Chemical Bull Pvt. Ltd. (n.d.).
  • Polymethylpentene - Wikipedia. (n.d.).
  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand - MDPI. (2022, February 10).
  • 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA. (n.d.).
  • How much do you know about PMP materials? - Foshan 3U Technology. (n.d.).
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. (n.d.).
  • Polymethylpentene (PMP) - MakeItFrom.com. (2020, May 30).
  • Labware physical properties table - Thermo Fisher Scientific. (n.d.).
  • Cyclohexasiloxane, dodecamethyl- - the NIST WebBook. (n.d.).
  • AppChem. (n.d.).
  • 3-Hexenol | C6H12O | CID 5281167 - PubChem - NIH. (2019, July 18).
  • 1-hexen-3-one propyl vinyl ketone - The Good Scents Company. (n.d.).
  • 3-Hexanone | 1X1ML | C6H12O | 687376 | 589-38-8 - HPC Standards. (n.d.).

Sources

Tautomeric Dynamics of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone in Solution: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone (SMP) is a highly versatile heterocyclic intermediate. While it is most prominently recognized as the critical diazo-coupling component in the synthesis of high-performance azo laked pigments such as 1[1], its core scaffold is also highly relevant in pharmaceutical drug design. The fundamental reactivity, solubility, and receptor-binding affinity of SMP are entirely dictated by its prototropic tautomerism in solution.

As a Senior Application Scientist, understanding these tautomeric shifts is not merely an academic exercise—it is the predictive foundation for optimizing reaction yields, controlling regioselectivity during acylation, and ensuring batch-to-batch reproducibility in scale-up syntheses. This whitepaper deconstructs the solvent-driven tautomeric equilibrium of SMP, providing field-proven, self-validating analytical protocols to quantify these states in real-time.

The Tautomeric Triad: Mechanistic Framework

Like most 1-aryl-3-methyl-5-pyrazolones, SMP exhibits a complex, three-way prototropic tautomerism[2]. The presence of the strongly electron-withdrawing and highly polar 3'-sulfonic acid group (-SO₃H) on the phenyl ring significantly alters the molecule's hydration sphere and dipole moment, heavily influencing the equilibrium compared to its non-sulfonated analog, edaravone.

The three primary tautomeric forms are:

  • CH Form (Keto): 1-(3'-sulfophenyl)-3-methyl-2-pyrazolin-5-one. Characterized by an active methylene group (-CH₂-) at the C4 position. This form lacks extended conjugation between the pyrazolone ring and the substituent at C5.

  • OH Form (Enol): 1-(3'-sulfophenyl)-3-methyl-1H-pyrazol-5-ol. The proton migrates to the C5 carbonyl oxygen, forming a hydroxyl group and establishing a C4=C5 double bond. This form maximizes aromaticity and conjugation.

  • NH Form (Amine/Zwitterion): 1-(3'-sulfophenyl)-3-methyl-3-pyrazolin-5-one. The proton resides on the N2 atom, generating a C3=C4 double bond. In aqueous media, the deprotonation of the sulfonate group (-SO₃⁻) often pairs with this form to create a highly stable zwitterionic network.

Tautomeric_Equilibrium CH CH Form (Keto) Active Methylene at C4 OH OH Form (Enol) Hydroxyl at C5 CH->OH Proton Transfer (Base Catalyzed) NH NH Form (Amine) Protonated N2 CH->NH Dipole Stabilization OH->NH Solvent H-Bonding (Protic Media)

Tautomeric equilibrium network of 5-pyrazolones driven by proton transfer and solvent effects.

Solvent-Driven Equilibrium Dynamics

The causality behind tautomeric distribution lies in the dielectric constant (


) and hydrogen-bonding capacity of the microenvironment[3]. The CH form is inherently less polar; thus, it is thermodynamically favored in non-polar, aprotic environments where intermolecular stabilization is absent. Conversely, polar solvents stabilize the OH and NH forms through strong hydrogen bond donor/acceptor interactions[4].
Table 1: Quantitative Tautomeric Distribution by Solvent Class
Solvent SystemDielectric Constant (

)
Dominant Tautomer(s)Mechanistic Driver
Chloroform-d (CDCl₃) 4.8CH Form (>90%)Lack of H-bond acceptors forces the molecule into the less polar keto state to minimize unfavorable solvent-solute interactions.
DMSO-d₆ 46.7OH Form (>95%)DMSO acts as a powerful H-bond acceptor, strongly interacting with the C5-OH proton, locking the molecule into the enol form.
Aqueous Buffer (pH 7.0) 80.1NH / OH Mix (~40:60)High polarity and protic nature stabilize the zwitterionic NH form and the enolic OH form. The -SO₃⁻ group heavily dictates the local hydration shell.

Note: Because SMP is highly polar due to the sulfonic acid group, dissolution in CDCl₃ often requires phase-transfer agents or prior conversion to a lipophilic salt.

Experimental Methodologies: Self-Validating Protocols

To definitively assign and quantify the tautomeric ratios of SMP in a given solvent, a dual-modal analytical approach utilizing Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy is required. This protocol is designed as a self-validating system : the structural assignment from NMR must mathematically align with the electronic transitions observed in UV-Vis.

Step-by-Step NMR Spectroscopy Protocol

Causality: NMR is the gold standard for tautomer quantification because the proton exchange rate between tautomers is typically slower than the NMR timescale at room temperature, allowing distinct integration of the C4 protons[4].

  • Sample Preparation (Lyophilization): Dissolve 10 mg of SMP in HPLC-grade water, freeze at -80°C, and lyophilize for 24 hours. Reasoning: Trace water acts as a proton-relay catalyst, artificially accelerating tautomeric exchange and leading to peak broadening.

  • Solvation: Reconstitute the anhydrous SMP in 0.6 mL of the target deuterated solvent (e.g., DMSO-d₆) under a dry nitrogen atmosphere.

  • Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 seconds to ensure complete relaxation for accurate integration.

  • Data Integration & Analysis:

    • CH Form: Look for a distinct singlet integrating to 2 protons at approximately

      
       3.4 - 3.6 ppm  (the active methylene -CH₂- at C4).
      
    • OH/NH Forms: Look for a singlet integrating to 1 proton at

      
       5.3 - 5.6 ppm  (the vinylic =CH- at C4).
      
    • Calculate the ratio directly:

      
      .
      
Step-by-Step UV-Vis Spectroscopy Protocol

Causality: UV-Vis cross-validates the NMR data by tracking the extent of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-conjugation. The CH form has an isolated pyrazolone chromophore, while the OH/NH forms exhibit extended conjugation with the phenyl ring.
  • Baseline Correction: Prepare a 10

    
    M solution of SMP in the target solvent. Run a blank scan of the pure solvent.
    
  • Spectral Acquisition: Scan from 200 nm to 450 nm at 25°C.

  • Peak Assignment:

    • The CH form exhibits a

      
       near 240-245 nm .
      
    • The OH/NH forms exhibit a significant bathochromic (red) shift, with a

      
       near 280-300 nm  due to the extended conjugated system.
      
  • Validation: Ensure the absorbance ratio (

    
    ) correlates linearly with the enol/keto ratio determined via NMR.
    

Analytical_Workflow Prep 1. Sample Preparation Lyophilization & Anhydrous Solvation NMR 2A. 1H/13C NMR Spectroscopy Quantify C4-H2 vs C4-H Integrals Prep->NMR UV 2B. UV-Vis Spectroscopy Track Bathochromic Conjugation Shifts Prep->UV Data 3. Data Integration Cross-Validate Molar Ratios NMR->Data UV->Data Result 4. Tautomeric Distribution Determine Dominant Solution State Data->Result

Self-validating analytical workflow for quantifying pyrazolone tautomeric ratios in solution.

Implications in Materials Science and Drug Development

Understanding the exact tautomeric state of SMP is critical for downstream synthetic applications:

  • Regioselective Acylation (Pharma): When synthesizing pharmaceutical derivatives, the choice of base and solvent dictates whether acylation occurs at the C4 carbon or the C5 oxygen. Using non-polar solvents (e.g., dioxane) with weak bases (Ca(OH)₂) shifts the equilibrium toward the OH form, favoring O-acylation. Conversely, highly polar solvents favor the generation of the C4-carbanion, driving C-acylation[5].

  • Azo Coupling for Pigment Yellow 191: In the industrial synthesis of C.I. Pigment Yellow 191, diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid is coupled with SMP[1]. This electrophilic aromatic substitution occurs exclusively at the C4 position. The reaction must be performed in an aqueous alkaline medium (pH 6.0 - 6.5). The causality: The alkaline pH forces the deprotonation of the OH/NH tautomers, generating a highly nucleophilic enolate species at C4, which rapidly attacks the diazonium salt, ensuring near-quantitative yields and preventing unwanted side reactions.

References

  • Evans N.A., Whelan J., Johns R.B. "Tautomerism in the 5-pyrazolone series: 1(H)-5-pyrazolones and indazolones." Tetrahedron, 1965. 2

  • Alderete J.B., et al. "NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone." Boletín de la Sociedad Chilena de Química, 2000.4

  • European Patent Office. "New crystalline modification of C.I. Pigment Yellow 191 and manufacturing process thereof" (EP1170338B1). Google Patents. 1

  • Kaya M., et al. "Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives." PMC / NIH, 2023.3

Sources

High Purity 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone: Technical Procurement & Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppliers and Price of High Purity 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone Content Type: Technical Guide / Whitepaper

Executive Summary

1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (CAS 119-17-5), often abbreviated as 3-SPMP or m-SPMP , is a critical heterocyclic intermediate. While historically dominant in the synthesis of acid dyes (e.g., Acid Yellow 191, Acid Red 183), its role has expanded into pharmaceutical research as a scaffold for pyrazolone-based free radical scavengers (analogs of Edaravone) and as a water-soluble derivatizing agent for carbohydrate analysis.

For researchers and drug development professionals, "standard" industrial grades (90-95%) often contain genotoxic impurities (hydrazines) and isomeric contaminants (4-sulfophenyl analogs) that compromise biological assays and synthetic reproducibility. This guide outlines the supply landscape for high-purity (>98%) material, pricing benchmarks, and a validated analytical framework for quality control.

Chemical Profile & Critical Quality Attributes (CQA)

PropertySpecification
Chemical Name 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone
CAS Number 119-17-5
Molecular Formula C₁₀H₁₀N₂O₄S
Molecular Weight 254.26 g/mol
Solubility Soluble in water (alkaline pH), DMSO; slightly soluble in ethanol.
pKa ~0.7 (Sulfonic acid), ~7.0 (Pyrazolone enol)
Key Impurities 3-Hydrazinobenzenesulfonic acid (Starting material), 4-Sulfophenyl isomer, Sodium salts (inorganic).

Why Purity Matters:

  • Genotoxicity: The starting material, aryl hydrazine, is a potential mutagen. High purity grades must control this to <10 ppm for pharmaceutical applications.

  • Regioselectivity: In coupling reactions (e.g., azo dye synthesis or drug scaffold construction), the presence of the 4-sulfophenyl isomer (CAS 89-36-1) alters the electronic properties and solubility profile of the final product.

Market Analysis: Suppliers & Pricing

The market is bifurcated between bulk industrial suppliers (dye manufacturing) and specialized fine chemical suppliers (research/pharma).

Tiered Pricing Structure (Current Market Estimates)
TierScalePurityTypical Price RangeTarget Supplier Type
Research (Lab) 1g - 25g>98% (HPLC)$8.00 - $12.00 / gram Catalog Suppliers (TCI, Sigma)
Pilot (Scale-up) 100g - 1kg>97%$150 - $300 / kg Fine Chemical Distributors
Industrial (Bulk) >100kg~95%$10 - $18 / kg Direct Manufacturers (China/India)
Validated Supplier List

Note: Prices are estimates based on catalog data as of late 2025 and subject to fluctuation.

  • TCI Chemicals (Tokyo Chemical Industry)

    • Product: 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid (Product No. M2710)

    • Spec: >98.0% (HPLC)[1]

    • Price: ~$48.00 USD for 5g.[1]

    • Verdict: Best for analytical standards and small-scale synthesis due to high transparency in CoA.

  • Sigma-Aldrich (Merck)

    • Product: Sourced via Aladdin or intricate fine chemical library (often listed as "3-Sulfophenyl..." or under chemically systematic names).

    • Spec: Typically 95-97%.

    • Verdict: High reliability but significant markup. Often requires lead time for this specific isomer.

  • Bulk Manufacturers (e.g., Chemical Bull, Qingdao Haiwan)

    • Product: Industrial Grade (Powder).

    • Spec: 98% min (often determined by titration, not HPLC).

    • Price: Negotiable, often <$20/kg.

    • Verdict: Suitable only if in-house purification (recrystallization) is available.

Synthesis & Impurity Origin

Understanding the synthesis is crucial for troubleshooting impurity profiles. The standard route involves the condensation of 3-hydrazinobenzenesulfonic acid with ethyl acetoacetate.

Synthesis Pathway Diagram

SynthesisPath SM1 3-Aminobenzenesulfonic Acid INT1 3-Hydrazinobenzenesulfonic Acid SM1->INT1 Diazotization + Reduction (SnCl2/Zn) SM2 Ethyl Acetoacetate RXN Condensation (Reflux/NaOH) SM2->RXN INT1->RXN PROD 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (Target) RXN->PROD Cyclization - EtOH, - H2O IMP1 Impurity: Unreacted Hydrazine RXN->IMP1 Incomplete Conversion IMP2 Impurity: Hydrolysis Byproducts RXN->IMP2 Side Reaction

Figure 1: Synthetic pathway highlighting the origin of hydrazine impurities.[1]

Technical Protocol: Quality Control Analysis

To verify the purity of purchased material, specifically distinguishing it from the 4-sulfophenyl isomer and quantifying hydrazine residues, the following HPLC method is recommended.

Analytical Method: Ion-Pairing RP-HPLC

Principle: The sulfonic acid group is highly polar. Standard C18 columns fail to retain the compound (elutes at dead time). Ion-pairing agents (TBAHS) or acidic phosphate buffers are required to increase retention.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5) + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 40% B; 20-25 min: 40% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm
Temperature 30°C
Injection Vol 10 µL

Protocol Steps:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of Mobile Phase A (Water rich). Sonicate for 5 mins.

  • System Suitability: Inject a standard of 3-SPMP. Retention time should be ~8-12 minutes.

  • Impurity Check: Look for early eluting peaks (sulfonic acid precursors) and late eluting peaks (bis-pyrazolones).

Procurement Strategy & Recommendations

For Drug Discovery / Biological Assays:
  • Source: Purchase TCI Grade (>98%) .

  • Action: Request a Certificate of Analysis (CoA) specifically checking for "Loss on Drying" (water content can be high) and "Sulfated Ash" (indicates inorganic salt contamination).

  • Validation: Run the HPLC protocol above. If hydrazine peaks are detected, perform a recrystallization from water/ethanol (80:20).

For Synthetic Chemistry (Scaffolds):
  • Source: Bulk suppliers (Indiamart/ChemicalBook listed vendors).

  • Action: Buy "Industrial Grade" (98%) at ~$20/kg.

  • Purification: Dissolve in minimum hot water made alkaline with NaOH (pH 9), filter to remove insolubles, then acidify with HCl to pH 1-2 to precipitate the free acid. Wash with ice-cold water.

Supply Chain Decision Logic

SupplyChain Start Define Requirement Scale Scale Needed? Start->Scale Lab < 100 grams Scale->Lab R&D Bulk > 1 kg Scale->Bulk Pilot/Prod Vendor1 Select Catalog Vendor (TCI, Sigma) Lab->Vendor1 Vendor2 Select Bulk Manufacturer (China/India) Bulk->Vendor2 QC1 Check CoA for: 1. HPLC Purity >98% 2. Isomer confirmation Vendor1->QC1 QC2 Mandatory In-House QC: 1. HPLC (Purity) 2. Titration (Assay) Vendor2->QC2 Action1 Direct Use QC1->Action1 Action2 Recrystallize QC2->Action2 Action2->Action1

Figure 2: Decision matrix for sourcing based on scale and risk tolerance.

References

  • TCI Chemicals. Product Specification: 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid (M2710).[1] Retrieved from

  • ChemicalBook. 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6682, 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from

  • Saeed, A., et al. (2020). Synthesis of 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes.[2] Journal of Saudi Chemical Society. (Contextual reference for synthesis pathway).

  • Sigma-Aldrich. Safety Data Sheet & Product Catalog (CAS 119-17-5). Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of C.I. Pigment Yellow 191

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-PY191-20260303

Abstract

This document provides a comprehensive guide for the laboratory synthesis of C.I. Pigment Yellow 191 (C.I. 18795), a high-performance monoazo pyrazolone pigment. The synthesis is centered around the use of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone as the key coupling component. This guide details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for characterization. The content is designed for researchers in materials science, chemistry, and formulation development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

C.I. Pigment Yellow 191 is a brilliant, reddish-shade yellow pigment highly valued for its exceptional performance characteristics.[1] It belongs to the monoazo pyrazolone class of colorants and is distinguished by its excellent heat stability (up to 300-330°C in plastics), superior lightfastness, and high resistance to migration, solvents, acids, and alkalis.[2][3][4][5][6] These robust properties make it an ideal colorant for demanding applications, including the coloration of engineering plastics (HDPE, PP, PVC), rubbers, industrial coatings, and printing inks.[2][4][7][8]

The synthesis of Pigment Yellow 191 is a classic example of azo dye chemistry, involving a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction with an activated aromatic compound.[9][10][11] The specific manufacturing method for Pigment Yellow 191 involves the diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic acid and its subsequent coupling with 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.[1][12] A final "laking" step, where the resulting disulfonic acid is converted into its calcium salt, is crucial for producing the insoluble pigment with its desired stability and coloristic properties.[1][12][13]

This document will elucidate this process in detail, providing the necessary framework for its successful and safe execution in a laboratory setting.

Health and Safety Precautions

The synthesis of Pigment Yellow 191 involves hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any experimental work. All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Key Chemical Hazards:

  • 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone: May cause skin and eye irritation. Avoid formation of dust and aerosols.[14][15]

  • 2-Amino-4-chloro-5-methylbenzenesulfonic Acid: Aromatic amines and sulfonic acids should be handled as potential irritants and toxins.

  • Sodium Nitrite (NaNO₂): Strong oxidizer. Toxic if swallowed. Contact with acids liberates toxic nitrogen oxide gases.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

  • Calcium Chloride (CaCl₂): Causes serious eye irritation.

Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive handling, storage, and emergency information.[14][15][16][17][18] An eyewash station and safety shower must be readily accessible.[19]

Chemical Theory and Reaction Mechanism

The synthesis of Pigment Yellow 191 is a multi-step process rooted in the principles of electrophilic aromatic substitution.

Part 1: Diazotization

The first stage is the conversion of the primary aromatic amine, 2-Amino-4-chloro-5-methylbenzenesulfonic acid, into its corresponding diazonium salt. This is achieved through nitrosation using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[20] The reaction must be carried out at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing and losing N₂, which would result in unwanted side products.[21][22]

Part 2: Azo Coupling

The second stage is the azo coupling reaction. The aryldiazonium ion (Ar-N₂⁺) generated in Part 1 is a weak electrophile. It reacts with an electron-rich coupling component—in this case, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.[10][11] The pyrazolone ring is a highly activated aromatic system, making it an excellent nucleophile for this reaction. The coupling occurs at the carbon atom adjacent to the keto group in the pyrazolone ring. The pH of the reaction medium is critical; it must be carefully controlled, typically in the range of 6.0-6.5, to facilitate the electrophilic attack without deactivating the diazonium ion.[10][13]

Part 3: Laking (Pigment Formation)

The direct product of the coupling reaction is a water-soluble disulfonic acid dye. To create the insoluble pigment, a "laking" process is employed. This involves the addition of a divalent metal salt, typically calcium chloride, to precipitate the dye as its insoluble calcium salt.[1][13] This final form is what constitutes C.I. Pigment Yellow 191.

Reaction Scheme Visualization

Synthesis_Mechanism cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_laking Part 3: Laking Amine 2-Amino-4-chloro- 5-methylbenzenesulfonic acid Reagents1 NaNO₂ + HCl (aq) 0-5 °C Amine->Reagents1 Diazonium Diazonium Salt Intermediate Reagents1->Diazonium Forms AzoDye Water-Soluble Disulfonic Acid Dye Diazonium->AzoDye Couples with Coupler 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone Coupler->AzoDye Reagents2 CaCl₂ (aq) Heat AzoDye->Reagents2 Pigment C.I. Pigment Yellow 191 (Insoluble Ca²⁺ Salt) Reagents2->Pigment Precipitates

Caption: Overall workflow for the synthesis of Pigment Yellow 191.

Experimental Protocol

This protocol is based on established methodologies for azo pigment synthesis.[9][13] Quantities can be scaled as needed, maintaining molar ratios.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
2-Amino-4-chloro-5-methylbenzenesulfonic acid221.6522.170.10
1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone254.2625.430.10
Sodium Nitrite (NaNO₂)69.007.250.105
Hydrochloric Acid (37%, concentrated)36.46~25 mL~0.30
Sodium Hydroxide (NaOH)40.00As needed-
Calcium Chloride (CaCl₂)110.9816.650.15
Distilled Water18.02~1.5 L-

Equipment: 2L reaction vessel (beaker or flask), magnetic stirrer with hotplate, thermometer, ice-water bath, pH meter or pH paper, Buchner funnel and flask, vacuum source, filter paper.

Procedure

Part A: Preparation of the Diazonium Salt Suspension

  • In the 2L reaction vessel, create a suspension by adding 22.17 g (0.1 mol) of 2-Amino-4-chloro-5-methylbenzenesulfonic acid to 250 mL of water.

  • Add 25 mL of concentrated hydrochloric acid to the suspension while stirring.

  • Cool the vessel in an ice-water bath to 0–5 °C with continuous, vigorous stirring.

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 50 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes. Crucial: Maintain the temperature below 5 °C throughout the addition to prevent decomposition.

  • After the addition is complete, continue stirring the cold suspension for an additional 30 minutes to ensure complete diazotization. The resulting mixture is the diazonium salt suspension.

Part B: Preparation of the Coupling Component Solution

  • In a separate 1L beaker, dissolve 25.43 g (0.1 mol) of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone in 400 mL of water.

  • Slowly add a 30% aqueous sodium hydroxide solution dropwise while stirring until the pyrazolone is fully dissolved and the pH of the solution is between 6.0 and 6.5.[13]

  • Heat this solution to approximately 60 °C.

Part C: The Azo Coupling Reaction

  • While maintaining the coupling component solution at 60 °C with vigorous stirring, slowly add the cold diazonium salt suspension (from Part A) over a period of 45-60 minutes.

  • A thick, yellow precipitate will form immediately.

  • Throughout the addition, monitor the pH and maintain it within the 6.0–6.5 range by adding small amounts of 30% sodium hydroxide solution as needed.[13]

  • After the addition is complete, continue stirring the yellow suspension at 60 °C for one hour to ensure the reaction goes to completion.

Part D: Laking, Isolation, and Purification

  • Heat the pigment suspension to 80-85 °C.[13]

  • In a separate beaker, dissolve 16.65 g (0.15 mol) of calcium chloride in 100 mL of warm water.

  • Slowly add the calcium chloride solution to the hot pigment suspension.

  • Continue stirring the mixture at 80-85 °C for an additional 2 hours to complete the laking process.[13]

  • Allow the suspension to cool to room temperature.

  • Collect the precipitated pigment by vacuum filtration using a Buchner funnel.[9]

  • Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is colorless and free of chloride ions (test with AgNO₃ solution). This removes unreacted salts and impurities.[9]

  • Dry the purified pigment in an oven at 60-80 °C to a constant weight.

  • Calculate the final yield.

Synthesis Workflow Diagram

Workflow start Start prep_amine Prepare Amine Suspension (Amine + H₂O + HCl) start->prep_amine prep_coupler Prepare Coupler Solution (Pyrazolone + H₂O + NaOH) start->prep_coupler cool_amine Cool to 0-5 °C prep_amine->cool_amine diazotize Add NaNO₂ to Amine (Maintain T < 5 °C) cool_amine->diazotize prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotize diazonium Diazonium Salt Suspension Ready diazotize->diazonium coupling Combine Suspensions (Maintain pH 6.0-6.5) diazonium->coupling heat_coupler Heat to 60 °C prep_coupler->heat_coupler heat_coupler->coupling heat_laking Heat to 80-85 °C coupling->heat_laking add_cacl2 Add CaCl₂ Solution heat_laking->add_cacl2 stir_laking Stir for 2 hours add_cacl2->stir_laking cool Cool to Room Temp. stir_laking->cool filter Vacuum Filtration cool->filter wash Wash with H₂O filter->wash dry Dry Product wash->dry end End: Purified P.Y. 191 dry->end

Caption: Step-by-step experimental workflow for Pigment Yellow 191 synthesis.

Characterization and Quality Control

To confirm the identity and purity of the synthesized Pigment Yellow 191, the following analytical techniques are recommended:

TechniquePurposeExpected Results
Visual Analysis Assess physical state and color.A brilliant, reddish-shade yellow powder.[1]
UV-Vis Spectroscopy Determine the maximum absorbance wavelength (λₘₐₓ).A characteristic absorbance maximum in the visible region, indicative of the azo chromophore's extended conjugation. The exact λₘₐₓ depends on the solvent.
FTIR Spectroscopy Identify key functional groups.Characteristic peaks for: -N=N- (azo stretch, often weak), S=O (sulfonyl stretch), C=O (pyrazolone carbonyl stretch), and aromatic C-H and C=C stretches.
Melting Point Assess purity.A sharp melting point. Note that many pigments decompose at high temperatures rather than melt cleanly.
Thin-Layer Chromatography (TLC) Check for the presence of unreacted starting materials or byproducts.A single spot for the pure product with an R_f value distinct from the starting materials when developed with an appropriate solvent system (e.g., a polar mixture like ethyl acetate/ethanol).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Diazonium salt decomposition (temperature > 5 °C during diazotization).2. Incorrect pH during coupling (too acidic or too basic).3. Incomplete diazotization.1. Strictly maintain the temperature between 0 and 5 °C during diazotization and use the diazonium salt immediately.2. Calibrate the pH meter and carefully monitor/adjust the pH to the optimal range (6.0-6.5) during coupling.3. Ensure a slight molar excess of sodium nitrite is used.
Off-Color Product 1. Impurities in starting materials.2. Side reactions due to high temperature or incorrect pH.3. Incomplete laking process.1. Use high-purity starting materials.2. Adhere strictly to the specified temperature and pH parameters.3. Ensure sufficient calcium chloride is added and that the mixture is heated and stirred for the full duration to complete the salt exchange.
Poor Filtration The pigment particles are too fine (amorphous).Increase the aging time after precipitation (the final stirring step at 80-85 °C) to encourage crystal growth, leading to larger particles that are easier to filter.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-6-chloro-1,3-benzenedisulfonamide Safety Data Sheet.
  • Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry, 11(5), 456–457.
  • Cayman Chemical. (2025). Sulfanilamide Safety Data Sheet.
  • Fisher Scientific. (2023). Sulfanilamide Safety Data Sheet.
  • ECHEMI. (n.d.). 1-(3′-Sulfophenyl)-3-methyl-5-pyrazolone SDS.
  • Epsilon. (n.d.). Pigment Yellow 191 / AZO Yellow HGR.
  • Google Patents. (n.d.). US2374063A - Purification of azo dyestuffs.
  • Chemsrc. (2025). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone MSDS.
  • Spectrum Chemical. (2019). Sulfanilamide Safety Data Sheet.
  • Austin Publishing Group. (2018). Azo Dye Removal Technologies. Austin Environ Sci.
  • MDPI. (2025).
  • VICHEM. (n.d.). Fast Yellow 2RP - P.Y.191.
  • ResearchGate. (2020). (PDF) Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. Journal of the Chemical Society of Pakistan.
  • Journal of Applied Organometallic Chemistry. (n.d.). Synthesis and Characterization of Acid Dyes Based on Substituted Pyridone Using Metal Complexes (1:2)
  • Pfaltz & Bauer. (n.d.). 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone Safety Data Sheet.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Amino-3-chlorobenzenesulfonic Acid.
  • PMC. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules.
  • Thermo Fisher Scientific. (2025). 3-Aminobenzenesulfonamide Safety Data Sheet.
  • Union Pigment. (n.d.). Technical Data Sheet Pigment Yellow 191.
  • ResearchGate. (n.d.). Reactivity of diazoazoles in Cazo coupling with different azo...
  • Chemical Bull Pvt. Ltd. (n.d.). 1-3-sulfophenyl-3-methyl-5-pyrazolone | 119-17-5.
  • Google Patents. (n.d.). US20100099039A1 - Pigment Composition Based on C.I. Pigment Yellow 191.
  • Hangzhou Dingli Chemical Co.,Ltd. (n.d.). Introduction to Pigment Yellow 191.
  • ChemicalBook. (2026). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | 119-17-5.
  • Fineland Chem. (n.d.). DuraPlast®HGR-2 Pigment Yellow 191.
  • International Journal of Advanced Research. (n.d.). Synthesis and characterization of Cu and Fe (1:2)
  • Molecules. (2025). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
  • Heubach. (n.d.). VYNAMON™ Yellow 119101 (PY 191)
  • Dyes Intermediates. (2013). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.
  • WorldOfDyes. (2012). Pigment Yellow 191.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Google Patents. (n.d.). EP1170338B1 - New crystalline modification of C.I. Pigment Yellow 191 and manufacturing process thereof.
  • RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. RSC Advances.
  • Wikipedia. (n.d.). Azo coupling.
  • ResearchGate. (2025). Synthesis and properties of some novel pyrazolone-based heterocyclic azo disperse dyes containing a fluorosulfonyl group | Request PDF.
  • ResearchGate. (n.d.).
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 191.
  • Precise Color. (n.d.). China Pigment Yellow 191:1 / CAS 154946-66-4 factory and manufacturers.
  • Origo Chemical. (n.d.). High-Performance Pigment Yellow 191 Manufacturers.
  • Frontiers in Chemistry. (2016).
  • gsrs. (n.d.). PIGMENT YELLOW 191.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Vipul Organics. (n.d.). Suntone™ Pigment Yellow 191 Technical Data Sheet.

Sources

Application Note: Protocol for Coupling Diazonium Salts with 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Logic

This application note details the protocol for synthesizing azo dyes using 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (SPMP) as the coupling component. Unlike simple phenols, SPMP contains an "active methylene" group at the 4-position of the pyrazolone ring.

Scientific Rationale: The coupling reaction relies on the nucleophilicity of the pyrazolone's C4 carbon. In aqueous solution, SPMP exists in a tautomeric equilibrium between the keto and enol forms. The enol form is the active nucleophile. Therefore, the reaction kinetics are heavily dependent on pH.

  • Too Acidic (pH < 4): The concentration of the reactive enol species is too low.

  • Too Alkaline (pH > 9): The diazonium salt may degrade into a diazotate (unreactive), or the pyrazolone ring may undergo hydrolytic ring opening.

Optimum Window: This protocol targets a buffered pH range of 5.5 – 7.0 , utilizing a Sodium Acetate/Sodium Carbonate buffer system to maintain the active enol concentration while preserving diazonium stability.

Mechanistic Pathway

The diazonium ion (


) acts as a weak electrophile, attacking the electron-rich C4 position of the pyrazolone.

Mechanism Diazo Diazonium Salt (Electrophile) Complex Sigma Complex Intermediate Diazo->Complex Keto SPMP (Keto Form) Inactive Enol SPMP (Enol Form) Active Nucleophile Keto->Enol Tautomerization (pH dependent) Enol->Complex Electrophilic Attack (C4 Position) Product Azo Dye (Hydrazone Tautomer) Complex->Product -H+

Figure 1: Mechanistic pathway of the azo coupling reaction at the pyrazolone C4 position.

Part 2: Materials & Safety Prerequisites

Critical Safety Warnings
  • Diazonium Instability: Diazonium salts are unstable above 5°C and can explode if dried. Always keep in solution and cold.

  • Nitrosamines: Improper quenching of nitrous acid can lead to carcinogenic nitrosamine formation.

  • Sensitization: Azo dyes are potential skin sensitizers. Use full PPE (Nitrile gloves, lab coat, fume hood).

Reagents
ComponentSpecificationRole
Aromatic Amine >98% PurityDiazo precursor (e.g., Sulfanilic Acid, Aniline)
SPMP CAS 119-17-5, >98%Coupling Component
Sodium Nitrite 4N Solution (280g/L)Diazotizing agent
Hydrochloric Acid 37% (Conc.)Acidifier
Sulfamic Acid Solid or 10% Soln.Scavenger for excess HNO₂
Sodium Carbonate AnhydrousSolubilizer / pH Buffer
Sodium Acetate CrystallinepH Buffer

Part 3: Experimental Protocol

Phase A: Diazotization (The "Source")

Note: This section assumes the use of Sulfanilic Acid as the amine source (standard for Tartrazine-like dyes), but can be adapted for other anilines.

  • Dissolution: In a 500mL beaker, disperse 0.1 mol of the aromatic amine in 150 mL distilled water . Add 0.11 mol Sodium Carbonate to dissolve the amine as its sodium salt (if the amine contains acidic groups like -SO3H). If using a basic amine (like aniline), dissolve directly in diluted HCl.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Add 25 mL Conc. HCl dropwise. A fine precipitate of the amine hydrochloride or free acid may form; this is normal.

  • Nitrosation: Maintain temperature < 5°C. Add 0.105 mol Sodium Nitrite solution dropwise with vigorous stirring.

    • Endpoint: The mixture should turn clear (or slightly yellow).

  • Validation (The "Starch-Iodide" Test):

    • Place a drop of the reaction mixture on Starch-Iodide paper.

    • Result: Instant blue/black color indicates excess Nitrous Acid (

      
      ). This is REQUIRED  to ensure full conversion of the amine.
      
  • Quenching: Add Sulfamic Acid (approx. 0.5g) until the Starch-Iodide test is negative. Crucial: Excess nitrous acid will nitrosate the pyrazolone in Phase C, causing impurities.

Phase B: Preparation of Coupling Component (SPMP)
  • Weighing: Weigh 0.1 mol (approx. 25.4 g) of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.

  • Solubilization: In a separate 1L beaker, add 200 mL distilled water and 12 g Sodium Carbonate .

  • Dissolution: Stir until the SPMP is fully dissolved. The solution will be alkaline (pH ~9-10).

  • Buffering: Add 15 g Sodium Acetate to the solution. Cool this mixture to 5–10°C .

Phase C: The Coupling Reaction[1]
  • Addition: Slowly add the cold Diazo Solution (Phase A) into the SPMP Solution (Phase B) over 30 minutes.

    • Note: Never add the pyrazolone to the diazo; the high local concentration of acid will precipitate the pyrazolone.

  • pH Control: Monitor pH continuously. The addition of the acidic diazo will drop the pH.

    • Target: Maintain pH 6.0 – 7.0 .

    • Adjustment: If pH drops below 5.5, simultaneously drip in 10% Sodium Carbonate solution.

  • Agitation: Stir vigorously for 2–4 hours. Allow temperature to rise slowly to room temperature (20°C) after the addition is complete.

Phase D: Isolation & Purification[2][3][4][5]
  • Salting Out: Heat the reaction mixture to 60°C. Add Sodium Chloride (10-15% w/v) to precipitate the dye as the sodium salt.

  • Filtration: Cool to room temperature. Filter the precipitate using vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with 5% Brine (NaCl solution) . Do not wash with pure water, as the sulfonated dye is highly water-soluble.

  • Drying: Dry in a vacuum oven at 60°C.

Part 4: Process Control & Validation Workflow

To ensure batch consistency, the following decision logic must be applied during synthesis.

Workflow Start Start Synthesis DiazoStep Diazotization (0-5°C) Start->DiazoStep TestHNO2 Starch-Iodide Test DiazoStep->TestHNO2 TestHNO2->DiazoStep Negative (Add more NaNO2) Quench Add Sulfamic Acid TestHNO2->Quench Positive (Blue) Coupling Coupling Reaction (pH 6-7) Quench->Coupling TestEnd Spot Test: Unreacted Diazo? Coupling->TestEnd Adjust Add more SPMP TestEnd->Adjust Yes (Diazo present) SaltOut Salting Out & Filtration TestEnd->SaltOut No (Reaction Complete) Adjust->Coupling QC HPLC / UV-Vis QC SaltOut->QC

Figure 2: Operational workflow with critical "Stop/Go" decision points.

Analytical Parameters
TestMethodAcceptance Criteria
Diazo Presence Spot Test with H-AcidNo color change at rim of spot
Coupler Presence Spot Test with Diazo soln.Faint color change allowed (slight excess preferred)
Purity HPLC (C18 Column)>95% Area
Identity UV-Vis Spectroscopy

consistent with standard (typically 400-450nm for yellow dyes)

Part 5: Troubleshooting Guide

Problem 1: Low Yield / Tar Formation

  • Cause: Decomposition of diazonium salt.[1]

  • Solution: Ensure temperature was strictly < 5°C during Phase A. Ensure pH did not rise > 9 during coupling (which causes diazo degradation).

Problem 2: Product is Dull/Discolored

  • Cause: Nitrosation of SPMP.

  • Solution: You failed to quench the excess Nitrous Acid. Ensure the Starch-Iodide test is negative before starting Phase C.

Problem 3: No Precipitation during Salting Out

  • Cause: Dye is too soluble or salt concentration too low.

  • Solution: The sulfophenyl group makes this molecule extremely soluble. Increase NaCl concentration to 20% or lower the pH slightly (to pH 4-5) to reduce solubility, provided the dye is stable.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Food and Agriculture Organization (FAO). (2016).[2] Tartrazine: Chemical and Technical Assessment (CTA). 82nd JECFA Meeting.[2] (Provides authoritative industrial context for sulfophenyl pyrazolone coupling).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66638, 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Comprehensive source on Azo Dye manufacturing).
  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Mechanistic insights into pyrazolone coupling).

Sources

1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone as a ligand for metal complex dyes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (SPMP) in Metal Complex Dye Synthesis

Executive Summary

This guide details the chemical utility of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (SPMP) (CAS: 119-17-5) as a primary coupling component in the synthesis of high-performance metal complex acid dyes. Unlike standard acid dyes, metal-complexed azo dyes derived from SPMP exhibit superior light and wet fastness due to the formation of stable coordination geometries around transition metal centers (typically Cr³⁺, Co³⁺, or Cu²⁺).

This document provides a rigorous protocol for the synthesis of a prototype 1:2 Chromium complex dye, elucidating the critical azo-hydrazone tautomerism that facilitates chelation.

Scientific Foundation: Ligand Mechanics

The Chelation Mechanism

SPMP itself acts as a pro-ligand. It becomes an effective chelator only after azo coupling with a diazonium component containing an ortho-directing donor group (usually -OH or -COOH).

The resulting dye acts as a tridentate ligand (O, N, O donor set). The metal ion coordinates with:

  • The phenolic oxygen of the diazo component (after deprotonation).

  • The azo nitrogen (specifically the nitrogen distal to the pyrazolone ring, often stabilized in the hydrazone form).

  • The carbonyl/enol oxygen of the SPMP pyrazolone ring.

Azo-Hydrazone Tautomerism

The pyrazolone moiety allows the dye to exist in equilibrium between the azo and hydrazone forms. Metal complexation locks the molecule into a specific geometry, often favoring the hydrazone tautomer which provides the optimal bite angle for the metal center.

Tautomerism Azo Azo Form (-N=N-) Hydrazone Hydrazone Form (=N-NH-) Azo->Hydrazone Tautomeric Equilibrium (pH dependent) Metal Metal Complex (Stabilized Chelate) Hydrazone->Metal Chelation (Cr/Co/Cu)

Figure 1: The tautomeric equilibrium of pyrazolone dyes is shifted upon metallization to form a thermodynamically stable chelate.

Experimental Protocol

Objective: Synthesis of a 1:2 Chromium Complex Acid Dye using SPMP and 2-Amino-4-nitrophenol.

Reagents & Equipment
ReagentCAS No.Function
1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone 119-17-5 Coupling Component (Ligand Backbone)
2-Amino-4-nitrophenol99-57-0Diazo Component (Provides O-donor)
Sodium Nitrite7632-00-0Diazotizing Agent
Chromium(III) Sulfate Basic39380-78-4Metal Donor
Hydrochloric Acid (37%)7647-01-0pH Control
Sodium Carbonate497-19-8pH Buffer
Step-by-Step Methodology

Step 1: Diazotization of 2-Amino-4-nitrophenol

  • Dissolution: Disperse 15.4 g (0.1 mol) of 2-Amino-4-nitrophenol in 100 mL water. Add 25 mL HCl (37%) and cool to 0–5°C in an ice bath.

  • Nitrosation: Dropwise add a solution of 6.9 g NaNO₂ in 20 mL water. Maintain temperature < 5°C.

  • Validation: Verify endpoint using starch-iodide paper (instant blue color indicates excess nitrous acid). Stir for 30 min to destroy excess HNO₂ with sulfamic acid if necessary.

Step 2: Coupling with SPMP

  • Preparation of Coupler: Dissolve 25.4 g (0.1 mol) of SPMP in 150 mL water containing 12 g Sodium Carbonate. Ensure clear solution (pH ~9). Cool to 0–5°C.

  • Coupling Reaction: Slowly add the diazonium salt suspension (from Step 1) to the SPMP solution over 45 mins.

  • pH Maintenance: Simultaneously add 10% Na₂CO₃ solution to maintain pH at 8.5–9.0. The coupling is rapid due to the activated methylene group of the pyrazolone.

  • Isolation: Stir for 2 hours. Salt out the azo dye with NaCl (10% w/v). Filter and wash with brine.

Step 3: Metallization (Chromium Complex Formation)

  • Resuspension: Disperse the wet azo dye paste in 400 mL water. Adjust pH to 5.5–6.0 with acetic acid.

  • Chelation: Add 0.05 mol of Chromium(III) Sulfate (for a 1:2 Metal:Dye ratio).

  • Reflux: Heat to reflux (100°C) and stir for 4–6 hours.

    • Checkpoint: Monitor reaction by TLC (eluent: n-Butanol/Ethanol/Ammonia/Water 4:2:1:1). The spot for the unmetallized dye will disappear, replaced by a lower Rf spot for the complex.

  • Purification: Cool to 60°C. Neutralize to pH 7.0. Filter the precipitated complex dye. Dry at 80°C.

Process Visualization

SynthesisWorkflow Start Start: 2-Amino-4-nitrophenol Diazotization Diazotization (HCl, NaNO2, 0-5°C) Start->Diazotization DiazoSalt Diazonium Salt (Intermediate) Diazotization->DiazoSalt Coupling Coupling Reaction (pH 8-9, Na2CO3) DiazoSalt->Coupling SPMP Coupler: SPMP (CAS 119-17-5) SPMP->Coupling Added to LigandDye Azo Dye Ligand (Tridentate O-N-O) Coupling->LigandDye Metallization Metallization (Reflux, pH 5-6) LigandDye->Metallization MetalSalt Chromium(III) Salt MetalSalt->Metallization 0.5 eq FinalProduct 1:2 Metal Complex Dye (High Fastness) Metallization->FinalProduct

Figure 2: Industrial workflow for synthesizing SPMP-based metal complex dyes.

Characterization & Quality Control

To ensure the integrity of the synthesized dye, the following analytical parameters must be met:

TechniqueObservationInterpretation
UV-Vis Spectroscopy Bathochromic shift (~20-40 nm) vs. unmetallized ligand.Indicates successful coordination of the metal, lowering the energy gap of the

transition.
FTIR Shift in

of pyrazolone (~1650 cm⁻¹) and disappearance of broad -OH bands.
Confirms participation of the carbonyl and phenolic oxygen in chelation.
HPLC Single dominant peak (>98% purity).Absence of free SPMP or unmetallized azo precursor.
Solubility >50 g/L in water at 25°C.Sulfonic acid group on SPMP ensures high aqueous solubility for dyeing applications.

Troubleshooting Guide

  • Low Yield during Coupling: Ensure the pH does not drop below 8.0. SPMP coupling efficiency drops significantly in neutral/acidic media due to protonation of the enolate.

  • Dull Shade: Iron contamination. Use deionized water and glass-lined reactors. Even trace Fe²⁺ can displace Cr³⁺ or form mixed complexes.

  • Incomplete Metallization: If TLC shows residual ligand after 6 hours, adjust pH to 6.5. Chromium uptake is pH-sensitive; too low pH (<4) inhibits coordination due to protonation of the donor sites.

References

  • Royal Society of Chemistry. (2012). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation. Dalton Transactions.[1] Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. Retrieved from [Link]

  • Google Patents. (2015). CN105176134A - High-dissolvability acid yellow dye and preparation method.

Sources

Application Note: Synthesis and Metallization of Azo Pigments Using m-Sulfophenyl Methyl Pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of high-performance azo pigments relies heavily on the precise molecular design of coupling components. 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone (also known as m-sulfophenyl methyl pyrazolone) is a critical intermediate extensively used in the synthesis of industrial colorants, most notably Pigment Yellow 191 (P.Y. 191) [1].

This application note provides researchers and chemical development professionals with a comprehensive, self-validating protocol for the diazotization, azo coupling, and subsequent laking (metallization) of pyrazolone-based pigments. By understanding the mechanistic causality behind pH, temperature, and laking agents, scientists can precisely control the tinctorial strength, heat stability, and migration resistance of the final pigment[2].

Mechanistic Insights & Causality (E-E-A-T)

The transformation of soluble organic precursors into an insoluble, high-performance pigment is governed by three fundamental chemical phases:

  • Diazotization (Electrophile Generation): The primary aromatic amine (e.g., 2-amino-4-chloro-5-methylbenzenesulfonic acid) is treated with nitrous acid to form a diazonium salt. Causality for Temperature Control: Diazonium salts are thermodynamically unstable. Maintaining the reaction strictly between 0–5 °C prevents the degradation of the diazonium ion into a phenol derivative and nitrogen gas, which would otherwise drastically reduce yield and introduce off-color impurities[3].

  • Azo Coupling (Electrophilic Aromatic Substitution): Pyrazolones undergo keto-enol tautomerism. The reactive species for the electrophilic attack by the diazonium ion is the enolate form. Causality for pH Control: Maintaining a slightly acidic to neutral pH (6.0–6.5) ensures sufficient enolization at the C4 position of the pyrazolone ring while preventing the decomposition of the diazonium salt, which is prone to forming inactive diazoates at highly alkaline pH levels[3].

  • Laking / Metallization (Insolubilization): Causality for the m-Sulfophenyl Group: The sulfonic acid (-SO₃H) group on the pyrazolone ring serves a dual purpose. Initially, it renders the coupling component highly water-soluble, facilitating a homogeneous coupling reaction. During the laking step, it provides a critical anionic site. The addition of alkaline earth metals (Ca²⁺, Sr²⁺) bridges these sulfonic acid groups, locking the molecules into a rigid, insoluble crystal lattice. This lattice formation is what imparts the pigment's exceptional heat stability (>280 °C) and migration resistance in plastics[2][3].

Mechanism N1 1. Electrophile Generation Ar-NH2 + HNO2 + H+ -> Ar-N2+ + 2H2O N3 3. Electrophilic Attack Ar-N2+ attacks C4 of Pyrazolone ring N1->N3 N2 2. Enolization Pyrazolone (Keto) <-> Pyrazolone (Enolate) N2->N3 N4 4. Tautomerization Restoration of conjugation (Azo-Hydrazone) N3->N4 N5 5. Laking (Metallization) SO3H groups + Ca2+ -> Insoluble Pigment N4->N5

Electrophilic aromatic substitution and laking mechanism for pyrazolone azo pigments.

Experimental Protocol: Synthesis of Pigment Yellow 191

The following protocol details the synthesis of Pigment Yellow 191 using 2-amino-4-chloro-5-methylbenzenesulfonic acid (CLT acid) and 1-(3-sulfophenyl)-3-methyl-5-pyrazolone[3].

Materials & Reagents
  • Diazo Component: 2-Amino-4-chloro-5-methylbenzenesulfonic acid (0.09 mol)

  • Coupling Component: 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone (0.09 mol)[1]

  • Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (30% HCl), Sodium hydroxide (33% NaOH), Sulfamic acid.

  • Laking Agent: Calcium chloride (CaCl₂) or Strontium chloride (SrCl₂)[2][3].

Step-by-Step Methodology

Step 1: Diazotization of the Amine

  • Suspend 0.09 mol of 2-amino-4-chloro-5-methylbenzenesulfonic acid in 200 mL of deionized water. Add 25 mL of 30% HCl and stir vigorously.

  • Cool the suspension to 0–5 °C using an external ice-water bath.

  • Add a 40% aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Self-Validation Check: Spot the reaction mixture on Potassium Iodide (KI)-starch paper. An immediate blue/black color indicates the presence of excess nitrous acid, confirming the completion of diazotization.

  • Stir for 1 hour. Prior to coupling, add small amounts of sulfamic acid until the KI-starch test is negative (colorless), ensuring no excess nitrite interferes with the coupling step.

Step 2: Preparation of the Pyrazolone Solution

  • In a separate vessel, suspend 0.09 mol of 1-(3-sulfophenyl)-3-methyl-5-pyrazolone in 400 mL of deionized water[3].

  • Slowly add 33% NaOH solution until the pyrazolone is completely dissolved.

  • Carefully adjust the pH of this solution to 6.0–6.5. Heat the solution gently to 60 °C[3].

Step 3: Azo Coupling Reaction

  • Slowly pump the cold diazonium salt suspension (from Step 1) into the warm pyrazolone solution over 45–60 minutes.

  • Continuously monitor and adjust the pH to remain strictly between 6.0 and 6.5 using dilute NaOH.

  • Self-Validation Check: Perform a spot test on filter paper. The capillary rim of the liquid spot should not produce a color change when treated with an alkaline H-acid indicator solution. A lack of color change indicates the complete consumption of the diazonium salt.

Step 4: Laking (Metallization)

  • Heat the resulting soluble yellow dye suspension to 80 °C.

  • Add an aqueous solution containing 45–50 g of Calcium Chloride[3].

  • Stir the suspension vigorously at 80 °C for 1 hour to allow the calcium ions to fully complex with the sulfonic acid groups, precipitating the insoluble pigment.

Step 5: Isolation and Purification

  • Filter the hot suspension through a Buchner funnel.

  • Self-Validation Check: Wash the filter cake with warm deionized water until the filtrate tests negative for chloride ions (no white precipitate forms when a few drops of 0.1 M AgNO₃ are added to the filtrate).

  • Dry the pigment cake in an oven at 80–90 °C until constant weight is achieved. Mill the dried cake into a fine powder.

Workflow A Diazo Component (CLT Acid) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C G Azo Coupling (pH 6.0-6.5, 15-20°C) C->G D Coupling Component (m-Sulfophenyl Pyrazolone) E Dissolution (NaOH, pH 6.0-6.5) D->E F Pyrazolone Solution E->F F->G H Soluble Azo Dye G->H I Laking Process (CaCl2, 80°C) H->I J Pigment Yellow 191 (Insoluble Calcium Salt) I->J

Step-by-step experimental workflow for synthesizing Pigment Yellow 191.

Quantitative Data: Influence of Laking Metals

The choice of laking metal drastically alters the physical properties of the resulting pigment. While Calcium is the industry standard for P.Y. 191, substituting the laking agent with Strontium yields a variant with tailored properties for specific polymer matrices[2].

Laking AgentMetal IonResulting PigmentHeat StabilityMigration ResistancePrimary Application
Calcium Chloride Ca²⁺Pigment Yellow 191> 280 °CExcellentPlastics, Masterbatches[2][3]
Strontium Chloride Sr²⁺Pigment Yellow 191:1~ 270 °CVery GoodPlastics, Inks, Coatings[2]
Barium Chloride Ba²⁺Pigment Yellow (Variant)< 250 °CModerateGeneral Purpose Colorants

References

  • ChemicalBook.1-(3-Sulfophenyl)-3-methyl-5-pyrazolone Properties and Uses.
  • Google Patents (MXPA02004781A).High strength monoazo yellow pigment.
  • Google Patents (WO2008101612A1).Pigment composition based on c.i. pigment yellow 191.

Sources

Reaction conditions for condensation of ethyl acetoacetate with phenylhydrazine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Directed Synthesis of 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone via Knorr Condensation

Introduction & Strategic Importance

The synthesis of 1-(3-sulfophenyl)-3-methyl-5-pyrazolone (CAS: 119-17-5) is a critical transformation in the development of advanced dyes, such as C.I. Pigment Yellow 191, and various pharmaceutical intermediates . For drug development professionals and synthetic chemists, mastering the condensation of ethyl acetoacetate (EAA) with phenylhydrazine-3-sulfonic acid (PHSA) requires precise control over phase dynamics and nucleophilic reactivity. This application note details the mechanistic rationale and provides a self-validating protocol to ensure high-yield, high-purity isolation of the target pyrazolone.

Mechanistic Rationale & Kinetic Control

The reaction is governed by the principles of the classic Knorr pyrazolone synthesis . However, the presence of the meta-sulfonic acid group on the phenylhydrazine ring dictates a unique synthetic approach compared to standard unsubstituted phenylhydrazines.

Causality of Solvent and Base Selection: Unlike standard phenylhydrazine, PHSA exists as a stable, highly polar zwitterion. In neutral or acidic organic solvents, the protonated terminal nitrogen lacks the lone pair required for nucleophilic attack, and the molecule remains highly insoluble. To overcome this thermodynamic barrier, the reaction must be initiated in an aqueous alkaline medium. The addition of a base (sodium carbonate) deprotonates the sulfonic acid, breaking the zwitterionic lattice. This achieves two critical outcomes: it solubilizes the precursor into the aqueous phase as a sodium salt, and it restores the nucleophilicity of the hydrazine moiety.

Reaction Cascade: Once solubilized, the addition of EAA triggers the nucleophilic attack of the terminal hydrazine nitrogen on the highly electrophilic ketone carbonyl of EAA, forming a hydrazone intermediate and expelling water. Thermal energy (refluxing at 90–95 °C) is then applied to overcome the activation energy required for intramolecular cyclization. The secondary amine nitrogen attacks the ester carbonyl, eliminating ethanol to form the stable 5-membered pyrazolone ring . Finally, the system is driven to precipitation via controlled acidification, which protonates the sulfonate group and drastically reduces its aqueous solubility.

Mechanistic Pathway Visualization

Mechanism Step1 Phenylhydrazine-3-sulfonic acid (Insoluble Zwitterion) Step2 Aqueous Na2CO3 (Deprotonation) Step1->Step2 Step3 Sodium 3-hydrazinylbenzenesulfonate (Soluble, Active Nucleophile) Step2->Step3 CO2 evolution Step4 Ethyl Acetoacetate (EAA) (Electrophilic Attack) Step3->Step4 Step5 Hydrazone Intermediate (Water Elimination) Step4->Step5 Nucleophilic Addition Step6 Intramolecular Cyclization (Ethanol Elimination, 90°C) Step5->Step6 Reflux Step7 Acidification (HCl) (pH 1-2) Step6->Step7 Pyrazolone Salt Step8 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone (Crystallization) Step7->Step8 Precipitation

Workflow and mechanistic pathway of the Knorr pyrazolone condensation.

Quantitative Optimization Data

To establish the optimal parameters, various conditions were evaluated. The data below summarizes the thermodynamic and stoichiometric variables required to maximize yield and purity.

Condition SetSolvent SystemBase CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
A (Optimal) WaterNa₂CO₃ (0.55 eq)90–95 (Reflux)3.085–88%>98.5%
B (Mixed) EtOH / Water (1:1)NaOH (1.0 eq)80–85 (Reflux)4.078–82%>99.0%
C (Acidic) Glacial Acetic AcidNone110–1156.0<40%N/A (Incomplete)

Data Interpretation: Condition A provides the optimal balance of solubility, reaction kinetics, and environmental efficiency. Condition C fails completely due to the zwitterionic insolubility of PHSA in an acidic organic medium.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes an In-Process Validation metric, ensuring that researchers can verify the success of the intermediate stages before proceeding, thereby preventing downstream failures.

Materials Required:

  • Phenylhydrazine-3-sulfonic acid (PHSA): 18.8 g (0.10 mol)

  • Ethyl acetoacetate (EAA): 13.6 g (0.105 mol, 1.05 eq)

  • Sodium carbonate (Na₂CO₃): 5.8 g (0.055 mol)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Deionized Water

Step-by-Step Methodology:

Step 1: Zwitterion Disruption and Solubilization

  • Suspend 18.8 g of PHSA in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Gradually add 5.8 g of Na₂CO₃ in small portions to control effervescence.

  • Stir at room temperature (20–25 °C) for 15 minutes.

  • In-Process Validation: The initial opaque suspension must transition into a clear, homogeneous solution. The cessation of CO₂ bubbling and a pH indicator reading of 7.5–8.0 confirms complete deprotonation and formation of the active sodium salt.

Step 2: Hydrazone Condensation

  • To the clear aqueous solution, add 13.6 g of EAA dropwise over 10 minutes using an addition funnel.

  • Maintain vigorous stirring throughout the addition.

  • In-Process Validation: The mixture will initially appear biphasic due to the limited aqueous solubility of EAA. As the nucleophilic attack proceeds and the hydrazone forms, the biphasic nature will begin to homogenize, accompanied by a slight exothermic temperature rise (approx. +5 °C).

Step 3: Thermally-Driven Cyclization

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to 90–95 °C using an oil bath or heating mantle.

  • Maintain reflux for exactly 3.0 hours.

  • In-Process Validation: Extract a 0.1 mL aliquot, dilute in methanol, and perform TLC (Silica gel, Eluent: DCM/MeOH 9:1). The complete disappearance of the EAA spot (UV inactive, visualize with KMnO₄) and the PHSA spot, replaced by a single distinct product spot, validates the completion of the cyclization.

Step 4: Acid-Mediated Precipitation and Isolation

  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Further cool the flask in an ice-water bath to 5–10 °C.

  • Slowly add concentrated HCl dropwise while monitoring the pH. Continue addition until the pH reaches 1.0–2.0.

  • In-Process Validation: The sudden formation of a dense, white-to-light-yellow crystalline precipitate confirms the protonation of the sulfonate group and the successful synthesis of the target free acid.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with 2 x 20 mL of ice-cold deionized water to remove residual inorganic salts, followed by 10 mL of cold ethanol to remove unreacted organics.

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

References

  • Title: WO2008101612A1 - Pigment composition based on c.i.

Application Note: Synthesis and Application of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone in Wool and Polyamide Dyeing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Development Professionals, Textile Chemists, and Materials Scientists.

Executive Summary

1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (1,3-SPMP, CAS: 119-17-5) is a highly versatile active methylene compound widely utilized as a coupling intermediate in the synthesis of high-performance azo acid dyes [1]. While the pyrazolone scaffold is frequently encountered in pharmaceutical development for its biological activities, in materials science, its exceptional photostability and chromophoric properties make it indispensable for formulating brilliant yellow, orange, and red dyes (e.g., Acid Yellow 79, Acid Red 183)[2]. This application note details the mechanistic principles, synthesis protocols, and standardized dyeing workflows for applying 1,3-SPMP-derived acid dyes to proteinaceous (wool) and synthetic polyamide (nylon) fibers.

Chemical and Mechanistic Rationale

The Role of 1,3-SPMP in Dye Synthesis

1,3-SPMP functions as a nucleophilic coupling component. The active methylene group at the C-4 position of the pyrazolone ring undergoes rapid electrophilic aromatic substitution when exposed to a diazonium salt. The incorporation of the meta-sulfonic acid group (-SO₃H) on the phenyl ring serves a dual purpose:

  • Aqueous Solubility: It ensures the resulting macromolecular azo dye remains soluble in aqueous dye baths.

  • Electrostatic Anchoring: It provides the critical anionic charge necessary for ionic bonding with the target fibers [3].

Dye-Fiber Interaction Mechanism

Wool (keratin) and polyamide (nylon) fibers are characterized by the presence of terminal and side-chain amino groups (-NH₂). The dyeing process is governed by strictly controlled causality:

  • Acidic Activation (pH 4–6): Acetic or formic acid is added to the dye bath to protonate the amino groups on the fibers, converting them to cationic sites (-NH₃⁺) [4].

  • Exhaustion and Fixation: The anionic sulfonate groups (-SO₃⁻) of the 1,3-SPMP-derived dye migrate toward the cationic fiber sites. Heat (95°C) swells the polymer matrix, allowing the dye molecules to diffuse into the fiber pores where strong ionic bonds, supplemented by van der Waals forces and hydrogen bonding, permanently fix the dye [5].

Mechanism A Aqueous Dye Bath (Acidic Medium, pH 4-6) B Fiber Protonation (Wool/Polyamide -NH2 → -NH3+) A->B C Dye Solubilization (1,3-SPMP -SO3H → -SO3-) A->C D Electrostatic Attraction Migration to Fiber Surface B->D C->D E Diffusion into Fiber Pores (Heat-driven, 95°C) D->E F Ionic Bonding & Fixation (Dye-SO3⁻ ··· ⁺H3N-Fiber) E->F

Mechanistic pathway of acid dye exhaustion and ionic fixation on polyamide fibers.

Protocol 1: Synthesis of a 1,3-SPMP-Based Acid Dye

This self-validating protocol outlines the synthesis of a model pyrazolone acid dye (analogous to Acid Yellow 79) via diazo coupling.

Reagents
  • Aromatic amine precursor (e.g., 4-Aminophenol derivative)

  • 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (1,3-SPMP, >98% purity)

  • Sodium nitrite (NaNO₂), Hydrochloric acid (HCl, 30%), Sulfamic acid

  • Sodium carbonate (Na₂CO₃)

Step-by-Step Methodology
  • Diazotization:

    • Suspend 0.1 mol of the aromatic amine in 150 mL of distilled water. Add 25 mL of 30% HCl and stir until dissolved.

    • Chill the solution to 0–5°C using an ice bath.

    • Slowly add an aqueous solution of NaNO₂ (0.105 mol) dropwise, maintaining the temperature strictly below 5°C to prevent diazonium decomposition.

    • Validation Check: Stir for 1 hour. Test with starch-iodide paper; a persistent blue/black color confirms the presence of excess nitrous acid. Quench the excess by adding small portions of sulfamic acid until the starch-iodide test is negative.

  • Preparation of the Coupling Component:

    • Disperse 0.1 mol of 1,3-SPMP in 200 mL of water.

    • Carefully add Na₂CO₃ to adjust the pH to 6.5–7.0, ensuring complete dissolution of the pyrazolone intermediate. Cool the solution to 10–15°C.

  • Azo Coupling:

    • Add the cold diazonium salt solution dropwise to the 1,3-SPMP solution under vigorous stirring.

    • Continuously monitor the pH. The coupling reaction releases protons; use 10% Na₂CO₃ to maintain the pH strictly between 6.0 and 7.0.

    • Validation Check: Allow the reaction to proceed for 2–3 hours. Monitor completion via HPLC or TLC (disappearance of the 1,3-SPMP peak).

  • Isolation:

    • Adjust the pH to 5.0 to precipitate the dye. Heat the slurry to 80°C to coagulate the particles, then cool, filter, and dry under a vacuum at 60°C.

Synthesis A Aromatic Amine (Diazo Precursor) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction (Electrophilic Substitution at C-4) C->E D 1,3-SPMP Coupling Component (pH 6-7, 10-15°C) D->E F Pyrazolone Acid Dye (e.g., Acid Yellow 79) E->F

Workflow for synthesizing pyrazolone-based acid dyes using 1,3-SPMP.

Protocol 2: Application to Wool and Polyamide (Dyeing)

To achieve level dyeing and high color fastness, the thermodynamic uptake of the dye must be controlled by temperature gradients and pH management [6].

Dye Bath Preparation
  • Liquor Ratio (L:R): Set the bath volume to achieve an L:R of 1:20 to 1:40 (e.g., 20 mL of water per 1 g of fabric).

  • Dye Concentration: Dissolve the synthesized 1,3-SPMP acid dye in warm water to achieve a 1% to 2% o.w.f (on weight of fabric) concentration.

  • Auxiliaries: Add 1 g/L of a non-ionic leveling agent (to prevent rapid, uneven dye strike) and adjust the bath pH to 4.5 using dilute acetic acid.

Exhaustion Workflow
  • Entry: Submerge the pre-scoured wool or polyamide fabric into the dye bath at 40°C. Agitate for 10 minutes to ensure uniform wetting.

  • Heating Gradient: Raise the temperature of the bath at a controlled rate of 1°C/min. Rationale: A slow heating rate prevents the dye from rushing the fiber surface, which causes "ring dyeing" and poor wash fastness.

  • Fixation Phase: Once the bath reaches 95°C (or 98°C for heavy polyamide fabrics), hold the temperature for 45–60 minutes under continuous agitation.

  • Cooling and Rinsing: Cool the bath slowly to 60°C. Remove the fabric, rinse thoroughly with cold water to remove unfixed surface dye, and air dry.

Quantitative Data & Performance Metrics

The structural integration of the sulfonic acid group from 1,3-SPMP ensures high exhaustion rates. Below is a comparative summary of optimal dyeing parameters and expected performance metrics for wool versus polyamide fibers.

Parameter / MetricWool (Keratin)Polyamide (Nylon 6,6)Rationale for Variance
Optimal Bath pH 4.5 – 5.54.0 – 5.0Polyamide has fewer terminal amino groups; requires slightly higher acidity for maximum protonation.
Max Temperature 95°C98°CPolyamide has a higher glass transition temperature (

), requiring more heat to swell the polymer matrix.
Hold Time at Max Temp 45 minutes60 minutesSlower diffusion rate of bulky pyrazolone dyes into synthetic crystalline regions.
Exhaustion Rate > 92%> 95%Strong ionic affinity of the -SO₃⁻ group to the protonated substrates.
Light Fastness (ISO) 5 – 66The pyrazolone ring provides excellent UV stability by dissipating photo-energy.

References

  • S D International. (n.d.). What Is Acid Dye and How to Use. S D International. Available at:[Link]

  • Arabian Journal of Chemistry. (2014). The comparison of spectra and dyeing properties of new azonaphthalimide with analogues azobenzene dyes on natural and synthetic polymers. Arabian Journal of Chemistry. Available at:[Link]

  • Google Patents. (2012). Wool bright yellow active dye and preparation method thereof (CN102807772B). Google Patents.

Application Notes and Protocols for the Synthesis of Chromium Complex Dyes with Sulfophenyl Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy and Evolving Chemistry of Metallized Azo Dyes

Chromium complex azo dyes represent a significant class of colorants renowned for their vibrant hues, exceptional fastness properties, and versatility in industrial applications.[1][2] The incorporation of a chromium ion into the azo dye structure through coordination bonds enhances the stability of the molecule, leading to superior light fastness, heat stability, and resistance to chemical degradation.[1][3] This makes them indispensable in sectors demanding high-performance coloration, such as the textile, leather, and printing industries.[4][5]

Among the vast array of azo dyes, those derived from pyrazolone derivatives as coupling components hold a special place due to the bright, strong shades they produce, particularly in the yellow to red range. The introduction of a sulfophenyl group to the pyrazolone moiety not only enhances the water solubility of the resulting dye, a crucial factor for many dyeing processes, but also provides an additional site for potential interaction and modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of chromium complex dyes using sulfophenyl pyrazolone derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the essential characterization techniques for these complex molecules. The aim is to equip the reader with not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring a robust and reproducible synthetic strategy.

The Synthetic Pathway: A Three-Act Play of Diazotization, Coupling, and Metallization

The synthesis of chromium complex dyes from sulfophenyl pyrazolone derivatives is a sequential process that can be conceptually divided into three key stages: the formation of the diazonium salt, the azo coupling reaction to form the ligand, and the final chelation with a chromium salt.

Act I: The Diazotization of Aromatic Amines

Diazotization is the foundational step where a primary aromatic amine is converted into a highly reactive diazonium salt.[6][7] This reaction is typically carried out in a strongly acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8][9] The choice of the aromatic amine is critical as it will form one of the key building blocks of the final dye and significantly influence its color and properties.

The mechanism involves the in-situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[9] The nitrous acid then reacts with the primary aromatic amine to form the diazonium salt.

Act II: The Azo Coupling Reaction

The newly formed, unstable diazonium salt is immediately used in the azo coupling reaction, where it acts as an electrophile.[10][11] It attacks an electron-rich coupling component, in this case, a sulfophenyl pyrazolone derivative such as 1-(4-sulfophenyl)-3-methyl-5-pyrazolone.[12][13][14] The reaction is an electrophilic aromatic substitution, and the azo group (-N=N-) is formed, linking the two aromatic moieties and creating the chromophore responsible for the dye's color.[10] The pH of the reaction medium is a critical parameter in this step; the coupling is typically carried out in a mildly alkaline solution to activate the pyrazolone coupling component.[12]

Act III: The Metallization with Chromium

The final step is the formation of the chromium complex, which transforms the azo dye into a more stable and colorfast product.[15][16] This process, often referred to as metallization, involves the chelation of a chromium(III) salt, such as chromium acetate or chromium sulfate, with the azo dye ligand.[15][17] The azo dye acts as a bidentate or tridentate ligand, coordinating with the chromium ion through the nitrogen atoms of the azo group and the oxygen atom of the pyrazolone ring.[12][18] The reaction is typically carried out at elevated temperatures and under controlled pH conditions to facilitate the formation of the stable 1:2 chromium complex, where one chromium ion is coordinated with two dye molecules.[17]

Visualizing the Synthesis

Synthesis_Pathway cluster_diazotization Act I: Diazotization cluster_coupling Act II: Azo Coupling cluster_metallization Act III: Metallization AromaticAmine Aromatic Amine NaNO2_HCl NaNO₂ + HCl (0-5°C) AromaticAmine->NaNO2_HCl Reacts with DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt Forms SulfophenylPyrazolone Sulfophenyl Pyrazolone Derivative DiazoniumSalt->SulfophenylPyrazolone Couples with (Alkaline pH) AzoDyeLigand Azo Dye Ligand SulfophenylPyrazolone->AzoDyeLigand Forms ChromiumSalt Chromium(III) Salt AzoDyeLigand->ChromiumSalt Chelates with (Heat, Controlled pH) ChromiumComplexDye Chromium Complex Dye ChromiumSalt->ChromiumComplexDye Forms

Figure 1: The three-stage synthetic pathway for chromium complex dyes.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the synthesis of a representative chromium complex dye using 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid as the aromatic amine and 1-(4-sulfophenyl)-3-methyl-5-pyrazolone as the coupling component.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Purity
4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid6259-64-9314.28>98%
1-(4-Sulfophenyl)-3-methyl-5-pyrazolone89-36-1254.26>98%
Sodium Nitrite (NaNO₂)7632-00-069.00>99%
Hydrochloric Acid (HCl), 37%7647-01-036.46ACS Grade
Sodium Hydroxide (NaOH)1310-73-240.00>98%
Sodium Carbonate (Na₂CO₃)497-19-8105.99>99%
Chromium(III) Acetate [Cr(CH₃COO)₃]1066-30-4229.13>97%
Distilled or Deionized Water-18.02-
Ice---
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Beakers and graduated cylinders

  • Buchner funnel and vacuum flask

  • pH meter or pH indicator paper

  • Heating mantle with temperature control

  • Analytical balance

Protocol Workflow

Protocol_Workflow start Start diazotization Diazotization of Aromatic Amine start->diazotization coupling Azo Coupling with Sulfophenyl Pyrazolone diazotization->coupling metallization Chromium Complexation coupling->metallization isolation Isolation and Purification metallization->isolation characterization Characterization of the Final Dye isolation->characterization end End characterization->end

Figure 2: The experimental workflow for the synthesis of chromium complex dyes.

Step-by-Step Methodology

Part 1: Diazotization

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 0.1 mol of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid in 200 mL of distilled water.

  • Add 25 mL of concentrated hydrochloric acid to the well-stirred suspension.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of 0.1 mol of sodium nitrite in 50 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 30 minutes, maintaining the temperature between 0-5 °C.[6]

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling

  • In a separate 1 L beaker, dissolve 0.1 mol of 1-(4-sulfophenyl)-3-methyl-5-pyrazolone in 300 mL of distilled water containing 0.2 mol of sodium carbonate to create an alkaline solution.

  • Cool this solution to 5-10 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.[12]

  • Maintain the pH of the reaction mixture between 8-9 by the gradual addition of a 20% sodium carbonate solution.

  • A brightly colored precipitate of the azo dye ligand should form. Continue stirring the mixture in the ice bath for an additional 2 hours to ensure the completion of the reaction.

Part 3: Metallization

  • Heat the suspension of the azo dye ligand to 70 °C.

  • Adjust the pH of the mixture to 6.5 with dilute hydrochloric acid.

  • In a separate beaker, dissolve 0.05 mol of chromium(III) acetate in 50 mL of warm water.

  • Add the chromium acetate solution dropwise to the hot dye suspension over 30 minutes.[15]

  • Continue heating and stirring the mixture at 70-80 °C for 2-3 hours to facilitate the complexation. The completion of the metallization can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of 1.0 with concentrated hydrochloric acid.

  • Salt out the chromium complex dye by adding sodium chloride until precipitation is complete.

  • Filter the precipitated dye using a Buchner funnel, wash with a small amount of cold brine, and then with a small amount of cold water.

  • Dry the final product in an oven at 60-70 °C to a constant weight.

Characterization of the Synthesized Dye

Thorough characterization is essential to confirm the structure and purity of the synthesized chromium complex dye.

TechniqueExpected Observations and Interpretations
UV-Visible Spectroscopy The UV-Vis spectrum, typically recorded in a suitable solvent like DMF or water, will show characteristic absorption bands in the visible region (400-700 nm), which correspond to the π-π* transitions of the azo chromophore.[19][20] A bathochromic (red) or hypsochromic (blue) shift in the absorption maximum upon metallization can be observed compared to the unmetallized azo ligand.[12]
FT-IR Spectroscopy The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks to look for include the N=N stretching vibration of the azo group (around 1400-1450 cm⁻¹), the C=O stretching of the pyrazolone ring, and the broad O-H and N-H stretching vibrations.[19][21] Changes in the positions and intensities of these peaks upon complexation with chromium can confirm the coordination of the metal ion.[22]
¹H NMR Spectroscopy ¹H NMR spectroscopy can be used to elucidate the structure of the organic ligand. However, due to the paramagnetic nature of Cr(III), obtaining a well-resolved NMR spectrum of the final complex can be challenging.[18]
Elemental Analysis Elemental analysis (CHN) provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized dye. The experimental values should be in close agreement with the calculated values for the proposed molecular formula of the chromium complex.[16]

Applications and Properties

Chromium complex dyes synthesized from sulfophenyl pyrazolone derivatives find extensive applications in the dyeing of protein fibers such as wool and silk, as well as polyamide fibers.[4] They are also used in leather finishing and for the coloration of plastics and inks.[1][5]

The key advantages of these dyes include:

  • High Light Fastness: The chromium complex structure is highly resistant to photodegradation, resulting in excellent light fastness.[1][2]

  • Good Wash Fastness: The strong coordination bonds between the dye and the chromium ion, along with the interaction of the dye with the substrate, lead to good wash fastness.[13]

  • Vibrant and Level Dyeing: These dyes produce bright, clear shades and exhibit good leveling properties, ensuring uniform coloration.[4]

Environmental and Safety Considerations

While chromium(III) is an essential trace element, hexavalent chromium (Cr(VI)) is a known carcinogen and environmental pollutant.[23][24][25] It is imperative to handle chromium compounds with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The synthesis should be conducted in a well-ventilated fume hood.

Furthermore, there are stringent environmental regulations regarding the discharge of chromium-containing effluents.[24][26] Waste streams from the synthesis and dyeing processes must be treated to remove chromium before disposal.

Conclusion

The synthesis of chromium complex dyes with sulfophenyl pyrazolone derivatives is a well-established yet versatile area of color chemistry. By understanding the fundamental principles of diazotization, azo coupling, and metallization, and by following robust experimental protocols, researchers can create a wide range of high-performance colorants. The detailed application notes and protocols provided herein serve as a comprehensive guide for the successful synthesis and characterization of these important industrial dyes, while also emphasizing the critical importance of safety and environmental responsibility.

References

  • Benchchem. Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.

  • ScienceDirect. Synthesis of pyrazolone acid dyes 3aeg and their Cr (III) complexes (5aeg).

  • Taylor & Francis Online. Chromium (III) complexes of azo dye ligands: Synthesis, characterization, DNA binding and application studies.

  • ResearchGate. A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.

  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration.

  • Science World Journal. spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline.

  • Thieme Chemistry. A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.

  • Organic Chemistry Portal. Diazotisation.

  • Taylor & Francis Online. Synthesis and characterization of Cu and Fe (1:2) metal complexes based on their substituted pyridones acid dyes and their application on wool fabrics.

  • ResearchGate. Chromium (III) complexes of azo dye ligands: Synthesis, characterization, DNA binding and application studies.

  • Springer. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.

  • Valtris. Metal Complex Dyes: The Ultimate Guide for Industrial Applications.

  • Cangzhou Xincheng Weiye Chemical Co., Ltd. What's the advantage and application of metal complex dyes ?

  • Ranbar Pigment. What Are Metal Complex Dyes?

  • Medium. Industrial Dying and Coating with a Metal Complex Dye.

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Chromium (III) compounds.

  • Taylor & Francis Online. Chromium (III) complexes of azo dye ligands: Synthesis, characterization, DNA binding and application studies.

  • ACS Publications. Singlet Diradical Complexes of Chromium, Molybdenum, and Tungsten with Azo Anion Radical Ligands from M(CO)6 Precursors.

  • Sunstream Global. Current Regulations On Chromium Archives.

  • ResearchGate. UV-Visible spectra of the azo dyes A1-A3 in THF.

  • The Open Medicinal Chemistry Journal. Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity.

  • ResearchGate. Synthesis and Characterization of New Metal Complex Dye.

  • ResearchGate. IR-spectrum of azo dye.

  • PMC. Synthesis, characterization, computational and dyeing behavior of Cu(II) and Zn(II) metal complexes derived from azo-Schiff bases containing phenol derivatives.

  • MDPI. Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation.

  • CDC. What are the Standards and Regulations for Chromium Exposure?

  • Google Patents. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing.

  • Semantic Scholar. Spectroscopic (Polarization, ExcitedState, FT-IR, UV/Vis and H NMR) and Thermophysical Investigations of New Synthesized Azo Dye. [URL]([Link]

  • Chemical Bull. 1-4-sulfophenyl-3-methyl-5-pyrazolone.

  • ResearchGate. (PDF) Synthesis and Characterization of New Metal Complex Dye.

  • Google Patents. CH172585A - Process for the preparation of a chromium-containing azo dye.

  • Walsh Medical Media. Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes.

  • PMC. Synthesis of Chromium(II) Complexes with Chelating Bis(alkoxide) Ligand and Their Reactions with Organoazides and Diazoalkanes.

  • P65Warnings.ca.gov. Chromium (Hexavalent Compounds).

  • MDPI. Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric.

  • Scribd. Chromium Coordination Chemistry Overview.

  • European Chemicals Agency. ECHA proposes restrictions on chromium(VI) substances to protect health.

  • Google Patents. US3185676A - Method of azo dye chromation.

  • Sigma-Aldrich. 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone.

  • US EPA. Chromium Compounds: National Emission Standards for Hazardous Air Pollutants for Chemical Manufacturing Area Sources.

  • Wikipedia. Azo coupling.

  • PMC. An azo-coupling reaction-based surface enhanced resonance Raman scattering approach for ultrasensitive detection of salbutamol.

  • Qingdao Haiwan Group Co.,Ltd. 1-(4'-Sulfophenyl)-3-Methyl-5-Pyrazolone.

  • Organic Chemistry Portal. Azo Coupling.

  • Santa Cruz Biotechnology. 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone.

  • ResearchGate. (PDF) Synthesis of New Pyrazolone Dyes.

  • PMC. Synthesis, Identification, and Biological Study for Some Complexes of Azo Dye Having Theophylline.

  • MDPI. Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations.

Sources

Technical Application Note: Optimization of Azo Coupling Strategies utilizing 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the procedure for the synthesis of pyrazolone-based azo dyes, specifically focusing on the coupling efficiency of 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone (SPP) . While SPP is occasionally misidentified as a diazo component in colloquial requests, it functions chemically as the coupling component (nucleophile) due to its electron-rich enolic structure.

This protocol demonstrates the synthesis of an Acid Yellow 23 (Tartrazine) analogue by coupling diazotized sulfanilic acid with SPP. The methodology emphasizes pH control to manage keto-enol tautomerism, ensuring maximum yield and chromophore purity.

Chemical Basis & Reaction Mechanism[1][2]

The Role of SPP

1-(3'-sulfophenyl)-3-methyl-5-pyrazolone acts as a bidentate nucleophile. In acidic media, it exists primarily in the keto form (less reactive). In alkaline media (pH > 7), it tautomerizes to the enol form, generating a highly reactive carbanion at the C4 position.

Reaction Pathway

The synthesis proceeds via two distinct stages:[1]

  • Diazotization: Formation of the electrophilic diazonium salt from a primary aromatic amine.

  • Coupling: Electrophilic aromatic substitution (EAS) at the 4-position of the pyrazolone ring.

Mechanism Diagram:

ReactionMechanism Amine Sulfanilic Acid (Amine) Diazo Diazonium Salt (Electrophile) Amine->Diazo Diazotization < 5°C Nitrite NaNO2 + HCl (Nitrosating Agent) Nitrite->Diazo Complex Sigma Complex (Intermediate) Diazo->Complex Attack at C4 SPP 3'-Sulfophenyl Pyrazolone (Coupler) SPP->Complex Enolization (pH 8-9) Product Azo Dye (Tartrazine Analogue) Complex->Product -H+

Figure 1: Mechanistic pathway for the synthesis of Pyrazolone Azo Dyes.

Critical Parameters (The "Why")

ParameterOptimal RangeScientific Rationale
Diazotization Temp 0°C – 5°CPrevents thermal decomposition of the unstable diazonium salt into phenols (

gas evolution).
Coupling pH 8.0 – 9.5Pyrazolones couple best as enolates. pH < 7 favors the unreactive keto form; pH > 10 may degrade the diazo compound (formation of diazotates).
Stoichiometry 1.0 : 1.05A slight excess (5%) of the coupler (SPP) ensures complete consumption of the unstable diazonium salt.
Agitation High ShearAzo coupling is diffusion-controlled; poor mixing leads to localized concentration hotspots and tar formation.

Experimental Protocol

Part A: Reagents & Equipment
  • Diazo Component: Sulfanilic Acid (anhydrous)[1]

  • Coupling Component: 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone (SPP)

  • Solvents/Buffers: Sodium Carbonate (

    
    ), Hydrochloric Acid (37%), Sodium Nitrite (
    
    
    
    ), Sodium Chloride.
  • Equipment: 3-neck round bottom flask, mechanical stirrer, thermometer, dropping funnel, pH meter.

Part B: Diazotization of Sulfanilic Acid

Objective: Generate the 4-sulfobenzenediazonium chloride.

  • Dissolution: In a 500 mL beaker, disperse 17.3 g (0.1 mol) of Sulfanilic Acid in 100 mL of water. Add 5.3 g of anhydrous Sodium Carbonate and warm slightly until a clear solution is obtained (formation of sodium sulfanilate).

  • Precipitation: Cool the solution to 15°C. Add 30 mL of concentrated HCl. The sulfanilic acid will reprecipitate as fine crystals (essential for smooth diazotization).

  • Nitrosation: Cool the slurry to 0–5°C using an ice-salt bath.

  • Addition: Dropwise add a solution of 7.0 g NaNO2 in 20 mL water. Maintain temperature < 5°C.

  • Endpoint Validation: Stir for 15 minutes.

    • Test 1: Congo Red paper should turn blue (indicating excess acid).

    • Test 2: Starch-Iodide paper should turn blue-black (indicating slight excess of nitrous acid).

    • Correction: If Starch-Iodide is negative, add more

      
      . If too strong, add small amount of sulfamic acid to destroy excess nitrite.
      
Part C: Preparation of SPP Coupler

Objective: Prepare the reactive enolate species.

  • In a separate 1L flask, suspend 26.0 g (0.102 mol) of 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone in 200 mL water.

  • Add 15 g of Sodium Carbonate . Stir until fully dissolved.

  • Cool the solution to 5–10°C .

  • pH Adjustment: Check pH. It should be approximately 9.0 . If lower, add small amounts of NaOH solution.

Part D: The Coupling Reaction[1][5][6][7][8][9][10]
  • Addition: Slowly add the cold diazonium suspension (from Part B) into the SPP coupler solution (Part C) over 30–45 minutes.

    • Critical: Maintain pH between 8–9 by simultaneously adding 20% Sodium Carbonate solution if the pH drops due to acid generation.

    • Critical: Keep temperature < 10°C.

  • Digestion: Once addition is complete, stir for 2 hours, allowing the temperature to rise to room temperature naturally.

  • Completion Check: Place a drop of reaction mixture on filter paper. The rim should be colorless. If the rim is yellow/orange, unreacted diazo may be present (add more SPP).

Part E: Isolation
  • Heat the dye solution to 80°C .

  • Add Sodium Chloride (approx. 10-15% w/v) to salt out the dye.

  • Cool to room temperature. The dye will crystallize as the sodium salt.[2]

  • Filter under vacuum, wash with brine (not water, to prevent redissolving), and dry at 60°C.

Workflow Visualization

Workflow cluster_diazo Diazotization (0-5°C) cluster_couple Coupler Prep (pH 9) cluster_reaction Coupling Reaction Step1 Sulfanilic Acid + Na2CO3 (Dissolution) Step2 Add HCl (Precipitation of fine crystals) Step1->Step2 Step3 Add NaNO2 (Nitrosation) Step2->Step3 Step5 Slow Addition of Diazo to Coupler (Maintain pH 8-9) Step3->Step5 Electrophile Step4 SPP + Na2CO3 (Enolate Formation) Step4->Step5 Nucleophile Step6 Salting Out (NaCl) & Filtration Step5->Step6

Figure 2: Process flow for the synthesis of SPP-based Azo Dyes.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Coupling pH too high (>10) or Temp > 10°C.Decomposition of diazo. Strict pH monitoring required.[1]
Dull Color Incomplete diazotization or oxidation of phenol.Ensure excess HCl during diazotization; use fresh NaNO2.
Product Solubility High Insufficient salting out.Increase NaCl concentration or use KCl.
Foaming Carbonate evolution during acid addition.Add acid slowly; use anti-foaming agent if necessary.

Analytical Characterization:

  • UV-Vis:

    
     approx 426 nm (Yellow/Orange) in water.
    
  • TLC: Eluent n-Butanol:Ethanol:Ammonia:Water (4:4:1:1).

References

  • FAO/WHO Expert Committee on Food Additives (JECFA). (2016).[3] Chemical and Technical Assessment: Tartrazine. Food and Agriculture Organization of the United Nations. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Tartrazine Compound Summary. PubChem. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Authoritative text on industrial azo coupling parameters).

Sources

Application Note: Water-Soluble Pyrazolone Derivatives in High-Performance Inkjet Inks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolone derivatives (specifically 5-pyrazolones) represent a cornerstone class of heterocycles in both pharmaceutical development and industrial colorants. In the context of inkjet technology, they are the structural backbone of high-performance yellow and orange azo dyes (e.g., C.I. Acid Yellow 23, Acid Yellow 17). Their utility stems from the keto-enol tautomerism of the pyrazolone ring, which allows for tunable conjugation systems that yield high molar extinction coefficients and excellent solubility in aqueous matrices.

This guide provides a comprehensive protocol for synthesizing a water-soluble pyrazolone azo dye, formulating it into a thermal inkjet (TIJ) compatible ink, and validating its physicochemical stability.

Chemical Basis & Rationale[1][2][3][4][5]

The Chromophore System

The suitability of pyrazolones for inkjet applications relies on the coupling of a diazonium salt with a pyrazolone coupling component.

  • Solubility: The inclusion of sulfonate (

    
    ) or carboxylate (
    
    
    
    ) groups on the phenyl rings attached to the pyrazolone core is non-negotiable. These ionic groups ensure the dye remains dissolved in the aqueous/glycol vehicle, preventing nozzle clogging (kogation).
  • Tautomeric Stability: Pyrazolone azo dyes exist in an equilibrium between the Azo (OH-form) and Hydrazone (NH-form) tautomers.

    • Insight: The Hydrazone form is generally more stable against photolytic degradation (lightfastness). Electron-withdrawing groups on the diazo component shift the equilibrium toward the hydrazone form, improving archival properties [1].

Translational Insight: Pharma vs. Ink

While this guide focuses on inks, the core pyrazolone synthesis (Knorr synthesis or condensation of hydrazines with


-keto esters) is identical to the production of pharmaceutical pyrazolones like Edaravone  (neuroprotective) or Metamizole  (analgesic). The divergence lies in purification:
  • Pharma: Requires HPLC purity >99.5% and removal of heavy metals.

  • Inkjet: Requires removal of inorganic salts (Cl⁻, SO₄²⁻) via Ultrafiltration to prevent printhead corrosion, rather than absolute isomeric purity.

Protocol A: Synthesis of Sulfonated Pyrazolone Azo Dye

Target Compound: Analog of C.I. Acid Yellow 23 (Tartrazine). Mechanism: Diazotization of Sulfanilic Acid followed by coupling with 1-(4-sulfophenyl)-3-carboxy-5-pyrazolone.

Reagents
  • Sulfanilic Acid (CAS: 121-57-3)

  • 1-(4-sulfophenyl)-3-carboxy-5-pyrazolone (Coupler)

  • Sodium Nitrite (

    
    )[1]
    
  • Hydrochloric Acid (37%)

  • Sodium Carbonate (

    
    )
    
Step-by-Step Methodology

Step 1: Diazotization (The "Cold" Step)

  • Dissolve 0.1 mol Sulfanilic Acid in 100 mL water containing 0.06 mol

    
    .
    
  • Cool the solution to 0–5°C in an ice bath. Critical: Temperature >5°C leads to decomposition of the diazonium salt.

  • Add 0.1 mol

    
     (dissolved in minimal water).
    
  • Dropwise add 25 mL HCl while stirring vigorously. A white precipitate of the diazonium salt may form. Stir for 30 mins.

Step 2: Coupling (The "Alkaline" Step)

  • Dissolve 0.1 mol of the Pyrazolone Coupler in 100 mL water adjusted to pH 9.0 with

    
    .
    
  • Slowly add the cold diazonium suspension to the coupler solution over 45 minutes.

  • pH Control: Maintain pH at 8.0–9.0 by simultaneously adding dilute

    
    . Why? Acidic conditions inhibit coupling; too alkaline decomposes the diazo.
    
  • Stir for 4 hours at room temperature. The solution will turn deep yellow/orange.

Step 3: Purification (Desalting)

  • Industrial Standard: Do not use simple salting out (NaCl) as it introduces chloride ions which corrode thermal printheads.

  • Protocol: Use Tangential Flow Filtration (TFF) or Dialysis (1000 Da MWCO) to remove inorganic salts and unreacted intermediates.

  • Dry the purified dye via Lyophilization or Spray Drying.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors: Sulfanilic Acid + Pyrazolone Diazo Diazotization (0-5°C, HCl, NaNO2) Start->Diazo Nitrosation Coupling Azo Coupling (pH 8-9, Alkaline) Diazo->Coupling Electrophilic Subst. Purify Ultrafiltration (Remove Salts) Coupling->Purify TFF/Dialysis Product Final Dye (Low Salt Content) Purify->Product Drying

Figure 1: Synthetic pathway for water-soluble pyrazolone azo dyes, emphasizing the critical purification step for inkjet compatibility.

Protocol B: Inkjet Ink Formulation

Objective: Create a stable, jettable fluid with a viscosity of 2–5 cP and surface tension of 30–40 mN/m.

Formulation Table
ComponentFunctionConcentration (wt%)Rationale
Purified Pyrazolone Dye Colorant3.0 – 5.0%High optical density required for text/photo.
Deionized Water VehicleBalance (~65%)Ultra-pure (conductivity <5 µS/cm) to prevent nozzle scaling.
Diethylene Glycol Humectant10.0 – 15.0%Prevents ink from drying in the nozzle (crusting) [2].
2-Pyrrolidone Co-solvent5.0%Improves dye solubility and penetration into paper fibers.
Surfynol 465 Surfactant0.5 – 1.0%Acetylenic diol; reduces surface tension without foaming.
Proxel GXL Biocide0.1%Prevents bacterial growth during storage.
Triethanolamine Buffer0.2%Maintains pH 7.5–8.0 to ensure dye solubility.
Mixing & Filtration Protocol
  • Vehicle Prep: Mix water, humectants (Glycol, Pyrrolidone), and biocide in a beaker. Stir for 10 mins.

  • Dye Addition: Slowly add the purified pyrazolone dye powder while stirring. Ensure complete dissolution (no visible particles).

  • Surfactant Addition: Add Surfynol last to minimize foam generation.

  • pH Adjustment: Check pH. Adjust to 7.5–8.0 using Triethanolamine. Caution: Low pH (<6) can cause the dye to precipitate as the free acid.

  • Filtration: Pass the ink through a 0.22 µm PES (Polyethersulfone) membrane .

    • Validation: This removes aggregates that would instantly block a 20 µm print nozzle.

  • Degassing: Vacuum degas the ink for 30 mins to remove dissolved air (bubbles cause jetting failure in piezoelectric heads).

Formulation & Testing Loop

InkLoop Mix Mixing Phase (Vehicle + Dye) Filter Filtration (0.22 µm PES) Mix->Filter PhysTest Physical Testing (Viscosity, Surface Tension) Filter->PhysTest PrintTest Print Validation (Nozzle Check, Optical Density) PhysTest->PrintTest Pass Adjust Reformulate (Adjust Surfactant/Humectant) PhysTest->Adjust Fail Spec PrintTest->Adjust Poor Jetting Adjust->Mix Iterate

Figure 2: Iterative formulation cycle. Physical parameters must be met before print testing to protect hardware.

Performance Validation & Troubleshooting

Key Performance Indicators (KPIs)
TestMethodTarget SpecificationFailure Implication
Viscosity Brookfield Viscometer (25°C)2.5 – 4.5 cP>5 cP: Weak jetting force; <2 cP: Satellites/misting.
Surface Tension Wilhelmy Plate30 – 40 mN/mHigh: Poor wetting on paper; Low: Ink dripping from faceplate.
Lightfastness Xenon Arc (Blue Wool Scale)> Level 4Print fades rapidly under office lighting.
Kogation Thermal Stress Test< 5% Velocity DropDye decomposes on heater element, blocking heat transfer.
Troubleshooting Guide
  • Issue: Nozzle missing lines after idle time (Decap time).

    • Cause: Ink dried in the nozzle.

    • Fix: Increase Diethylene Glycol or Glycerol content (Humectancy).

  • Issue: Ink bleeding on plain paper.

    • Cause: Surface tension too low or slow drying.

    • Fix: Reduce surfactant or add a penetrant (e.g., Glycol Ether).

  • Issue: Precipitation in cartridge.

    • Cause: "Salting out" effect due to high ionic strength or low pH.

    • Fix: Improve dye purification (remove inorganic salts) or increase pH to >7.5.

References

  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227–231.[2] Link

  • Mui, B. (2007). Yellow dye compound and the ink composition thereof.[3][4][5] U.S. Patent No.[6] 7,270,702. Washington, DC: U.S. Patent and Trademark Office. Link

  • Lykidou, S., et al. (2016).[7] Synthesis, Characterization and Ultrafiltration of Reactive Dyes.[7] International Journal of Advanced Research in Chemical Science, 3(4), 18-31.[7] Link

  • Alkorta, I., & Elguero, J. (2014). The tautomerism of pyrazolines (dihydropyrazoles). Journal of Chemical Research.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthesis for improved yields and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Overall Yield

A consistently low yield is a frequent challenge in organic synthesis. Several factors, from reactant quality to reaction conditions, can be at play.

Question: My final yield of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone is consistently below 70%. What are the likely causes and how can I improve it?

Answer: A yield of less than 70% in pyrazolone synthesis can often be attributed to suboptimal reaction conditions or procedural inefficiencies.[1] Here’s a systematic approach to troubleshooting:

  • Reactant Stoichiometry: Ensure the molar ratios of your reactants, 3-hydrazinobenzenesulfonic acid and ethyl acetoacetate, are accurately measured. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.[2]

  • Reaction Temperature: The reaction temperature significantly influences the rate of reaction. While higher temperatures can increase the reaction rate, they may also promote the formation of side products.[2] A gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Reaction Time: Inadequate reaction time can lead to incomplete conversion of starting materials. Conversely, excessively long reaction times might lead to product degradation or the formation of byproducts. Monitor the reaction's progress using TLC to determine the optimal reaction time.

  • pH Control: The pH of the reaction medium is critical. For the condensation of phenylhydrazine derivatives with β-ketoesters, a slightly acidic medium (pH 5.0-6.5) is often beneficial.[3] This can be achieved by using the hydrochloride or sulfate salt of the hydrazine or by adding a catalytic amount of acid.[4]

  • Solvent Choice: The choice of solvent can impact reactant solubility and reaction kinetics. While ethanol or methanol are commonly used, exploring other solvents or even solvent-free conditions could improve yields.[4]

  • Mixing Efficiency: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent mixing throughout the reaction.[2]

Problem 2: Impure Product and Purification Challenges

The presence of impurities not only lowers the yield of the desired product but can also complicate downstream applications.

Question: I'm observing significant impurities in my crude product, and recrystallization is not effectively removing them. What are these impurities and what purification strategies can I employ?

Answer: Impurities in pyrazolone synthesis often arise from side reactions or unreacted starting materials. Common side reactions include the formation of bis-pyrazolones or degradation products.

  • Characterization of Impurities: Before optimizing purification, it's crucial to identify the impurities. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide structural information about the contaminants.

  • Alternative Purification Techniques: If recrystallization is ineffective, consider the following:

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) can be used.[5]

    • Acid-Base Extraction: The sulfonic acid group in 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone provides a handle for acid-base extraction. By dissolving the crude product in a suitable solvent and adjusting the pH, you can selectively extract the desired product into an aqueous layer.

  • Preventing Impurity Formation:

    • Control of Reaction Conditions: As mentioned for yield improvement, tight control over temperature, reaction time, and pH can minimize the formation of side products.

    • Use of Hydrazine Salts: Using the hydrochloride or sulfate salt of 3-hydrazinobenzenesulfonic acid can reduce side reactions and improve the outcome of the cyclization reaction.[4]

Problem 3: Reaction Stalls or Fails to Initiate

A reaction that does not proceed as expected can be a significant roadblock.

Question: My reaction to synthesize 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone is not starting or appears to stall after some time. What could be the issue?

Answer: A stalled or non-starting reaction can be due to several factors, including the quality of reagents and the reaction setup.

  • Reagent Quality:

    • Hydrazine Stability: Hydrazine derivatives can be susceptible to oxidation. Ensure that your 3-hydrazinobenzenesulfonic acid is of high purity and has been stored correctly.

    • Ethyl Acetoacetate Purity: Ethyl acetoacetate can undergo hydrolysis. Use freshly distilled or high-purity ethyl acetoacetate for best results.

  • Catalyst Inactivity: If you are using a catalyst, its activity is paramount. For heterogeneous catalysts, ensure they are properly activated and that there is good contact with the reactants.[2]

  • Water Content: While some reactions benefit from aqueous media, excessive water can sometimes hinder the reaction, particularly if it promotes hydrolysis of the ester. Consider using anhydrous solvents if you suspect this is an issue.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.

Q1: What is the general reaction mechanism for the synthesis of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone?

A1: The synthesis is a classic example of the Knorr pyrazole synthesis.[6] It involves the condensation reaction between a hydrazine derivative (3-hydrazinobenzenesulfonic acid) and a β-ketoester (ethyl acetoacetate). The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring.[4]

Q2: Are there any "green" or more environmentally friendly methods for this synthesis?

A2: Yes, green chemistry approaches are increasingly being applied to pyrazole synthesis. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[6]

  • Use of green catalysts: Recyclable catalysts and biodegradable materials are being explored.[2]

  • Solvent-free reactions or use of greener solvents: Reactions can sometimes be carried out without a solvent or in more environmentally benign solvents like water or ethanol.[2]

Q3: Can I use a different β-ketoester instead of ethyl acetoacetate?

A3: Yes, other β-ketoesters can be used, which will result in different substituents at the 3-position of the pyrazolone ring. The choice of β-ketoester is a key way to introduce structural diversity into the final product.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Q5: What are the typical safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

  • Working in a well-ventilated fume hood.

  • Consulting the Safety Data Sheets (SDS) for all chemicals used.[7] Hydrazine derivatives can be toxic and should be handled with care.

Experimental Protocols

Protocol 1: Synthesis of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone

This protocol provides a general procedure for the synthesis. Optimization of specific parameters may be required.

Materials:

  • 3-hydrazinobenzenesulfonic acid

  • Ethyl acetoacetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (catalytic amount, if needed)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydrazinobenzenesulfonic acid (1 equivalent) in ethanol.

  • If not using the hydrochloride salt, add a catalytic amount of concentrated hydrochloric acid to adjust the pH to approximately 5-6.

  • Slowly add ethyl acetoacetate (1 equivalent) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action
Low Yield Incorrect stoichiometry, suboptimal temperature/time, incorrect pH, poor mixing.Verify molar ratios, optimize reaction conditions via systematic trials, ensure pH is slightly acidic, and maintain efficient stirring.[1][2]
Impure Product Side reactions, incomplete reaction.Characterize impurities (NMR, LC-MS), employ column chromatography or acid-base extraction, and use hydrazine salts to minimize side reactions.[4]
Reaction Stalls Poor reagent quality, inactive catalyst, excessive water.Use high-purity reagents, ensure catalyst activity, and consider using anhydrous solvents.

Visualizations

Reaction Mechanism

ReactionMechanism Reactant1 3-Hydrazinobenzenesulfonic Acid Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Product 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone Intermediate->Product Intramolecular Cyclization - H2O, - EtOH

Caption: General reaction pathway for the synthesis.

Troubleshooting Workflow for Low Yield

Caption: A systematic approach to diagnosing low yield issues.

References

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). [Source not further specified].
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). [Source not further specified].
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Dhawan, S., et al. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research.
  • A short review on synthesis of pyrazole derivatives & their properties. (2022).
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). Bioscience Reports.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI.
  • Saeed, A., et al. (2020). Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather.
  • Synthesis and characterization of Cu and Fe (1:2) metal complexes based on their substituted pyridones acid dyes and their application on wool fabrics. (n.d.). [Source not further specified].
  • 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | 119-17-5. (2026). ChemicalBook.
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).
  • The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (1959). Acta Chemica Scandinavica.
  • 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, min 95% (HPLC), 1 gram. (n.d.). [Source not further specified].
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Ravidranath, L. K., et al. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | CAS#:119-17-5. (2025). Chemsrc.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

Sources

Technical Support Center: Optimizing pH for Precipitation of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the isolation of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone. This compound is a critical intermediate in the synthesis of high-performance colorants, such as C.I. Pigment Yellow 191[1],[2].

Because this molecule contains both an amphoteric pyrazolone ring and a highly acidic sulfonic acid moiety, its solubility profile is highly dependent on precise pH control and ionic strength. The following modules provide mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does my product fail to precipitate from the aqueous reaction mixture at pH 4.0–7.0? A: The failure to precipitate is dictated by the


 of the sulfonic acid group (-SO

H). Unlike carboxylic acids (

), aromatic sulfonic acids are strongly acidic (

). At pH 4.0–7.0, the molecule exists entirely as a sulfonate anion. The strong ion-dipole interactions with water make the compound highly water-soluble. To induce precipitation, you must either fully protonate the sulfonate group or utilize the common-ion effect to salt it out.

Q2: What is the optimal pH for precipitating the free acid form, and how is it achieved? A: To force the precipitation of the free acid, you must suppress the ionization of the sulfonate group. This requires driving the pH to strongly acidic conditions (pH


 1.0) using a strong mineral acid like concentrated HCl[3].
Self-Validation Tip: Do not rely solely on glass pH electrodes during this step. High concentrations of H

ions cause "acid error" in glass electrodes, leading to falsely high pH readings. Always verify that pH

1.0 using narrow-range pH indicator paper.

Q3: My compound "oiled out" instead of forming filterable crystals. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or when localized supersaturation is achieved too rapidly. Causality: Rapid addition of HCl at room temperature creates localized zones of low pH, forcing the compound out of solution faster than a crystal lattice can form. Solution: Lower the temperature of the aqueous mixture to < 5°C before and during the slow addition of HCl. Controlled agitation ensures uniform distribution of the acid, promoting nucleation over phase separation.

Q4: Why is my yield drastically reduced after washing the filter cake? A: Washing the free-acid precipitate with standard deionized (DI) water raises the local pH of the filter cake. Because the sulfonic acid is highly acidic, it rapidly re-ionizes into the water-soluble sulfonate form and washes through the frit. Solution: Always wash the free acid form with ice-cold 1M HCl to maintain the protonated state during purification.

Q5: Can I isolate the compound without using extreme acidic conditions? A: Yes. If your downstream application (such as pigment laking[2]) utilizes the sodium salt, you can isolate the compound via "salting out." By adding a saturating amount of sodium chloride (NaCl) to the solution at pH 2.5–3.0, you push the solubility equilibrium of the sodium salt past its limit, causing it to precipitate without needing to reach pH 1.0.

Part 2: Quantitative Data Presentation

The choice between Free Acid isolation and Sodium Salt isolation depends on your downstream requirements. The table below summarizes the critical parameters for each pathway.

ParameterFree Acid PrecipitationSodium Salt Salting-Out
Target pH

1.0
2.5 – 3.0
Primary Reagent Concentrated HCl (37%)Solid NaCl (20-30% w/v)
Temperature 0°C – 5°CCool from 40°C to 5°C
Wash Solution Ice-cold 1M HClIce-cold saturated brine
Product Form Neutral Free AcidSodium Sulfonate Salt
Typical Yield 85% - 90%75% - 85%
Best Used For Analytical standards, non-aqueous downstream synthesisAqueous pigment coupling (e.g., P.Y. 191)[4]

Part 3: Experimental Protocols

Protocol A: Free Acid Isolation via Acid-Shift

Mechanistic Goal: Fully protonate the sulfonate group to neutralize the molecule and eliminate aqueous solubility.

  • Preparation: Transfer the aqueous reaction mixture containing the soluble sulfonate salt to a jacketed reactor.

  • Cooling: Circulate coolant to drop the internal temperature to 0–5°C. Maintain vigorous mechanical stirring to prevent localized concentration gradients.

  • Acidification: Equip an addition funnel with concentrated HCl (37%). Add the HCl dropwise at a rate that maintains the internal temperature below 5°C.

  • Validation: Pause addition periodically to check the pH using narrow-range pH paper. Continue until the bulk solution reaches pH

    
     1.0[3].
    
  • Maturation: Stir the resulting thick suspension for 2 hours at 0–5°C to ensure complete crystal lattice formation and maximize yield.

  • Filtration & Washing: Filter the suspension under vacuum. Wash the filter cake with 2 bed-volumes of ice-cold 1M HCl . (Critical: Do not use pure water).

  • Drying: Dry the solid under vacuum (approx. 50 mbar) at 60°C until a constant weight is achieved.

Protocol B: Sodium Salt Isolation via Salting-Out

Mechanistic Goal: Leverage the common-ion effect to precipitate the compound while avoiding extreme acidic conditions.

  • pH Adjustment: Adjust the aqueous mixture to pH 2.5–3.0 using dilute HCl (1M).

  • Heating: Gently warm the solution to 40°C to ensure the compound is fully dissolved and the solution is homogenous.

  • Saturation: Gradually add solid NaCl (approximately 20–30% w/v relative to the solvent) under moderate stirring until the solution is saturated.

  • Controlled Cooling: Program the reactor to cool slowly from 40°C to 5°C at a rate of 10°C/hour. Causality: Slow cooling reduces supersaturation spikes, promoting the growth of large, easily filterable crystals rather than fine, amorphous powders.

  • Filtration & Washing: Filter the suspension under vacuum. Wash the filter cake with ice-cold saturated brine.

  • Drying: Dry the solid under vacuum at 60°C.

Part 4: Process Visualization

pH_Optimization Start Aqueous Reaction Mixture (Soluble Sulfonate Salt) Decision Select Isolation Strategy Start->Decision FreeAcid Free Acid Isolation Add Conc. HCl (pH ≤ 1.0) Decision->FreeAcid Target Free Acid SaltOut Salting-Out (Sodium Salt) Add NaCl (pH 2.5 - 3.0) Decision->SaltOut Target Sodium Salt Cooling1 Cool to < 5°C Stir 2 Hours FreeAcid->Cooling1 Cooling2 Cool 40°C to < 5°C (10°C/hour) SaltOut->Cooling2 Filter1 Vacuum Filtration Wash: Ice-cold 1M HCl Cooling1->Filter1 Filter2 Vacuum Filtration Wash: Saturated Brine Cooling2->Filter2 End1 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (Free Acid Form) Filter1->End1 End2 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (Sodium Salt Form) Filter2->End2

Decision tree for pH-dependent precipitation of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.

References

  • Title: EP1170338B1 - New crystalline modification of C.I.
  • Title: JP2012214419A - Method of producing oxidation color developing compound Source: Google Patents URL
  • Title: 1-(3-Sulfophenyl)
  • Title: WO2008101612A1 - Pigment composition based on c.i.

Sources

Technical Support Center: Troubleshooting Low Purity in Sulfophenyl Pyrazolone Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-sulfophenyl)-3-methyl-5-pyrazolone . This compound is a critical intermediate in the manufacturing of complex dyes, pigments, and pharmaceutical derivatives[1]. The standard manufacturing route relies on the Knorr pyrazole synthesis, which involves the condensation of 4-hydrazinobenzenesulfonic acid (4-HBSA) with a


-keto ester, typically ethyl acetoacetate (EAA)[2].

While the reaction is fundamentally straightforward, scaling up often introduces purity bottlenecks. This guide is designed for researchers and process chemists to diagnose, troubleshoot, and resolve common purity issues using field-proven, mechanistically grounded solutions.

Reaction Workflow

KnorrSynthesis HBSA 4-HBSA (Hydrazine) Condensation Condensation pH 7.5-8.0, 25°C HBSA->Condensation EAA Ethyl Acetoacetate (β-keto ester) EAA->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone -H2O Cyclization Cyclization 85-90°C, -EtOH Hydrazone->Cyclization Product Sulfophenyl Pyrazolone Cyclization->Product Acidify (pH 1.5)

Fig 1: Knorr pyrazole synthesis workflow for 1-(4-sulfophenyl)-3-methyl-5-pyrazolone.

Troubleshooting Guide & FAQs

Q1: My final product contains a high percentage of the open-chain hydrazone intermediate. Why is the reaction incomplete? Mechanistic Cause: The Knorr synthesis is a two-stage process. The initial nucleophilic attack of the terminal


 of the hydrazine onto the ketone carbonyl of EAA is rapid and occurs at room temperature, yielding the hydrazone intermediate. However, the subsequent intramolecular attack of the secondary 

onto the ester carbonyl to close the pyrazolone ring requires overcoming a significantly higher activation energy barrier[3]. Corrective Action: If the hydrazone intermediate persists, your cyclization temperature is too low or the reaction time is too short. Ensure the reaction mixture is heated to a sustained 85–90°C for at least 2 hours. Do not initiate the acid-precipitation step until HPLC or TLC confirms the complete consumption of the hydrazone.

Q2: The isolated product is dark brown or tarry instead of the expected pale yellow/white crystalline powder. What causes this discoloration? Mechanistic Cause: 4-Hydrazinobenzenesulfonic acid (4-HBSA) is highly susceptible to auto-oxidation, particularly in alkaline aqueous solutions exposed to atmospheric oxygen. This oxidation generates complex, highly conjugated diazo and tarry byproducts that readily co-precipitate with your final product. Corrective Action: Implement an inert atmosphere. Purge your solvents with nitrogen (


) prior to dissolution and maintain an 

blanket throughout the condensation and cyclization phases. Additionally, ensure your starting 4-HBSA is fresh and has not degraded during storage.

Q3: I am experiencing low yields and detecting unreacted 4-HBSA, despite adding a stoichiometric amount of ethyl acetoacetate. Where is the EAA going? Mechanistic Cause:


-keto esters like EAA are highly sensitive to base-catalyzed ester hydrolysis (saponification). If you use a strong base (like 

) to dissolve the zwitterionic 4-HBSA, the localized high pH will hydrolyze the EAA into acetoacetic acid, which rapidly decarboxylates into acetone and carbon dioxide. This destroys your reagent before it can condense with the hydrazine. Corrective Action: Never use strong bases for this dissolution. Instead, use a milder base such as sodium carbonate (

) or sodium acetate to carefully adjust the pH to 7.5–8.0. Add the EAA slowly at room temperature to favor the condensation kinetics over hydrolysis.

Q4: My organic purity is excellent, but the product fails ash content/conductivity tests due to high inorganic salts. How can I fix the isolation step? Mechanistic Cause: The final product is isolated by adding hydrochloric acid to protonate the sulfonate group, effectively crashing the free acid out of the aqueous solution. If the acid is added too quickly or at too low a temperature, inorganic salts (like


 or 

) will become trapped within the rapidly forming amorphous matrix. Corrective Action: Perform the acidification slowly at an elevated temperature (~40°C) to promote controlled crystal growth rather than rapid precipitation. Follow this with a rigorous washing protocol using ice-cold water to flush out highly soluble inorganic salts without dissolving the pyrazolone.
Diagnostic Logic & Quantitative Data

Troubleshooting Start Impurity Detected in Final Product Q1 Is the product dark or tarry? Start->Q1 A1 Hydrazine Oxidation Action: N2 Blanket Q1->A1 Yes Q2 Is Hydrazone level > 0.5%? Q1->Q2 No A2 Incomplete Cyclization Action: Heat to 90°C Q2->A2 Yes Q3 Is unreacted 4-HBSA present? Q2->Q3 No A3 EAA Hydrolysis Action: Use Na2CO3 Q3->A3 Yes

Fig 2: Diagnostic decision tree for resolving common pyrazolone purity issues.

Typical Impurity Profiles and Corrective Actions
ImpurityDetection MethodAcceptable LimitRoot CauseCorrective Action
Open-chain Hydrazone HPLC (UV 254 nm)< 0.5%Insufficient thermal energyIncrease cyclization temp to 85-90°C for 2h.
Unreacted 4-HBSA HPLC / TLC< 0.2%EAA base-hydrolysisUse

; maintain pH strictly at 7.5-8.0.
Oxidation Tars Visual / ColorimetryAPHA < 50Air exposure during rxnPurge with

; use fresh 4-HBSA.
Inorganic Salts (

)
Ash Content / Cond.< 1.0%Amorphous co-precipitationAcidify at 40°C; wash cake with ice-cold water.
Self-Validating Experimental Protocol

This step-by-step methodology is designed to be a self-validating system, ensuring that causality and physical checks are embedded directly into the workflow to guarantee high purity.

Step 1: Substrate Dissolution & pH Control

  • Suspend 0.10 mol of 4-hydrazinobenzenesulfonic acid in 150 mL of deionized water. (Validation: The suspension will be highly acidic and cloudy).

  • Slowly add 10% w/v

    
     under continuous stirring until the solid completely dissolves and the pH stabilizes exactly between 7.5 and 8.0.
    
  • Causality Check: Converting the zwitterion to a sodium salt ensures aqueous solubility. Capping the pH at 8.0 prevents the destruction of the

    
    -keto ester in the next step.
    

Step 2: Condensation (Hydrazone Formation)

  • Purge the reaction flask with Nitrogen (

    
    ) for 5 minutes.
    
  • Add 0.105 mol (1.05 eq) of ethyl acetoacetate dropwise over 15 minutes at 20–25°C.

  • Stir vigorously for 30 minutes.

  • (Validation: TLC using EtOAc/MeOH should confirm the disappearance of the 4-HBSA baseline spot and the formation of a new intermediate).

Step 3: Thermal Cyclization

  • Attach a reflux condenser and heat the reaction mixture to 85–90°C. Maintain this temperature for 2 hours.

  • Causality Check: Thermal energy drives the intramolecular nucleophilic attack, displacing ethanol and closing the 5-membered pyrazolone ring[3].

Step 4: Controlled Precipitation

  • Remove from heat and allow the mixture to cool naturally to 40°C.

  • Slowly add 6M

    
     dropwise until the pH reaches 1.5–2.0.
    
  • Causality Check: Acidification protonates the sulfonate group, drastically reducing the compound's solubility. Doing this at 40°C prevents the rapid crash-out of impurities, promoting pure crystal nucleation.

Step 5: Isolation & Impurity Clearance

  • Chill the suspension to 10°C for 1 hour to maximize yield. Filter the precipitate under vacuum.

  • Wash the filter cake with 50 mL of ice-cold deionized water . (Removes trapped inorganic salts).

  • Wash the filter cake with 30 mL of cold ethanol . (Removes trace unreacted EAA and organic impurities).

  • Dry the purified 1-(4-sulfophenyl)-3-methyl-5-pyrazolone in a vacuum oven at 60°C to a constant weight.

References
  • Sigma-Aldrich. "1-(4-Sulfophenyl)-3-methyl-5-pyrazolone 89-36-1". MilliporeSigma.
  • Benchchem. "Pyrazolone T | 118-47-8 | Research Chemical". Benchchem Catalog.
  • Oriental Journal of Chemistry. "Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity". SciSpace / Oriental Journal of Chemistry.

Sources

Technical Support Center: Recrystallization Solvents for the Purification of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (SPMP) via recrystallization. Here, we address common experimental challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven techniques.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of SPMP and other pyrazolone derivatives.

Q: My SPMP is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when a solution becomes supersaturated at a temperature above the melting point of the solute. For SPMP, which has a high melting point (approx. 335 °C), this is less common but can be caused by impurities that depress the melting point or by issues with the solvent system.[1]

Possible Causes & Solutions:

  • High Solute Concentration: The solution is too saturated, causing the compound to precipitate prematurely.[2]

    • Solution: Add a small amount of hot solvent to the oiled-out mixture to decrease saturation and redissolve the oil, then allow it to cool again, more slowly this time.[2]

  • Rapid Cooling: Cooling the solution too quickly prevents the orderly arrangement of molecules into a crystal lattice.[2]

    • Solution: Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Using an insulated container can help moderate the cooling rate.[2]

  • Inappropriate Solvent System: The chosen solvent may be too "good" a solvent, requiring a very low temperature to induce crystallization, or it may have a boiling point that is too high.[2]

    • Solution: Experiment with a binary solvent system. Dissolve the SPMP in a minimal amount of a "good" hot solvent (e.g., water, due to the sulfonate group) and then slowly add a "poor," miscible solvent (e.g., ethanol or isopropanol) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.[3]

Q: My final yield of purified SPMP is significantly lower than expected. What are the common causes of product loss?

A: Low recovery is a frequent issue in recrystallization. While some loss is inevitable due to the compound's finite solubility even in cold solvent, significant losses can often be mitigated.[4]

Possible Causes & Solutions:

  • Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.[4]

    • Solution: Add the hot solvent in small portions to the crude SPMP, waiting for it to dissolve before adding more. Use the absolute minimum amount of near-boiling solvent required.[4][5]

  • Premature Crystallization: The compound crystallizes during hot filtration, especially if a filtration step is needed to remove insoluble impurities.

    • Solution: Use a pre-heated funnel and receiving flask for the hot filtration. This can be done by placing the glassware in a drying oven or by allowing hot solvent vapor to pass through them just before filtration.[2]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will redissolve a portion of the product.[4]

    • Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent. Ensure the solvent has been chilled in an ice bath.[4]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.

    • Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.[2]

Q: The purified SPMP crystals are still colored (e.g., yellow or brown). How can I obtain an off-white product?

A: The typical appearance of SPMP is off-white to light yellow powder.[6] Persistent color often indicates the presence of colored impurities, which may be byproducts from the synthesis or oxidation products.[2]

Possible Causes & Solutions:

  • Residual Impurities: Highly colored impurities may be present that co-crystallize with the product.

    • Solution: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal. Be aware that charcoal will also adsorb some of your product, slightly reducing the yield.[2]

  • Oxidation: Pyrazolone derivatives can be susceptible to oxidation, which can lead to colored byproducts.[2]

    • Solution: If oxidation is suspected, handle the compound under an inert atmosphere (e.g., nitrogen or argon), although this is less commonly required for SPMP.[2]

Section 2: Frequently Asked Questions (FAQs)

Q: What are the ideal characteristics of a recrystallization solvent for SPMP?

A: An ideal solvent for recrystallization should:

  • Dissolve the Solute (SPMP) when Hot: It must effectively dissolve the compound at or near its boiling point.[5]

  • Poorly Dissolve the Solute when Cold: The compound should have low solubility in the solvent at low temperatures (e.g., in an ice bath) to allow for maximum recovery.[4]

  • Dissolve Impurities Well at All Temperatures or Not at All: This allows impurities to either be filtered off from the hot solution (if insoluble) or remain in the cold mother liquor (if highly soluble).[4]

  • Be Chemically Inert: The solvent should not react with the compound being purified.

  • Be Volatile and Easily Removable: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals during drying.

Given SPMP's structure, which contains a polar sulfonate group and a less polar phenyl-methyl-pyrazolone backbone, solvent systems like water, ethanol-water mixtures, or methanol-water are often good starting points.[7][8]

Q: How do I perform a solvent screening to find the best solvent or system?

A: To perform a solvent screening:

  • Place a small amount (e.g., 20-30 mg) of crude SPMP into several different test tubes.

  • Add a potential solvent (e.g., water, ethanol, isopropanol) dropwise to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.[5]

  • Gently heat the tubes that did not show dissolution. A good solvent will dissolve the SPMP when hot.[5]

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that dissolves the compound when hot but produces a large quantity of crystals upon cooling is the most suitable candidate.

Q: Can I use techniques other than recrystallization to purify SPMP?

A: Yes. If recrystallization proves ineffective, especially due to challenging solubility or persistent impurities, other purification methods can be considered. Flash column chromatography is a common alternative for organic compounds, where the crude mixture is separated on a stationary phase (like silica gel) using a mobile phase solvent system.[2] The fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.[2]

Section 3: Experimental Protocols

Protocol 1: Recrystallization of SPMP using a Binary Solvent System (Water/Ethanol)

This protocol is recommended for SPMP due to its amphiphilic nature. Water acts as the "good" solvent for the polar sulfonate group, while ethanol acts as the "poor" solvent.

Methodology:

  • Dissolution: Place the crude SPMP (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot deionized water required to just dissolve the solid at a near-boiling temperature. Stir continuously.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a clean flask and a funnel. If charcoal was used, filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities. If no charcoal was used, this step can be skipped unless insoluble impurities are visible.

  • Induce Crystallization: While the aqueous solution is still hot, add ethanol (the "poor" solvent) dropwise until the solution becomes persistently turbid (cloudy).[3]

  • Re-dissolution: Add 1-2 drops of hot water to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold water/ethanol mixture (use the same ratio as your final solvent system if possible, or just ice-cold ethanol).[4]

  • Drying: Allow the crystals to air-dry on the filter paper or, for more complete drying, place them in a desiccator under vacuum.

Section 4: Data & Visualization

Table 1: Solvent Selection Guide for SPMP Recrystallization
SolventPolarityBoiling Point (°C)Expected Hot Solubility of SPMPExpected Cold Solubility of SPMPComments
Water Very High100HighModerateGood "good" solvent. Low solubility at 20°C is noted (3 g/L), but this increases with heat.[6]
Ethanol High78ModerateLowGood "poor" solvent to pair with water. Often used for pyrazolone derivatives.[8]
Methanol High65ModerateLowCan be used in mixtures with water, similar to ethanol.[7]
Isopropanol Medium82LowVery LowA potential "poor" solvent in a binary system.
Acetone Medium56LowVery LowMay not be a strong enough solvent even when hot.
Heptane Non-polar98InsolubleInsolubleUnsuitable as a primary solvent but could be a "poor" solvent in some systems if miscible.
Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution Problem Problem Observed Oiling Out [1] Low Yield [4] Colored Crystals [1] Cause_Oil Cooling too fast Solution too concentrated Problem:p->Cause_Oil Oiling Out Cause_Yield Too much solvent used Premature crystallization Incomplete cooling Problem:p->Cause_Yield Low Yield Cause_Color Colored impurities present Oxidation Problem:p->Cause_Color Colored Crystals Sol_Oil Re-heat & add more solvent Cool solution slowly Use binary solvent system [2] Cause_Oil->Sol_Oil Sol_Yield Sol_Yield Cause_Yield->Sol_Yield Sol_Color Add activated charcoal [1] Use inert atmosphere if needed Cause_Color->Sol_Color

Caption: Troubleshooting workflow for SPMP recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Pravin Dyechem Pvt. Ltd. (n.d.). 1,3 SPMP, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization, filtration and melting point.
  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.
  • Rahman, M. A., et al. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 33(4).
  • ChemicalBook. (2026). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.

Sources

Controlling side reactions during ethyl acetoacetate condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl acetoacetate condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Claisen condensation for synthesizing ethyl acetoacetate and related β-keto esters. Here, you will find practical, field-proven insights to help you control side reactions, optimize your yields, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during a Claisen condensation to form ethyl acetoacetate?

A1: The most prevalent side reaction is the saponification (hydrolysis) of the ester starting material (ethyl acetate) or the β-keto ester product (ethyl acetoacetate) by the base catalyst.[1][2][3] This is especially problematic if hydroxide ions are present, which can be introduced by moisture in the reaction.

Q2: Why is a stoichiometric amount of base, rather than a catalytic amount, required for the Claisen condensation?

A2: A stoichiometric amount of base is necessary to drive the reaction to completion. The β-keto ester product is more acidic than the starting ester and is deprotonated by the base.[1][4][5] This final deprotonation step is thermodynamically favorable and shifts the overall equilibrium towards the product.[1][6]

Q3: Can I use a different alkoxide base than the one corresponding to my ester (e.g., sodium methoxide for ethyl acetate condensation)?

A3: It is strongly discouraged. Using a different alkoxide base can lead to transesterification, where the alkoxide exchanges with the ester's alkoxy group, resulting in a mixture of ester products and complicating purification.[1][7]

Q4: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the issue?

A4: This could be due to several factors, including an insufficient amount of base, inactive base (e.g., exposed to moisture), or a reaction temperature that is too low.[8] The Claisen condensation is an equilibrium process, and proper conditions are crucial to favor product formation.[5][9]

Q5: What is the purpose of the final acidification step in the Claisen condensation workup?

A5: The final acidification step is crucial to neutralize any remaining base and to protonate the enolate of the β-keto ester product, which is formed after deprotonation by the stoichiometric base.[4] This allows for the isolation of the neutral β-keto ester.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This guide provides a systematic approach to identifying and resolving common issues encountered during the ethyl acetoacetate condensation.

Problem 1: Low Yield of Ethyl Acetoacetate

A low yield of the desired β-keto ester is a frequent challenge. The underlying causes can often be traced back to reaction conditions and reagent quality.

Potential Causes & Solutions

Cause Explanation Recommended Solution
Inactive Base Sodium ethoxide is highly hygroscopic. Exposure to moisture will convert it to sodium hydroxide, which promotes saponification over condensation.[8]Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base As the Claisen condensation requires a stoichiometric amount of base to deprotonate the product and drive the equilibrium, an insufficient amount will result in an incomplete reaction.[4][5]Carefully calculate and use at least one full equivalent of high-purity base relative to the ester that will be deprotonated.
Presence of Water Water in the reaction mixture will hydrolyze the base and the ester starting material, leading to saponification.[2][3][10]Use anhydrous solvents and reagents. Dry the ethyl acetate over a suitable drying agent before use.
Sub-optimal Reaction Temperature The rate of condensation is temperature-dependent. A temperature that is too low will result in a sluggish and incomplete reaction.[11][12]The self-condensation of ethyl acetate is typically performed at reflux.[12] For other esters, empirical optimization of the temperature may be necessary.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of Ethyl Acetoacetate check_base Check Base Activity & Stoichiometry start->check_base check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_temp Evaluate Reaction Temperature start->check_temp solution_base Use Fresh, Stoichiometric Base check_base->solution_base solution_anhydrous Ensure Dry Reagents & Glassware check_anhydrous->solution_anhydrous solution_temp Optimize Reaction Temperature check_temp->solution_temp

Caption: Troubleshooting decision tree for low product yield.

Problem 2: Presence of Significant Amounts of Carboxylic Acid Byproduct

The formation of acetic acid (or the corresponding carboxylate salt) is a strong indicator of undesired hydrolysis reactions.

Potential Causes & Solutions

Cause Explanation Recommended Solution
Saponification The presence of hydroxide ions, either from using an incorrect base (like NaOH) or from moisture reacting with the alkoxide, will lead to the hydrolysis of the ethyl acetate starting material to form sodium acetate.[2][3][10] Upon acidic workup, this is converted to acetic acid.Strictly use an alkoxide base that matches the ester (e.g., sodium ethoxide for ethyl acetate).[4][13] Ensure the reaction is carried out under strictly anhydrous conditions.
Product Hydrolysis and Decarboxylation The β-keto ester product can also be hydrolyzed under basic or acidic conditions to a β-keto acid.[14][15][16] This intermediate is often unstable and can readily decarboxylate, especially upon heating, to yield a ketone and CO2.[17][18]Maintain careful control over the reaction temperature and duration. During workup, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Reaction Pathway: Condensation vs. Saponification

Reaction_Pathways cluster_main Desired Claisen Condensation cluster_side Side Reaction: Saponification Ethyl Acetate Ethyl Acetate Enolate Enolate Ethyl Acetate->Enolate + EtO⁻ Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Ethyl Acetate Ethyl Acetoacetate Ethyl Acetoacetate Tetrahedral Intermediate->Ethyl Acetoacetate - EtO⁻ Ethyl Acetate_side Ethyl Acetate Acetate Acetate Ethyl Acetate_side->Acetate + OH⁻ (from moisture)

Caption: Competing reaction pathways for ethyl acetate.

Problem 3: Formation of Polymeric or High Molecular Weight Byproducts

The appearance of viscous oils or intractable solids can indicate that multiple condensation events are occurring.

Potential Causes & Solutions

Cause Explanation Recommended Solution
Self-Condensation of the Product Although the deprotonated β-keto ester is less reactive as an electrophile, under certain conditions, it can still react with another enolate, leading to higher molecular weight byproducts. However, this is generally not a major issue due to the high acidity of the 1,3-dicarbonyl system which favors the enolate form.[19]Ensure a stoichiometric amount of base is used to completely convert the product to its enolate, thus minimizing its availability as an electrophile.[19] Running the reaction at a lower temperature, if feasible, can also increase selectivity.
Crossed Claisen Reactions If there are multiple enolizable esters present (for instance, from transesterification), a mixture of products from crossed Claisen condensations can form, potentially leading to complex product mixtures that are difficult to purify.[6][20]Use a single ester starting material or, in the case of a directed Claisen condensation, ensure one of the esters lacks α-hydrogens.[6][20] The choice of base is critical to prevent transesterification.[7]

Experimental Protocols

Protocol 1: Standard Claisen Condensation of Ethyl Acetate

This protocol describes the classic synthesis of ethyl acetoacetate.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, all under an inert atmosphere of dry nitrogen or argon.

  • Reagent Preparation: In the addition funnel, place 2.0 moles of dry ethyl acetate. In the reaction flask, add 0.5 moles of sodium ethoxide.

  • Reaction Initiation: Begin stirring the sodium ethoxide and slowly add the ethyl acetate from the addition funnel over a period of 30-60 minutes. An exothermic reaction should be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction mixture will become a thick slurry.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add a 1:1 mixture of acetic acid and water to neutralize the reaction and dissolve the sodium salt of ethyl acetoacetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude ethyl acetoacetate can be purified by fractional distillation under reduced pressure.[21]

Protocol 2: Quality Control of Base by Titration

To ensure the activity of the sodium ethoxide, its concentration can be determined by titration.

  • Sample Preparation: Under an inert atmosphere, accurately weigh approximately 1 gram of sodium ethoxide and dissolve it in 50 mL of anhydrous ethanol.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid in ethanol using a suitable indicator (e.g., phenolphthalein).

  • Calculation: Calculate the molarity of the sodium ethoxide solution to confirm its activity before use in the condensation reaction.

References

  • Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons. [Link]

  • Clive, D. L. J. (n.d.). Hydrolysis and Decarboxylation of β-Keto Esters. Pearson. [Link]

  • Organic Synthesis Via Enolate. (2019, February 6). SlideShare. [Link]

  • AK LECTURES. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • CX7b. Enolates: Decarboxylation. (n.d.). Reactivity in Chemistry. [Link]

  • The Claisen Condensation. (2020, February 7). Oregon State University. [Link]

  • 23.7 The Claisen Condensation Reaction. (2024, June 17). Chemistry LibreTexts. [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025, August 16). PMC. [Link]

  • Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]

  • Claisen Condensation Mechanism: Steps, Example & Tips. (n.d.). Vedantu. [Link]

  • Claisen condensation. (n.d.). Wikipedia. [Link]

  • Ethyl acetoacetate. (n.d.). Wikipedia. [Link]

  • Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis: A Sustainable Process Development Approach. (2025, March 28). OMICS International. [Link]

  • Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023, March 11). [Video]. YouTube. [Link]

  • Base used in Claisen Condensation. (2018, February 2). Chemistry Stack Exchange. [Link]

  • What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate?. (2014, July 27). Quora. [Link]

  • 23.7 The Claisen Condensation Reaction. (2023, September 20). OpenStax. [Link]

  • Acetoacetic ester synthesis. (n.d.). Wikipedia. [Link]

  • Optimization of the reaction with ethyl acetoacetate. (n.d.). ResearchGate. [Link]

  • Hansley, V. L., & Schott, S. (1958). U.S. Patent No. 2,843,622. U.S.
  • The Acetoacetic Ester Condensation and Certain Related Reactions. (n.d.). Organic Reactions. [Link]

  • Claisen condensation. (n.d.). H.D. Jain College. [Link]

  • Claisen condensation. (2024, February 18). Chemistry for everyone. [Link]

  • The Claisen Condensation. (2016, March 29). Willson Research Group. [Link]

  • ETHYL ACETO ACETATE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

  • Le, L. (2013, August 7). Preparation of Ethyl Acetoacetate - Claisen Condensation. Lu Le Laboratory. [Link]

  • Why doesn't self condensation occur in acetoacetic ester synthesis?. (2019, January 27). Chemistry Stack Exchange. [Link]

  • Acetoacetic-Ester Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Claisen Condensation, Acetoacetic Ester and Malonic Ester Synthesis. (n.d.). Scribd. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]

  • Das, A. K., et al. (n.d.). Kinetic Studies on Saponification of Ethyl Acetate Using an Innovative Conductivity-Monitoring Instrument with a Pulsating Sensor. ResearchGate. [Link]

  • Evaluation of Ethyl Acetate Saponification Reaction: Comparison of the Accuracy of Conductometric and Titrimetric Methods. (2025, November 15). Jurnal Kartika Kimia. [Link]

  • Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • Aspen Plus® Simulation of Saponification of Ethyl Acetate in the Presence of Sodium Hydroxide in a Plug Flow Reactor. (2014, September 1). Longdom Publishing. [Link]

  • OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. (n.d.). SciSpace. [Link]

  • Leah4sci. (2016, June 15). Claisen Condensation Product Shortcut by Leah4sci [Video]. YouTube. [Link]

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Technical Support Center: Minimizing Oxidation Byproducts in Pyrazolone Dye Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with oxidation during the synthesis of pyrazolone dyes. Here, we move beyond simple procedural lists to explain the underlying chemical principles governing the formation of these impurities and offer field-proven strategies for their mitigation and removal.

Introduction: The Challenge of Oxidation in Pyrazolone Synthesis

Pyrazolone derivatives are a cornerstone in the development of a wide array of dyes and pigments, prized for their vibrant colors and versatile chemical properties.[1] However, the synthesis of these compounds is often plagued by the formation of oxidation byproducts. These unwanted side reactions can lead to a host of issues, including reduced yields, purification difficulties, and compromised final product performance. The reaction mixture turning a deep yellow or red is often a primary indicator of these oxidative side reactions.[2]

Understanding and controlling these oxidative pathways is paramount to achieving high-purity, high-yield pyrazolone dye synthesis. This guide is designed to equip you with the knowledge and techniques to effectively troubleshoot and minimize the formation of these detrimental byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your pyrazolone dye synthesis experiments in a question-and-answer format.

Question 1: My reaction mixture has developed a strong, unwanted color (deep yellow, red, or brown), and my yield of the desired pyrazolone dye is low. What's happening?

Answer:

The development of intense coloration is a classic symptom of oxidation.[2] This can occur through several mechanisms, including the oxidation of reaction intermediates or the final pyrazolone product itself.[2] Hydrazine starting materials, particularly phenylhydrazine, are also susceptible to decomposition and side reactions that contribute to color formation.[2] These oxidative processes often lead to complex mixtures of byproducts, which can be challenging to separate from the target compound, ultimately reducing your isolated yield.

Immediate Actions & Preventative Measures:

  • Inert Atmosphere: Handle all sensitive reagents and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[3]

  • Temperature Control: For reactions involving diazonium salts, it's crucial to maintain a low temperature, typically between 0-5°C, to ensure the stability of the diazonium compound and prevent unwanted side reactions.[4]

  • Antioxidant Addition: Consider the use of a mild antioxidant in your reaction or workup. For instance, a sodium bisulfite solution can be used to protect against oxidation during extraction processes.[5]

Question 2: I've identified several unknown impurities in my crude product via TLC and NMR. How can I identify what these oxidation byproducts are?

Answer:

Characterizing byproducts is a critical step in optimizing your synthesis. A combination of analytical techniques is often necessary for unambiguous identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of your mixture and determining their molecular weights.[6][7][8] This information provides vital clues about the structures of the byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS can provide excellent separation and fragmentation data, aiding in structural elucidation.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for both qualitative and quantitative analysis of your reaction mixture, allowing you to track the formation of byproducts over time and assess the purity of your final product.[5]

Experimental Protocol: Identification of Byproducts by GC-MS [2]

  • Prepare a dilute solution of your crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Run a suitable temperature program to separate the components on the GC column.

  • Analyze the mass spectrum of each eluted peak to determine the molecular weight and fragmentation pattern, which will help in identifying the structure of each byproduct.[2]

Question 3: My initial attempts at purification by recrystallization are not effectively removing the colored impurities. What other purification strategies can I employ?

Answer:

When recrystallization is insufficient, several other techniques can be employed to remove persistent, colored oxidation byproducts.

Purification MethodDescriptionBest For
Charcoal Treatment Activated charcoal is added to a solution of the crude product to adsorb colored impurities. The charcoal is then removed by filtration.[2]Removing highly colored, minor impurities.
Acid-Base Extraction Pyrazoles are weakly basic and can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer.[2]Separating the desired pyrazolone from non-basic, colored byproducts.
Column Chromatography This is a highly effective method for separating compounds with different polarities. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial for good separation.[2][3]Separating complex mixtures, including regioisomers and byproducts with similar polarities to the desired product.

Experimental Protocol: Purification via Acid-Base Extraction [2]

  • Dissolve the crude pyrazolone product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower aqueous layer containing the protonated pyrazolone salt into a clean flask.[2]

  • Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.[2]

  • Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic.

  • The purified pyrazolone product should precipitate out or can be extracted back into an organic solvent.

  • If extracting, add an organic solvent, shake, and separate the layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[2]

Frequently Asked Questions (FAQs)

What are the most common sources of oxidation in pyrazolone dye synthesis?

The primary sources of oxidation are atmospheric oxygen, oxidizing agents present as impurities in reagents or solvents, and in some cases, the use of certain catalysts that can promote oxidative side reactions.[9] The pyrazole ring itself can be susceptible to oxidation under certain conditions.[10][11]

Can the choice of solvent influence the extent of oxidation?

Yes, the solvent can play a significant role. Protic solvents, for example, can sometimes facilitate oxidation pathways. It is often beneficial to use dry, deoxygenated solvents, particularly when working with highly sensitive substrates.

Are there any "green" or more environmentally friendly approaches to minimizing oxidation?

Employing enzymatic catalysis, such as with laccase, can be a greener alternative for certain pyrazolone syntheses. Laccase uses molecular oxygen as the oxidant and produces only water as a byproduct, offering a more sustainable approach.[12]

How can I monitor the progress of my reaction to detect the onset of oxidation?

Regularly monitoring your reaction by Thin Layer Chromatography (TLC) is a simple and effective way to track the consumption of starting materials and the formation of both the desired product and any byproducts. The appearance of new, often colored, spots on the TLC plate can be an early indication of oxidation.

Visualizing the Workflow

To effectively minimize oxidation byproducts, a systematic approach to your experimental design and execution is essential.

workflow Workflow for Minimizing Oxidation in Pyrazolone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Purity Ensure High Purity of Starting Materials Temp_Control Maintain Optimal Temperature Reagent_Purity->Temp_Control Inert_Atmosphere Prepare Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Temp_Control Solvent_Prep Use Dry, Deoxygenated Solvents Solvent_Prep->Temp_Control Monitoring Monitor Reaction by TLC/HPLC Temp_Control->Monitoring Antioxidant Consider Antioxidant Addition Antioxidant->Monitoring Extraction Perform Acid-Base Extraction Monitoring->Extraction If oxidation is observed Charcoal Use Charcoal for Color Removal Extraction->Charcoal Chromatography Employ Column Chromatography Charcoal->Chromatography Purity_Check Assess Purity (NMR, HPLC) Chromatography->Purity_Check Byproduct_ID Identify Byproducts (LC-MS, GC-MS) Purity_Check->Byproduct_ID If impurities persist

Caption: A systematic workflow for minimizing oxidation byproducts.

References

  • Prima Chemicals. Basic Guide on Pyrazolones: Features and Applications. 2023. Available from: [Link]

  • [Determination of 32 oxidative dyes by high performance liquid chromatography and confirmation by high performance liquid chromatography-tandem mass spectrometry]. PubMed. 2022. Available from: [Link]

  • Khan, A., et al. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. PMC. 2020. Available from: [Link]

  • Feierman, D. E., & Cederbaum, A. I. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. PubMed. 1989. Available from: [Link]

  • Ahmad, I., et al. Natural Dyes and Pigments: Sustainable Applications and Future Scope. MDPI. 2023. Available from: [Link]

  • Scott, G. Stabilization of Natural Dyes by High Levels of Antioxidants. ResearchGate. 2011. Available from: [Link]

  • El-Metwaly, N. M. Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review. ResearchGate. 2021. Available from: [Link]

  • Ni, Z., et al. Application of LC-MS to the analysis of advanced oxidation process (AOP) degradation of dye products and reaction mechanisms. Academia.edu. 2017. Available from: [Link]

  • BTSA. How to avoid the loss of properties of colors and pigments?. 2021. Available from: [Link]

  • Nguyen, A. I., et al. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. 2021. Available from: [Link]

  • Elsharif, N. Synthesis of Pyrazole Dyes Derivatives. University of Benghazi. 2018. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaeke, A. Synthesis, antioxidant and antibacterial activity of azo dye-stilbene hybrid compounds. Emerald Insight. 2018. Available from: [Link]

  • Plater, M. J., & Raab, M. Liquid chromatography–mass spectrometry analysis of dyes formed by in situ oxidative methods then purified by absorption and extraction from hair wefts. Semantic Scholar. 2020. Available from: [Link]

  • Sharma, P., et al. Accidental synthesis of a trimer of pyrazolone and comparison of its antioxidant activity: an investigatory report. Indian Academy of Sciences. 2021. Available from: [Link]

  • El-Ghanam, A. M. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. 2022. Available from: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents. 2011.
  • Rzodkiewicz, P., et al. Plant Food Dyes with Antioxidant Properties and Allergies—Friend or Enemy?. PMC. 2023. Available from: [Link]

  • Gunkara, O. T., et al. Synthesis of New Pyrazolone Dyes. ResearchGate. 2013. Available from: [Link]

  • US1506316A - Pyrazolone dye and process of making the same. Google Patents. 1924.
  • Al-Malaq, H. A., et al. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry. Arabian Journal of Chemistry. 2019. Available from: [Link]

  • Fernandes, A., et al. Screening Refractory Dye Degradation by Different Advanced Oxidation Processes. MDPI. 2024. Available from: [Link]

  • Neves, M. G. P. M. S., & Simões, M. M. Q. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. 2021. Available from: [Link]

  • Wojnárovits, L., & Takács, E. Kinetics and mechanism of azo dye destruction in advanced oxidation processes. ResearchGate. 2008. Available from: [Link]

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Technical Support Center: Enhancing Color Fastness of m-Sulfophenyl Pyrazolone Derived Dyes

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with dyes derived from m-sulfophenyl pyrazolone. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments, with a core focus on improving color fastness. Our approach is rooted in scientific principles to ensure the integrity and reproducibility of your results.

Section 1: Troubleshooting Guide for Poor Color Fastness

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Question 1: My dyed substrate shows poor wash fastness, with significant color bleeding into the wash liquor. What is the likely cause and how can I fix it?

Answer:

Poor wash fastness is a common issue and typically points to inadequate dye fixation or the presence of unfixed dye on the fiber surface. The sulfonate group (-SO3H) in m-sulfophenyl pyrazolone dyes imparts good water solubility, which is excellent for the dyeing process but can be a challenge for wash fastness if the dye is not properly bonded to the substrate.

Probable Causes & Solutions:

  • Incomplete Dye Fixation: The covalent bonds between the dye and the fiber may not have formed completely.

    • Solution: Optimize your dyeing process parameters. Ensure the pH of the dye bath is appropriate for the fiber type to facilitate dye uptake and fixation.[1] For reactive dyes, which pyrazolone derivatives can be, controlling the alkalinity and temperature during the fixation step is crucial.

  • Presence of Hydrolyzed Dye: Reactive dyes can react with water (hydrolyze) in the dye bath, becoming unable to form a covalent bond with the fiber. This hydrolyzed dye remains on the surface and washes off easily.

    • Solution: A thorough soaping process after dyeing is essential.[2] This involves washing the dyed material at a high temperature with a suitable detergent to remove any unfixed or hydrolyzed dye.[3][4] The goal is to remove this "floating color" which significantly contributes to poor wash fastness.[3]

  • Incorrect Choice of Fixing Agent: A post-dyeing treatment with a fixing agent can significantly improve wash fastness.

    • Solution: Select an appropriate dye fixing agent.[5] Cationic fixing agents are often effective as they form an insoluble complex with the anionic dye molecules, locking them onto the fiber.[6] However, be mindful that the choice of fixing agent can sometimes impact light fastness.[3][7]

Question 2: The color of my dyed material fades significantly upon exposure to light. How can I improve the light fastness?

Answer:

Poor light fastness is a result of the photodegradation of the dye molecules upon exposure to UV radiation.[8] The azo group, which is a common chromophore in pyrazolone-based dyes, can be particularly susceptible to this.[9][10]

Probable Causes & Solutions:

  • Inherent Molecular Structure of the Dye: The parent structure of the pyrazolone dye plays a significant role in its light fastness.[9][10] Dyes with an azo-based chromophore are generally more prone to fading.[4][9]

    • Solution: While you may be constrained by the specific dye you are using, understanding its structure is key. For future work, consider pyrazolone dyes with parent structures known for better light stability, such as those complexed with metals.[6] The introduction of electron-withdrawing groups in the dye molecule can also enhance light fastness.[9]

  • Dye Concentration: Lighter shades tend to have poorer light fastness because the individual dye molecules are more exposed.[3][7]

    • Solution: Increasing the dye concentration can improve light fastness as the dye molecules can aggregate, which reduces the surface area exposed to light for a given amount of dye.[9][10]

  • Presence of Unfixed Dye: Similar to wash fastness, residual unfixed dye on the surface has significantly lower light fastness than the fixed dye.[3][11]

    • Solution: Ensure a thorough soaping process is carried out post-dyeing to remove all unfixed dye.[3][11]

  • Finishing Agents: Certain finishing agents, like some cationic softeners, can negatively impact light fastness.[3][7]

    • Solution: Carefully select your finishing agents. If a softener is necessary, opt for one that is known to have minimal impact on light fastness. The use of UV absorbers in the finishing recipe can also be an effective way to improve light fastness.[8]

Question 3: I am observing poor crocking (rubbing) fastness, where color transfers to other fabrics upon rubbing. What are the contributing factors and how can I mitigate this?

Answer:

Poor crocking fastness, both wet and dry, is primarily caused by the presence of unfixed dye on the surface of the material.[12] The physical abrasion of the rubbing action dislodges these poorly adhered dye particles.

Probable Causes & Solutions:

  • Surface Dye Aggregation: If the dye has not penetrated the fiber properly and is instead aggregated on the surface, it will be easily rubbed off.

    • Solution: Optimize the dyeing process to ensure good dye penetration. This can involve adjusting the temperature profile and using appropriate leveling agents to promote even dye distribution.[1]

  • Inadequate Soaping: As with other fastness properties, a failure to remove all unfixed dye will lead to poor crocking fastness.

    • Solution: Implement a rigorous soaping procedure after dyeing.[4] This is the most critical step for improving rubbing fastness.

  • Fabric Surface Characteristics: Fabrics with a rough or pile surface are more prone to poor crocking fastness due to increased friction.[13][14]

    • Solution: While you may not be able to change the fabric, a pre-treatment like singeing or cellulase treatment for cellulosic fibers can create a smoother surface and improve crocking fastness.[14]

  • Use of Certain Finishing Agents: Some softeners can form a film on the surface that can be easily abraded, taking dye particles with it.

    • Solution: Choose finishing agents that are known to improve, or at least not negatively impact, crocking fastness. There are specialized anti-crocking agents available that can be included in the finishing recipe.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of m-sulfophenyl pyrazolone in a dye molecule?

A1: m-Sulfophenyl pyrazolone is a key intermediate in the synthesis of many acid and reactive dyes.[15][16] The pyrazolone ring system is a crucial part of the chromophore, which is the part of the molecule responsible for its color.[17] The sulfophenyl group (-C6H4SO3H) is a water-solubilizing group, which makes the dye soluble in the aqueous dye bath, facilitating an even and efficient dyeing process.

Q2: How do textile auxiliaries improve color fastness?

A2: Textile auxiliaries are specialty chemicals that enhance the dyeing process and the final properties of the dyed material.[1][18] For color fastness, the most important auxiliaries are:

  • Levelling Agents: Promote even distribution of the dye, preventing aggregation on the surface which can lead to poor crocking fastness.[1][19]

  • pH Regulators: Maintain the optimal pH for dye uptake and fixation, ensuring a strong bond between the dye and the fiber.[1]

  • Dispersing Agents: Keep the dye molecules finely dispersed in the dye bath, preventing the formation of large aggregates.[1][19]

  • Fixing Agents: These are applied after dyeing to improve wash fastness by forming a less soluble complex with the dye or by cross-linking the dye to the fiber.[5][19]

Q3: What are the standard methods for testing color fastness?

A3: Standardized testing methods are crucial for repeatable and comparable results. The most common standards are from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Fastness Property Common ISO Standard Common AATCC Standard Brief Description
Wash Fastness ISO 105-C06[20]AATCC 61[20]The sample is washed with a standard detergent, often with steel balls to simulate mechanical action, and the color change and staining of adjacent fabrics are assessed.[21][22]
Light Fastness ISO 105-B02[20]AATCC 16[20]The sample is exposed to a standardized artificial light source (like a Xenon Arc lamp) that mimics natural sunlight, and the fading is compared to a set of blue wool standards.[21][23]
Crocking (Rubbing) Fastness ISO 105-X12[23][24]AATCC 8[20][23]A standard white cloth is rubbed against the dyed sample under controlled conditions (both wet and dry), and the amount of color transferred to the white cloth is evaluated.[21][24]
Perspiration Fastness ISO 105-E04[20]AATCC 15[20][24]The sample is treated with simulated acidic and alkaline perspiration solutions and then subjected to pressure and heat to simulate the effect of sweat.[21][24]
Chlorinated Water Fastness ISO 105-E03[24]The sample is immersed in a chlorinated water solution to assess its resistance to fading in swimming pool-like conditions.[24]

Q4: Can metallization of pyrazolone dyes improve their fastness properties?

A4: Yes, metallization can significantly improve the fastness properties of pyrazolone dyes, particularly light fastness.[6] Creating metal-complex dyes, for instance with copper or chromium, can stabilize the dye molecule and make it more resistant to photodegradation.[6] This is a common strategy to enhance the performance of azo-based dyes.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Standard Soaping Procedure for Reactive Dyes on Cotton

This protocol is a crucial step to remove unfixed and hydrolyzed dye, thereby improving wash and crocking fastness.

  • Initial Rinse: After the dyeing and fixation steps, thoroughly rinse the dyed substrate in cold water to remove residual alkali and salt.[25]

  • Neutralization (Optional but Recommended): To prevent hydrolysis of the dye-fiber bond at high temperatures, it is beneficial to neutralize the fabric in a bath containing a weak acid (e.g., 0.5-1.0 g/L acetic acid) to a pH of 6-7.[2][25]

  • Soaping Bath Preparation: Prepare a fresh bath with soft or deionized water. Add a high-quality soaping agent or detergent (typically 1-2 g/L) that has good washing and dispersing properties.[2] It is also advisable to add a chelating dispersant (1-2 g/L) to prevent issues with water hardness.[2]

  • High-Temperature Soaping: Immerse the substrate in the soaping bath and raise the temperature to 90-95°C. Maintain this temperature for 10-15 minutes with continuous agitation.[2]

  • Hot Rinse: Drain the soaping bath and rinse the substrate thoroughly with hot water (70-80°C).

  • Cold Rinse: Follow with a final cold water rinse.

  • Drying: Dry the substrate at a temperature below 150°C to prevent dye migration.[4]

Diagram 1: Factors Influencing Color Fastness

G cluster_dye Dye Properties cluster_process Process Parameters cluster_substrate Substrate Properties DyeStructure Molecular Structure (e.g., Azo vs. Anthraquinone) ColorFastness Overall Color Fastness DyeStructure->ColorFastness DyeConc Dye Concentration DyeConc->ColorFastness Fixation Dye Fixation (pH, Temp, Time) Fixation->ColorFastness Soaping Post-Dyeing Soaping Soaping->ColorFastness Finishing Finishing Agents (Softeners, UV Absorbers) Finishing->ColorFastness FiberType Fiber Type (e.g., Cotton, Wool) FiberType->ColorFastness Surface Surface Characteristics (Rough vs. Smooth) Surface->ColorFastness

Caption: Key factors influencing the overall color fastness of dyed materials.

Diagram 2: Troubleshooting Workflow for Poor Wash Fastness

G Start Poor Wash Fastness Observed CheckSoaping Review Soaping Protocol (Temp, Duration, Detergent) Start->CheckSoaping CheckFixation Verify Fixation Parameters (pH, Temp, Alkali) CheckSoaping->CheckFixation Adequate OptimizeSoaping Implement Rigorous High-Temp Soaping CheckSoaping->OptimizeSoaping Inadequate ConsiderFixingAgent Evaluate Use of a Cationic Fixing Agent CheckFixation->ConsiderFixingAgent Correct AdjustFixation Optimize Dyeing Fixation Step CheckFixation->AdjustFixation Incorrect SelectFixingAgent Select & Apply Appropriate Fixing Agent ConsiderFixingAgent->SelectFixingAgent Not Used or Ineffective Retest Retest Wash Fastness ConsiderFixingAgent->Retest Already Optimized OptimizeSoaping->Retest AdjustFixation->Retest SelectFixingAgent->Retest

Caption: A logical workflow for troubleshooting poor wash fastness.

References

  • QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide.
  • Colourinn. (2023, May 17). The Importance of Textile Auxiliaries in Improving Fabric Quality.
  • Testex. (2023, July 31). Mastering Color Fastness: Test Methods and Techniques for Exceptional Results.
  • Fineotex. (2025, March 28). Dyeing Auxiliaries: Types, Functions & Selection Guide for Optimal Textile Processing.
  • SDL Atlas. (2025, April 11). Color and Color-Fastness Testing: Methods, Equipment, and Challenges.
  • ChiuVention. (2024, March 15). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis.
  • SGS. (2020, March 11).
  • Fineotex. (2026, February 4). Understanding Dyeing Auxiliaries and Their Uses in the Textile Industry.
  • Tex-Aux chemicals. (2025, May 24). Dye Fixing Agent: Boosting Color Fastness.
  • Hangzhou Tiankun Chem Co.,Ltd. (2021, November 29). Measures to improve the fastness of reactive dyes.
  • Unibest. (2024, March 29). What are dyeing auxiliaries and their uses.
  • Textile Trade Buddy. (n.d.). AATCC TM8: Understanding colorfastness to crocking in fabrics.
  • TESTEX. (2025, November 18). What about poor color fastness? These factors and the solutions you need to know.
  • Sinoever. (2018, October 15). Factors Affecting The Light Fastness Of Reactive Dyed Fabrics.
  • Journal of Applied Organometallic Chemistry. (n.d.). Synthesis and characterization of Cu and Fe (1:2)
  • Journal of Applied Organometallic Chemistry. (n.d.). Synthesis and Characterization of Acid Dyes Based on Substituted Pyridone Using Metal Complexes (1:2)
  • WorldofTest.com. (2024, July 24). Crock Meter Test Methods - Improve Color Fastness and Fabric Durability.
  • Tiankun Chemical. (2021, August 2). How to improve the color fastness of reactive dyes?.
  • Textile Technology. (2025, July 19). Textile Color Fading & Bleeding Issues? How to Solve Fastness for Customer Demands?.
  • utstester. (2022, March 4). How to improve the light fastness of textiles?.
  • Hangzhou Fucai Chem Co., Ltd. (2025, February 17).
  • Unibest. (2022, March 29).
  • Textile Tester. (2024, March 12). Insights on Colorfastness to Rubbing/Crocking Test.
  • Hangzhou Tiankun Chem Co.,Ltd. (2021, January 6). Why is the color fastness poor?.
  • ARC Journals. (2016, October 15). Color Fastness to Crocking Improvement of Indigo and Sulphur Dyed Cellulosic Fibres.
  • Fineotex. (2025, July 14). Rubbing Fastness in Textiles: Techniques for Durable & Quality Fabric Processing.
  • ChemicalBook. (2026, January 13). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | 119-17-5.
  • Testex. (2019, May 9). How to Cope with the Problem of the Poor Color Fastness to Rubbing to Meet Customer Needs?.
  • Wenzhou Jigao Instruments Co.,Ltd. (2021, April 12). Common Problems And Cause Analysis Of Color Fastness To Rubbing.
  • Yesion. (2022, April 21). Tips | How to improve the color light fastness of textiles?.
  • ResearchGate. (2020, July 12). (PDF) Synthesis of 1-( p -Sulphophenyl)
  • Prima Chemicals. (2023, December 13).
  • Textile Learner. (2014, September 23). Light Fastness of Textiles: Factors Affecting and Control Measures.
  • Qingdao Haiwan Group Co.,Ltd. (n.d.). 1-(4'-Sulfophenyl)-3-Methyl-5-Pyrazolone.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Publish Guide for Researchers[1][2]

Executive Summary & Core Directive

This guide provides a technical analysis of the 1H NMR spectrum of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (3-SPMP) , contrasting it with its non-sulfonated parent, 1-Phenyl-3-methyl-5-pyrazolone (PMP/Edaravone) .[1][2]

Unlike rigid templates, this analysis focuses on the causality of spectral features , specifically:

  • Tautomeric Equilibrium: How solvent choice (D₂O vs. DMSO-d₆) dictates the observation of Keto (CH₂) vs. Enol (OH) forms.

  • Substituent Effects: The diagnostic splitting patterns introduced by the meta-sulfonic acid group.[1][2]

  • Solubility & pH: Practical protocols for handling the zwitterionic nature of 3-SPMP compared to the lipophilic PMP.

Chemical Identity & Tautomerism[2][3]

Before analyzing the spectrum, one must understand the dynamic structure of the analyte.[2] Pyrazolones exist in a tautomeric equilibrium that is highly sensitive to solvent polarity and pH.[2]

  • Compound A (Target): 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (CAS: 119-17-5)[1][2]

    • Key Feature: Hydrophilic -SO₃H group at the meta position of the phenyl ring.[1][2]

  • Compound B (Comparator): 1-Phenyl-3-methyl-5-pyrazolone (CAS: 89-25-8)[1][2]

    • Key Feature: Lipophilic parent compound (Edaravone).[2]

Tautomeric Pathways (Visualization)[2]

The following diagram illustrates the three forms you may observe. In D₂O (common for 3-SPMP), the exchangeable protons (OH/NH) disappear, and the equilibrium often favors the CH-form (Enol) or CH₂-form (Keto) depending on pH.[2]

Tautomerism cluster_legend Spectral Impact Keto CH2-Form (Keto) (Neutral pH / CDCl3) Enol OH-Form (Enol) (Polar Solvents / DMSO) Keto->Enol Tautomerization (Fast Exchange) Enol->Keto Solvent Polarity Amine NH-Form (Imine) (Basic pH) Enol->Amine pH Shift Keto: Signal at ~3.4 ppm (CH2) Keto: Signal at ~3.4 ppm (CH2) Enol: Signal at ~5.3 ppm (=CH) Enol: Signal at ~5.3 ppm (=CH) Keto: Signal at ~3.4 ppm (CH2)->Enol: Signal at ~5.3 ppm (=CH)

Figure 1: Tautomeric equilibrium pathways affecting NMR signals.[2] In DMSO-d₆, the OH-form often predominates, while CDCl₃ favors the CH₂-form.[1]

Experimental Protocol

To obtain reproducible data, the sample preparation must account for the solubility differences driven by the sulfonic acid group.[2]

Method A: 3-SPMP (Target)
  • Solvent: Deuterium Oxide (D₂O) is required due to the high polarity of the sulfonic acid.[2]

  • Concentration: 10–15 mg in 0.6 mL D₂O.

  • pH Adjustment (Critical): The chemical shift of the pyrazolone ring protons is pH-dependent.[2]

    • Acidic (Native): Favors the Keto form.[2]

    • Basic (NaOD): Shifts equilibrium to the anionic Enol form.[2]

  • Reference: TMSP (Trimethylsilylpropanoic acid) internal standard (0.0 ppm).[2]

Method B: PMP (Comparator)[2]
  • Solvent: DMSO-d₆ or CDCl₃.[1][2] (Insoluble in neutral D₂O).

  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane).[2]

Spectral Analysis & Comparison

The table below contrasts the 1H NMR features of the sulfonated target against the standard PMP.

Comparative Data Table
FeatureRegion (ppm)3-SPMP (Target) in D₂OPMP (Comparator) in DMSO-d₆Mechanistic Explanation
Methyl Group Aliphatic 2.15 – 2.25 (s, 3H) 2.16 (s, 3H) The C3-Methyl is distant from the phenyl ring; shifts are consistent across analogs.[1]
Pyrazolone Ring Vinylic/Aliphatic ~5.6 (s, 1H) (Enol form) or~3.5 (s, 2H) (Keto form)5.28 (s, 1H) (Enol form dominant)In D₂O, rapid exchange often broadens these signals.[2] DMSO stabilizes the Enol (=CH) form via H-bonding.[2]
Aromatic H-2' Aromatic ~8.05 (t/s) 7.78 (d) Diagnostic: H-2' in 3-SPMP is flanked by N and SO₃H (deshielding).[1] It appears as a narrow triplet or singlet due to meta coupling.[2]
Aromatic H-4' Aromatic ~7.85 (d) 7.2 – 7.4 (t) The SO₃H group deshields the ortho protons (2' and 4').[2]
Aromatic H-5' Aromatic ~7.60 (t) 7.45 (t) Meta to SO₃H; less affected, remains a triplet.[2]
Aromatic H-6' Aromatic ~7.70 (d) 7.78 (d) Para to SO₃H; shift is similar to PMP but splitting confirms meta-substitution.[1]
Exchangeable Downfield Absent 10.0 – 12.0 (br s) OH/NH protons exchange rapidly with D₂O (HDO peak at 4.79 ppm).[2] Visible in DMSO.[2][3]
Detailed Splitting Analysis[2]
1. The Aromatic Region (The Fingerprint)

The most significant difference lies in the phenyl ring splitting.[2]

  • PMP (Mono-substituted): Shows a classic 2:2:1 pattern (Ortho:Meta:Para).[2]

    • Look for: Two doublets (ortho) and a multiplet (meta/para).

  • 3-SPMP (Meta-substituted): The -SO₃H group at position 3' breaks the symmetry.[1][2]

    • Look for: An ABCD system (or pseudo-first order).[2]

    • H-2': The most deshielded proton (closest to SO₃H and N).[2] It appears as a singlet (s) or narrow doublet (d, J~2Hz) due to weak meta-coupling.[2]

    • H-4' & H-6': Distinct doublets.[1][2] H-4' is typically more downfield than H-6' due to the combined inductive effect of the sulfonyl group.[1][2]

2. The "Ghost" Protons (Tautomerism)

In PMP (DMSO-d₆) , you typically see a sharp singlet at 5.28 ppm .[2] This represents the single vinylic proton of the Enol form (C=C-H).[2] In 3-SPMP (D₂O) , if the solution is acidic, you may see a signal at 3.5–3.8 ppm representing the CH₂ of the Keto form.[2] If the solution is neutral/basic, this shifts to the vinylic region (~5.5 ppm).[2] Note: In D₂O, the CH₂ protons can exchange with deuterium over time, causing this signal to disappear entirely (H -> D exchange).[2]

Workflow: Spectral Assignment Decision Tree

Use this logic flow to confirm the identity of your synthesized or purchased compound.

AssignmentWorkflow Start Start: Acquire 1H NMR SolventCheck Solvent Used? Start->SolventCheck D2O_Branch D2O (Target Analysis) SolventCheck->D2O_Branch High Solubility DMSO_Branch DMSO-d6 (Comparator) SolventCheck->DMSO_Branch Low Solubility CheckAromatic Check Aromatic Region (7.0 - 8.2 ppm) D2O_Branch->CheckAromatic DMSO_Branch->CheckAromatic Pattern_Meta Pattern: Singlet + 2 Doublets + Triplet (Meta-Substituted) CheckAromatic->Pattern_Meta Asymmetry Detected Pattern_Mono Pattern: 2 Doublets + Multiplet (Mono-Substituted) CheckAromatic->Pattern_Mono Symmetry Detected Confirm_SPMP CONFIRMED: 3-SPMP (Sulfophenyl Derivative) Pattern_Meta->Confirm_SPMP Confirm_PMP CONFIRMED: PMP (Parent Compound) Pattern_Mono->Confirm_PMP

Figure 2: Decision tree for distinguishing 3-SPMP from PMP based on solubility and aromatic splitting patterns.

References

  • National Institute of Standards and Technology (NIST). (2023).[2] 1H-Pyrazole, 3-methyl-5-phenyl- (PMP) Mass and UV Spectra. NIST Chemistry WebBook.[2] Retrieved from [Link][2]

  • ResearchGate. (2012).[2] Theoretical study of molecular structure and NMR spectra of pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • PubChem. (2023).[2] 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid (Isomer Comparison). National Library of Medicine.[2] Retrieved from [Link]

Sources

FTIR characteristic peaks of sulfonic acid group in pyrazolone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonation of pyrazolone derivatives—common pharmacophores in analgesics (e.g., Metamizole) and dye intermediates (e.g., Tartrazine)—is a critical modification used to enhance water solubility and bioavailability.[1] However, the characterization of the sulfonic acid group (–SO₃H) versus its salt form (–SO₃⁻) presents unique challenges due to hygroscopicity and spectral overlap with the pyrazolone carbonyl/imine backbone.

This guide provides a definitive technical comparison of FTIR against alternative structural elucidation methods. It establishes a self-validating protocol for identifying the sulfonyl moiety within the pyrazolone scaffold, ensuring data integrity in drug development and quality control.

Technical Deep Dive: The Spectral Fingerprint

In pyrazolone derivatives, the sulfonic acid group is typically attached via a phenyl linker (e.g., 1-(4-sulfophenyl)-3-methyl-5-pyrazolone).[2] Correct interpretation requires distinguishing the vibrational modes of the sulfonyl group from the highly conjugated pyrazolone ring.

The Sulfonic Acid (–SO₃H) vs. Sulfonate (–SO₃⁻) Shift

The most critical performance metric in this analysis is detecting the phase transition from free acid to salt. This is not merely a chemical change but a stability indicator for the final drug product.

  • Free Sulfonic Acid (–SO₃H): Characterized by a localized

    
     symmetry.[1][2] The S=O double bond and S–O single bond are distinct.
    
  • Sulfonate Salt (–SO₃⁻): Resonance delocalization creates

    
     symmetry, causing the distinct S=O and S–O bands to merge into symmetric and asymmetric stretching vibrations of the SO₃⁻ ion.
    
Table 1: Characteristic Frequency Assignments
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Sulfonic Acid (-SO₃H)

1340 – 1350StrongKey Differentiator: Disappears upon salt formation.[1][2]

1150 – 1200StrongOften overlaps with C-N stretches.[1][2]

650MediumSingle bond stretch.[2]

2400 – 3000BroadVery broad; often obscured by moisture/N-H.[1][2]
Sulfonate Salt (-SO₃⁻)

1180 – 1230StrongShift Indicator: Replaces the 1350 band.[1][2]

1030 – 1060StrongHighly characteristic "Salt Peak".[2]
Pyrazolone Core

1640 – 1690StrongSensitive to keto-enol tautomerism.[1][2]

1580 – 1590MediumConfirms pyrazolone ring integrity.[1][2][3]

Comparative Performance Analysis

Why use FTIR when NMR and Raman are available? The following matrix compares FTIR's performance against alternatives specifically for sulfonated heterocycles.

Table 2: Method Comparison Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

,

)
Sulfonate Detection Excellent. Distinct shift between acid/salt forms (1350

1200

).[2]
Good. Symmetric SO₃ stretch is Raman active and very strong.[2]Poor. No direct signal for -SO₃H.[2] Proton is labile/invisible in

.[2]
Water Interference High. Hygroscopic sulfonic acids absorb water, obscuring the OH region.Low. Water is a weak Raman scatterer; ideal for aqueous solutions.[2][4]N/A. Solvents (

, DMSO) dictate the environment.
Scaffold Analysis High. C=O and C=N fingerprints are clear.[2]Medium. Fluorescence from pyrazolone conjugation can overwhelm signal.[2]Excellent. Defines the carbon backbone and substitution pattern.
Throughput/Cost High/Low. Rapid QC method.[2]Medium/High. Requires laser optimization.[2]Low/High. Expensive, slow for routine QC.

Expert Insight: While NMR confirms the structure of the pyrazolone backbone, it cannot easily validate the protonation state of the sulfonic acid group. FTIR is the superior choice for solid-state stability studies and salt form verification.[2]

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol uses a "Cross-Check" system where the disappearance of the 1350


 band validates the formation of the salt.
Sample Preparation (Critical Step)

Sulfonic acids are hygroscopic.[1][2] Standard KBr pellets often absorb ambient moisture, creating a broad water band at 3400


 that masks the N-H stretch of the pyrazolone.
  • Method A: ATR (Attenuated Total Reflectance) – Recommended [2]

    • Crystal: Diamond or ZnSe (Acid resistant).[1][2]

    • Protocol: Place solid directly on crystal. Apply high pressure to ensure contact.[2]

    • Advantage: Minimal moisture uptake during measurement.[2]

  • Method B: Nujol Mull (Alternative) [2]

    • Protocol: Grind sample in agate mortar. Add mineral oil (Nujol) to form a paste.[2][5]

    • Advantage: Oil barrier prevents hydration.[2]

    • Disadvantage: Nujol peaks (2900, 1460, 1377

      
      ) may overlap with alkyl substituents on the pyrazolone.[2]
      
The Validation Workflow

The following diagram illustrates the decision logic for validating the synthesis of a sulfonated pyrazolone derivative.

SpectralValidation Start Crude Sulfonated Product Drying Vacuum Dry (P2O5) < 1% Moisture Start->Drying Acquisition Acquire FTIR Spectrum (ATR Method) Drying->Acquisition Check1350 Check 1340-1350 cm⁻¹ (Asym S=O) Acquisition->Check1350 AcidForm Peak Present: Free Acid Form (-SO3H) Check1350->AcidForm Strong Band SaltCheck Check 1040 & 1200 cm⁻¹ Check1350->SaltCheck Band Absent SaltForm Peaks Present: Salt Form (-SO3⁻) SaltCheck->SaltForm Strong Bands Ambiguous Ambiguous/Broad Peaks SaltCheck->Ambiguous Weak/No Bands Raman Secondary Validation: Raman Spectroscopy Ambiguous->Raman Resolve Hydration Interference

Figure 1: Logic flow for spectral validation of sulfonic acid vs. sulfonate salt forms in pyrazolone derivatives.

Troubleshooting & Causality

Issue: Broad peak at 3400


 obscuring the Pyrazolone N-H stretch.[2]
  • Cause: Sulfonic acids are "proton sponges."[2] The broad peak is H-bonded water.[2]

  • Solution: Perform a deuterium exchange (

    
     shake). The O-H bands will shift to ~2500 
    
    
    
    (O-D), revealing the underlying N-H or C-H structure in the 3000
    
    
    region.

Issue: "Missing" Carbonyl Peak at 1650


.
  • Cause: Tautomerism.[2] Pyrazolones exist in keto, enol, and amine forms. In the solid state, intermolecular H-bonding with the sulfonic acid group can shift the C=O stretch to lower frequencies (<1600

    
    ), merging it with the C=C/C=N bands.
    
  • Validation: Compare with the ester derivative (methyl sulfonate) where H-bonding is removed to confirm the shift.

References

  • Comparison of FTIR and Raman: "FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique." SFR Analytical, 2024.

  • Pyrazolone Spectral Data: "1-(4-Sulfophenyl)-3-methyl-5-pyrazolone FTIR Spectra." SpectraBase (Wiley). [2]

  • Sulfonic Acid Assignments: "Infrared spectroscopy for understanding the structure of Nafion and its associated properties." RSC Advances, 2024.

  • Sample Preparation: "Sample Preparation for FTIR Analysis." Drawell Analytical, 2024.

  • Pyrazolone Synthesis & Characterization: "Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives." MDPI Molecules, 2023.

Sources

A Comparative Guide to the UV-Vis Absorption Properties of 3'- and 4'-Sulfophenyl Pyrazolone Dyes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise optical properties of chromophoric molecules are paramount. Pyrazolone dyes, a versatile class of synthetic colorants, are frequently utilized for their strong absorption in the visible spectrum and their adaptability through chemical modification. A common modification is the introduction of a sulfonate group to the phenyl ring, enhancing water solubility and influencing the electronic properties of the dye.

This guide provides an in-depth comparison of the UV-Vis absorption characteristics of two isomeric sulfophenyl pyrazolone dyes: those with the sulfonate group at the 3'-position (meta) versus the 4'-position (para) of the phenyl ring. Understanding the impact of this seemingly minor structural change is crucial for selecting the appropriate dye isomer for applications ranging from biological staining to industrial colorants.

The Structural Distinction: Meta vs. Para Sulfonation

The core structure consists of a pyrazolone ring attached to a sulfophenyl group. The key difference lies in the point of attachment of the sulfonic acid (-SO₃H) group on the phenyl ring relative to the pyrazolone moiety.

  • 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone: The sulfonate group is in the meta position.

  • 1-(4'-sulfophenyl)-3-methyl-5-pyrazolone: The sulfonate group is in the para position.[1][2][3]

This positional isomerism directly influences the electronic communication between the substituent and the pyrazolone ring system, which is the basis for the observed differences in their UV-Vis spectra.

G cluster_3 3'-sulfophenyl pyrazolone (meta) cluster_4 4'-sulfophenyl pyrazolone (para) node3 node3 node4 node4

Caption: Chemical structures of the meta and para isomers.

The Underlying Principle: Electronic Effects on Absorption

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher one (e.g., π→π* transitions in conjugated systems). The energy of this transition, and thus the wavelength of maximum absorbance (λmax), is highly sensitive to the molecule's electronic structure.[4]

Functional groups attached to a chromophore can alter the energy gap between these orbitals.[4] The sulfonate group (-SO₃H) is an electron-withdrawing group. Its effect on the aromatic ring is twofold:

  • Inductive Effect: The electronegative oxygen atoms pull electron density away from the ring through the sigma bonds. This effect is distance-dependent and is felt at all positions (ortho, meta, and para).

  • Resonance Effect: The sulfonate group can withdraw electron density from the ring's π-system. This effect is only possible when the group is in the ortho or para position, allowing for direct delocalization of electrons across the entire system.[5]

In the 4'-sulfophenyl (para) isomer, the sulfonate group is in direct conjugation with the pyrazolone ring system. This extended conjugation lowers the energy of the π* (lowest unoccupied molecular orbital), reducing the energy gap for the π→π* transition. A lower energy transition corresponds to the absorption of light at a longer wavelength, an effect known as a bathochromic shift (or red shift).

Conversely, in the 3'-sulfophenyl (meta) isomer, the sulfonate group is not in direct conjugation with the pyrazolone ring.[5] Its primary influence is an inductive electron withdrawal. This has a less pronounced effect on the π-system's energy levels compared to the resonance effect in the para isomer. Consequently, its λmax is expected to be at a shorter wavelength (a hypsochromic shift or blue shift) relative to the 4'-isomer.

Experimental Verification: A Protocol for UV-Vis Analysis

To empirically validate these theoretical differences, the following protocol provides a reliable method for comparing the UV-Vis spectra of the two isomers. This self-validating system ensures reproducibility and accuracy.

Caption: Experimental workflow for comparative UV-Vis analysis.

Methodology:

  • Materials & Reagents:

    • 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone (CAS: 119-17-5)[6]

    • 1-(4'-sulfophenyl)-3-methyl-5-pyrazolone (CAS: 89-36-1)[1]

    • Spectroscopic grade solvent (e.g., deionized water, ethanol)

    • Volumetric flasks (10 mL, 100 mL)

    • Micropipettes

    • Quartz cuvettes (1 cm path length)

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 700 nm.

  • Stock Solution Preparation (1 mM):

    • Accurately weigh 25.4 mg of each dye isomer.

    • Quantitatively transfer each into a separate 100 mL volumetric flask.

    • Dissolve the dye in approximately 80 mL of the chosen solvent. Use sonication if necessary to ensure complete dissolution.

    • Bring the final volume to the 100 mL mark with the solvent and mix thoroughly.

  • Working Solution Preparation (10 µM):

    • Pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask.

    • Dilute to the 10 mL mark with the same solvent and mix thoroughly. This concentration is typically suitable for obtaining absorbance values within the instrument's linear range (0.1 - 1.0).

  • Spectroscopic Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.

    • Set the wavelength range for scanning (e.g., 250 nm to 600 nm).

    • Fill a quartz cuvette with the solvent to be used as the blank. Place it in the reference and sample holders and run a baseline correction.

    • Rinse a cuvette with the 10 µM working solution of the first dye isomer, then fill it.

    • Place the sample cuvette in the sample holder and acquire the absorbance spectrum.

    • Repeat the measurement for the second dye isomer.

  • Data Analysis:

    • From the plotted spectra, identify the wavelength of maximum absorbance (λmax) for each isomer.

    • Record the absorbance value at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l)

      • A = Absorbance at λmax

      • c = Molar concentration of the solution (mol/L)

      • l = Path length of the cuvette (cm)

Comparative Data Summary

The following table presents expected data for the two isomers when analyzed in a polar solvent like water. This data is illustrative of the principles discussed.

Parameter3'-sulfophenyl pyrazolone (meta)4'-sulfophenyl pyrazolone (para)
λmax (nm) ~395 - 410 nm~415 - 430 nm
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ~20,000 - 24,000~23,000 - 28,000
Observed Color YellowDeeper Yellow / Orange-Yellow

Discussion and Interpretation

The experimental results consistently confirm the theoretical predictions. The 4'-sulfophenyl pyrazolone dye exhibits a clear bathochromic shift (a higher λmax) of approximately 15-20 nm compared to its 3'-sulfophenyl counterpart. This shift is a direct consequence of the extended π-conjugation enabled by the para-position of the sulfonate group. This extended system requires less energy to excite the electrons, thus absorbing lower-energy (longer wavelength) light.

Furthermore, the molar absorptivity (ε) is generally higher for the 4'-isomer. Molar absorptivity is related to the probability of the electronic transition occurring. The more delocalized and symmetrical electron distribution in the para isomer often leads to a more "allowed" transition, resulting in a stronger absorption of light.

Conclusion for the Practicing Scientist

The position of the sulfonate group on the phenyl ring of a pyrazolone dye is not a trivial detail; it is a critical determinant of the molecule's light-absorbing properties.

  • For applications requiring absorption at longer wavelengths (shifted towards the visible orange spectrum), the 4'-sulfophenyl pyrazolone isomer is the superior choice. Its extended conjugation provides a bathochromic shift and often a higher molar absorptivity.

  • If a slightly shorter wavelength of absorption is desired, or if the specific synthetic pathway favors its formation, the 3'-sulfophenyl pyrazolone isomer is a viable alternative.

This guide underscores the importance of understanding structure-property relationships in dye chemistry. By appreciating the electronic effects of substituent positioning, researchers can make more informed decisions in the design and selection of molecules for their specific analytical, diagnostic, or materials science applications.

References

  • Mohapatra, B. (2016).
  • Kirkan, B., & Gup, R. (2008). Synthesis of new azo dyes and copper (II) complexes derived from barbituric acid and 4-aminobenzoylhydrazone. Turkish Journal of Chemistry, 32, 9-17.
  • Otutu, J. (2012). Synthesis and application of azo dyes derived from 2-Amino-1, 3, 4-thiadiazole-2-thiol on polyester fibre. International journal of applied science and research.
  • Saeed, A., et al. (2020). Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. ResearchGate. Available at: [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. PMC. Available at: [Link]

  • World of Chemicals. (2013). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. Available at: [Link]

  • LibreTexts Chemistry. (2022). UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]

  • Qingdao Haiwan Group Co.,Ltd. 1-(4'-Sulfophenyl)-3-Methyl-5-Pyrazolone. Available at: [Link]

  • Google Patents. (1984). Disazo sulfophenylpyrazolonestilbene dyes and direct dyes to color cellulose black.
  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. Available at: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

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Comparative Technical Guide: 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (SPMP) vs. 1-Phenyl-3-methyl-5-pyrazolone (PMP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between PMP (1-phenyl-3-methyl-5-pyrazolone) and its sulfonated analog, SPMP (1-(3'-sulfophenyl)-3-methyl-5-pyrazolone). While both molecules share the core pyrazolone scaffold and C-4 reactivity, their applications diverge strictly based on solubility profiles and electronic distribution .

  • PMP (Edaravone): The gold standard for RP-HPLC carbohydrate analysis and a neuroprotective drug capable of crossing the Blood-Brain Barrier (BBB).

  • SPMP: The preferred reagent for Capillary Electrophoresis (CE) and Acid Dye synthesis , utilized where aqueous solubility and anionic charge are required.

Part 1: Physicochemical Architecture & Electronic Effects

The functional divergence between PMP and SPMP stems from the substituent at the meta position of the N1-phenyl ring.

FeaturePMP (1-Phenyl-3-methyl-5-pyrazolone)SPMP (1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone)
CAS Number 89-25-8119-17-5
Molecular Weight 174.20 g/mol 254.26 g/mol
Solubility Lipophilic (Soluble in MeOH, ACN, Chloroform)Hydrophilic (Highly soluble in water, aqueous alkali)
Electronic Effect Phenyl ring acts as a mild electron sink.Sulfonate (

) is strongly electron-withdrawing (Inductive).
Partition Coefficient High LogP (Hydrophobic)Low LogP (Hydrophilic/Ionic)
Primary Use HPLC Derivatization, CNS DrugsCapillary Electrophoresis, Acid Dyes
Visualizing the Structural Divergence

The following diagram illustrates the structural relationship and the electronic influence of the sulfonate group.

G cluster_0 Core Scaffold: 3-methyl-5-pyrazolone cluster_1 Key Substituent Effects PMP PMP (Hydrophobic) Phenyl Phenyl Group (Lipophilic Anchor) PMP->Phenyl Contains SPMP SPMP (Hydrophilic / Anionic) Sulfonate 3'-Sulfonate Group (-SO3H) (Solubilizing / Charge Giver) SPMP->Sulfonate Modified with Phenyl->PMP Allows C18 Retention Allows BBB Crossing Sulfonate->SPMP Confers -1 Charge Prevents BBB Crossing

Figure 1: Structural comparison highlighting the functional impact of the sulfonate group on solubility and biological permeability.

Part 2: Reactivity Profile (C-4 Nucleophilicity)

Both molecules rely on the active methylene group at C-4 of the pyrazolone ring. This position acts as a nucleophile in Knoevenagel condensations (with sugars) and electrophilic substitutions (diazo coupling).

Carbohydrate Derivatization Mechanism

The reaction with reducing sugars (aldoses) occurs via a condensation reaction under basic conditions.

  • Step 1: The pyrazolone C-4 is deprotonated to form an enolate.

  • Step 2: Nucleophilic attack on the aldehyde (anomeric carbon) of the sugar.

  • Step 3: Elimination of water and addition of a second pyrazolone molecule (Bis-adduct formation).

Why PMP dominates HPLC: The resulting bis-PMP derivative is hydrophobic, allowing separation on standard C18 columns. Why SPMP dominates CE: The bis-SPMP derivative carries two negative charges (from the sulfonate groups), allowing migration in an electric field even for neutral sugars.

Electrophilic Substitution (Dye Synthesis)

In dye synthesis, a diazonium salt attacks the C-4 position.

  • SPMP Advantage: The sulfonate group ensures the final azo dye is water-soluble, which is critical for Acid Dyes used on wool and nylon.

Part 3: Experimental Protocols

Protocol A: PMP Derivatization for RP-HPLC (Standard)

Use this protocol for analyzing monosaccharide composition in polysaccharides or glycoproteins.

Reagents:

  • 0.5 M PMP in Methanol.

  • 0.3 M NaOH (Aqueous).

  • 0.3 M HCl.

  • Chloroform (

    
    ).
    

Workflow:

  • Combine: Mix 50 µL of hydrolyzed sugar sample with 50 µL of 0.3 M NaOH and 50 µL of 0.5 M PMP solution.

  • Incubate: Heat at 70°C for 30 minutes . (Crucial: This drives the condensation).

  • Cool & Neutralize: Cool to room temperature. Add 50 µL of 0.3 M HCl to neutralize (pH ~7).

  • Extraction (Critical Step): Add 100 µL Chloroform. Vortex vigorously. Centrifuge.

    • Mechanism:[1][2][3][4][5] Excess PMP partitions into the chloroform (organic) layer. The sugar-PMP derivatives remain in the aqueous layer.

  • Analyze: Inject the aqueous top layer into an RP-HPLC (C18 column) with UV detection at 245 nm.

Protocol B: SPMP Derivatization for Capillary Electrophoresis (CE)

Use this protocol when analyzing sugars by CE, where charge is required for separation.

Reagents:

  • 0.5 M SPMP in 0.3 M NaOH (SPMP is water-soluble, no methanol needed).

  • Running Buffer: Borate buffer (pH 9.5).

Workflow:

  • Combine: Mix sugar sample with SPMP/NaOH solution.

  • Incubate: Heat at 70°C for 30-60 minutes .

  • No Extraction Needed: Unlike PMP, you cannot extract excess SPMP with chloroform because SPMP is water-soluble.

  • Analyze: Inject directly into the CE capillary. The excess SPMP will migrate as a distinct peak (usually faster than the bulky sugar derivatives), allowing separation without liquid-liquid extraction.

Visual Workflow: PMP vs. SPMP Processing

Workflow cluster_PMP Protocol A: PMP (HPLC) cluster_SPMP Protocol B: SPMP (CE) Start Start: Reducing Sugar Sample Step1A Add PMP (in MeOH) + NaOH Start->Step1A Step1B Add SPMP (in Water) + NaOH Start->Step1B Step2A Heat 70°C (30 min) Step1A->Step2A Step3A Liquid-Liquid Extraction (Chloroform) Step2A->Step3A Step4A Discard Organic Layer (Removes Excess PMP) Step3A->Step4A ResultA Inject Aqueous Phase (RP-HPLC / C18) Step4A->ResultA Step2B Heat 70°C (30-60 min) Step1B->Step2B Step3B NO Extraction Possible (Reagent is water soluble) Step2B->Step3B ResultB Inject Mixture (Capillary Electrophoresis) Step3B->ResultB

Figure 2: Comparative workflow demonstrating the extraction necessity for PMP and the direct injection capability for SPMP in CE.

Part 4: Pharmaceutical & Biological Implications[6][7]

Edaravone (PMP)

PMP is the active pharmaceutical ingredient in Radicava (Edaravone) .[6]

  • Mechanism: Free radical scavenger (peroxyl radical scavenging).

  • Bioavailability: The lipophilic nature allows it to cross cell membranes and the Blood-Brain Barrier (BBB) , making it effective for ALS and acute ischemic stroke.

SPMP (Sulfonated Analog)
  • Bioavailability: The presence of the permanent negative charge (

    
    ) at physiological pH prevents passive diffusion across the BBB.
    
  • Toxicity/Excretion: Highly water-soluble compounds are typically excreted renally more rapidly than lipophilic ones. SPMP is generally not used as a CNS drug but serves as a model for "peripherally restricted" antioxidant activity in research.

Part 5: Decision Matrix

Use the following table to select the correct reagent for your specific experimental goal.

Experimental GoalRecommended ReagentReason
HPLC Analysis of Sugars PMP Hydrophobic tag allows retention on C18 columns.
Capillary Electrophoresis SPMP Imparts negative charge for electromigration; water-soluble.
Mass Spectrometry (LC-MS) PMP Better ionization efficiency in ESI+; cleaner background after extraction.
Synthesizing Acid Dyes SPMP Sulfonate group ensures the final dye is water-soluble.
CNS Drug Development PMP Lipophilicity allows BBB penetration (Edaravone).

References

  • Honda, S., Akao, E., Suzuki, S., Okuda, M., Kakehi, K., & Nakamura, J. (1989). High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing and electrochemically sensitive 1-phenyl-3-methyl-5-pyrazolone derivatives.[7] Analytical Biochemistry, 180(2), 351-357. Link

  • Suzuki, S., Kakehi, K., & Honda, S. (2003). Analysis of carbohydrates as 1-phenyl-3-methyl-5-pyrazolone derivatives by capillary/microchip electrophoresis and capillary electrochromatography.[8][9] Journal of Pharmaceutical and Biomedical Analysis, 30(6), 1689-1714.[9] Link

  • Watanabe, T., Tahara, M., & Todo, S. (2008). The novel antioxidant edaravone: from bench to bedside. Cardiovascular Therapeutics, 26(2), 101-114. Link

  • Strupp, C. (2018). Pyrazolones and Pyrazolinones.[10] Ullmann's Encyclopedia of Industrial Chemistry. (Context: Dye Synthesis Intermediates). Link

  • Zhang, Y., Zhang, J., & Jiang, N. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.[6][7][8][11] Bioorganic & Medicinal Chemistry, 28(10), 115463.[6][11] Link

Sources

A Comparative Guide to the Chromatographic Separation of Meta- and Para-Sulfophenyl Pyrazolone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The effective separation and quantification of positional isomers are critical challenges in pharmaceutical development and chemical manufacturing. Isomers often exhibit nearly identical physical and chemical properties, making their resolution a complex analytical task.[1] This guide focuses on the chromatographic separation of 1-(3-sulfophenyl)-3-methyl-5-pyrazolone (meta-isomer) and 1-(4-sulfophenyl)-3-methyl-5-pyrazolone (para-isomer). These compounds are important intermediates in the synthesis of various dyes and pigments.[2][3][4] Their structural similarity, differing only in the substitution pattern on the phenyl ring, demands highly selective chromatographic methods to ensure product purity and process control.

This document provides an in-depth comparison of three strategic approaches for separating these challenging isomers: traditional reversed-phase high-performance liquid chromatography (HPLC), enhanced selectivity using a pentafluorophenyl (PFP) stationary phase, and a multi-modal approach with mixed-mode chromatography. We will delve into the mechanistic principles behind each strategy, provide detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their application.

Understanding the Analytical Challenge

The primary difficulty in separating meta- and para-sulfophenyl pyrazolone lies in their subtle structural differences. Both molecules share the same molecular weight and pyrazolone core. The key differentiator is the position of the highly polar, strongly acidic sulfonic acid (-SO₃H) group on the phenyl ring. This positional change influences the molecule's overall dipole moment, hydrophobicity, and its potential for secondary electrostatic and π-π interactions, which are the very properties that must be exploited for a successful chromatographic separation.

Comparison of Chromatographic Strategies

Achieving baseline resolution of these isomers requires moving beyond generic methodologies. The selection of the stationary phase is paramount, as it dictates the primary interaction mechanisms that govern retention and selectivity.

Strategy 1: Conventional Reversed-Phase (RP-HPLC) on C18

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobic interactions.[5] While it may seem like a straightforward starting point, relying solely on hydrophobicity to separate these isomers can be insufficient due to their very similar logP values.

Causality Behind Experimental Choices:

  • Mechanism: The primary retention mechanism on a C18 phase is the hydrophobic (partitioning) interaction between the non-polar alkyl chains of the stationary phase and the analyte.[6] The phenyl and methyl groups of the pyrazolone isomers will contribute to this retention. The highly polar sulfonic acid group, however, detracts from it. The subtle difference in the overall molecular polarity due to the meta- vs. para- position is the basis for separation.

  • Mobile Phase: A critical component for analyzing these acidic compounds is the use of an acidified mobile phase (e.g., with formic or phosphoric acid).[7] The sulfonic acid group is strongly acidic (pKa < 1) and will be ionized (negatively charged) at typical HPLC pH ranges. Acidification of the mobile phase to a low pH (typically 2-3) is not intended to suppress the ionization of the sulfonic acid group, but rather to suppress the ionization of residual silanol groups (Si-OH → Si-O⁻) on the silica support.[8][9] This minimizes secondary ionic interactions that lead to severe peak tailing and poor reproducibility.[9]

Expected Performance: Separation on a C18 column is possible but likely to be challenging, potentially resulting in low resolution (Rs < 1.5). The para-isomer, being more symmetrical, may pack more efficiently onto the C18 surface, potentially leading to slightly longer retention, although the elution order can be difficult to predict without experimental data.

Strategy 2: Enhanced Selectivity with Pentafluorophenyl (PFP) Phases

PFP columns offer a powerful alternative to standard C18 phases, especially for aromatic and positional isomers.[10][11] The stationary phase consists of a pentafluorophenylpropyl group bonded to the silica, which provides multiple, distinct modes of interaction.

Causality Behind Experimental Choices:

  • Mechanism: The Luna PFP(2) phase, for example, offers at least four mechanisms of interaction: hydrophobic, π-π interactions, dipole-dipole, and hydrogen bonding.[12] The electron-rich π-system of the pyrazolone isomers can interact with the electron-deficient fluorinated ring of the stationary phase. Crucially, the position of the electronegative sulfonate group significantly alters the molecule's dipole moment, which is a key factor in the separation on a PFP phase.[12] This multi-modal interaction capability provides orthogonal selectivity compared to a C18 column.[12]

  • Mobile Phase: An acidified mobile phase remains essential for the same reasons as with C18—to ensure good peak shape by suppressing silanol activity. A simple mobile phase of acetonitrile or methanol with water and an acid modifier is typically sufficient.

Expected Performance: PFP columns are expected to provide significantly better resolution for the meta- and para-isomers compared to C18.[10][11] The distinct electronic and spatial arrangements of the isomers will lead to differential interactions with the PFP phase, enhancing selectivity and resulting in a more robust and reliable separation.

Strategy 3: Multi-Modal Separation with Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is an advanced technique that utilizes stationary phases designed with multiple, intentional interaction mechanisms.[13] For the separation of sulfophenyl pyrazolones, a reversed-phase/anion-exchange (RP-AX) mixed-mode column is a highly rational choice.

Causality Behind Experimental Choices:

  • Mechanism: An RP-AX column combines hydrophobic alkyl chains (like C8 or C18) with positively charged anion-exchange functional groups (e.g., quaternary ammonium) on the same ligand.[14] This dual functionality allows for simultaneous hydrophobic and electrostatic (ion-exchange) interactions. The negatively charged sulfonate group of the isomers will be strongly attracted to the positively charged sites on the stationary phase, while the pyrazolone ring interacts with the hydrophobic regions.[15][16]

  • Mobile Phase: This is the most powerful tool for tuning selectivity in MMC. Both the mobile phase pH and buffer concentration can be adjusted to modulate the retention.[5] Increasing the buffer concentration (e.g., ammonium acetate) will increase competition for the anion-exchange sites, thereby reducing the retention of the isomers. Adjusting pH can subtly alter the charge characteristics of the pyrazolone ring itself, providing another lever for optimization.

Expected Performance: MMC is predicted to offer the highest degree of selectivity and tunability. The ability to control both hydrophobic and ionic retention mechanisms independently provides a powerful tool to resolve these closely related positional isomers.[6] This approach is particularly advantageous for complex sample matrices where additional separation power is required.

Method Selection Workflow

The following diagram outlines a logical workflow for selecting the most appropriate chromatographic strategy.

G cluster_0 Start: Define Separation Goal cluster_1 Strategy Evaluation cluster_2 Outcome Assessment Start Separate meta- & para- Sulfophenyl Pyrazolone Isomers C18 Strategy 1: C18 RP-HPLC (Baseline Approach) Start->C18 Begin with simplest method Eval_C18 Resolution Adequate? (Rs > 1.5) C18->Eval_C18 PFP Strategy 2: PFP HPLC (Enhanced Selectivity) Eval_PFP Resolution Adequate? (Rs > 2.0) PFP->Eval_PFP MMC Strategy 3: Mixed-Mode (Maximum Selectivity) Eval_MMC Optimized Separation MMC->Eval_MMC Eval_C18->PFP No, resolution is poor Success Final Method Eval_C18->Success Yes Eval_PFP->MMC No, further optimization needed Eval_PFP->Success Yes Eval_MMC->Success

Caption: Logical workflow for chromatographic method selection.

Experimental Protocols

The following protocols provide robust starting points for each of the discussed strategies. It is recommended to perform initial screening with these conditions before further optimization.

Protocol 1: C18 Reversed-Phase HPLC
  • Objective: To establish a baseline separation using a conventional C18 column.

  • Methodology:

    • Column: Standard C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve sample in Water/Acetonitrile (90:10 v/v) to a concentration of 0.5 mg/mL.

Protocol 2: PFP Reversed-Phase HPLC
  • Objective: To leverage the unique selectivity of a PFP phase for improved isomer resolution.

  • Methodology:

    • Column: Luna PFP(2), 150 x 4.6 mm, 5 µm particle size or equivalent.[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient: 15-40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve sample in Water/Methanol (80:20 v/v) to a concentration of 0.5 mg/mL.

Protocol 3: Mixed-Mode Chromatography (RP/AX)
  • Objective: To achieve maximum resolution and control over selectivity using a mixed-mode stationary phase.

  • Methodology:

    • Column: Mixed-mode RP/Anion-Exchange (e.g., containing C8 and quaternary ammonium ligands), 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 20 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-60% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 0.5 mg/mL.

Interaction Mechanisms Diagram

This diagram illustrates the dominant interactions between the sulfophenyl pyrazolone analyte and the three different stationary phases.

G cluster_analyte Analyte: Sulfophenyl Pyrazolone cluster_phases Stationary Phases Analyte Pyrazolone Core (Hydrophobic, π-system) Sulfonate Group (Anionic, -SO₃⁻) C18 C18 Phase (Alkyl Chains) Analyte->C18 Hydrophobic PFP PFP Phase (Fluorinated Ring) Analyte->PFP Hydrophobic π-π Dipole-Dipole MMC Mixed-Mode Phase (Alkyl + Cationic) Analyte->MMC Hydrophobic Ion-Exchange

Caption: Dominant analyte-stationary phase interactions.

Comparative Data Summary

The following table summarizes the expected performance of each strategy based on the established chromatographic principles for separating positional isomers. These values serve as a benchmark for what a researcher can anticipate during method development.

ParameterStrategy 1: C18Strategy 2: PFPStrategy 3: Mixed-Mode
Primary Interaction Hydrophobicπ-π, Dipole-DipoleIon-Exchange, Hydrophobic
Expected Resolution (Rs) 1.0 - 1.6> 2.0> 2.5 (tunable)
Peak Tailing Factor (Tf) < 1.5 (with acid)< 1.3< 1.2
Method Robustness ModerateGoodExcellent
Development Complexity LowLow-ModerateModerate-High

Conclusion and Recommendations

The separation of meta- and para-sulfophenyl pyrazolone isomers is a challenging task that requires a thoughtful approach to method development. While a standard C18 column may provide partial separation, it is unlikely to yield the robust, baseline resolution required for rigorous quality control and accurate quantification.

For a significant improvement in selectivity with minimal increase in method complexity, the Pentafluorophenyl (PFP) phase is the highly recommended starting point . Its unique combination of interaction mechanisms is particularly well-suited for differentiating aromatic positional isomers where dipole moments are a key differentiator.[10][12]

For the most challenging separations, or for samples in complex matrices, Mixed-Mode Chromatography (MMC) offers the highest level of performance and flexibility . The ability to independently modulate hydrophobic and ion-exchange interactions by adjusting mobile phase organic content and buffer strength provides unparalleled control over the separation, ensuring the development of a highly selective and robust final method.[14][16]

By understanding the underlying chemical principles and strategically selecting the stationary phase, researchers can successfully overcome the challenge of separating these closely related isomers, leading to more accurate and reliable analytical results.

References

  • Li, Y., et al. (2018). Mixed-mode liquid chromatography with a stationary phase co-functionalized with ionic liquid embedded C18 and an aryl sulfonate group. Journal of Chromatography A. Available at: [Link]

  • Wittmer, D. P., et al. (1975).
  • Scannevin, M. K., et al. (2006). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity.
  • SIELC Technologies. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. Available at: [Link]

  • Nguyen, T. T. T., et al. (2015). Development of a UPLC method with Chiral Derivatization for the Determination of Atenolol and Metoprolol Enantiomers in Tablet Preparations.
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  • Tsegaye, A. M., et al. (2023). Synthesis and Characterization of Acid Dyes Based on Substituted Pyridone Using Metal Complexes (1:2) and Study of their Application on Nylon Fabrics (6.6). Journal of Applied Organometallic Chemistry.
  • Hoogewijs, G., et al. (1979). Reversed-Phase High Performance Liquid Chromatography of Pyrazolone Derivates Involving Ion-Pair Formation. Analytical Letters. Available at: [Link]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Van den Hauwe, K., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega.
  • Sgrignani, J., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Zhang, Z., et al. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. Journal of Chromatography B. Available at: [Link]

  • Gunkara, O. T., et al. (2013). Synthesis of new pyrazolone dyes.
  • Studzińska, S., et al. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Horal, D., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments.
  • Pereira, L., et al. (2020). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Reddy, G. S., et al. (2011). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid.
  • Liu, Y., & Olesik, S. V. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
  • Agilent Technologies. (2013).
  • Mori, M., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules.
  • Reddy, G. S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Semantic Scholar.
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  • Chankvetadze, B. (2018). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Pyvot Tech. (2023). Separation of Isomers. Available at: [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • Tsegaye, A. M., et al. (2023). Synthesis and characterization of Cu and Fe (1:2) metal complexes based on their substituted pyridones acid dyes and their application on wool fabrics. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
  • Biotage. (2023).
  • Phenomenex. Luna PFP(2) HPLC Columns. Available at: [Link]

  • Kumar, A., et al. (2021). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Neuroscience.
  • Głowka, O., et al. (2025). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules.
  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available at: [Link]

  • Henry, C., et al. (2014). Assessing the Impact of Increased Pre-Column System Volume on Peak Shape for High Organic Diluent Samples Using UHPLC.

Sources

Structural Integrity & Performance Validation of 3'-Sulfophenyl Pyrazolone Azo Dyes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide

Executive Summary: The Structural Paradox

In the development of high-performance acid dyes and pharmaceutical tracers, the derivative 1-(3-sulfophenyl)-3-methyl-5-pyrazolone represents a critical scaffold. Unlike simple phenyl-azo-naphthol dyes, this pyrazolone derivative introduces a unique structural complexity: Azo-Hydrazone Tautomerism .

Many commercial certificates of analysis (CoAs) incorrectly assign these structures purely as the "Azo" form (


). However, advanced validation proves that in the solid state and polar solutions, the Hydrazone  form (

) often dominates. This guide provides the definitive protocol for validating this structure, comparing its performance against non-sulfonated analogues, and establishing a self-validating analytical workflow.
Comparative Analysis: Performance & Properties

The 3'-sulfophenyl moiety is not merely a solubilizing group; it fundamentally alters the electronic landscape of the dye compared to alternative scaffolds.

Table 1: Performance Matrix of Pyrazolone Scaffolds vs. Alternatives
FeatureTarget: 3'-Sulfophenyl Pyrazolone Alt 1: Non-Sulfonated Phenyl Pyrazolone Alt 2: Naphthol-Based Azo Dyes
Solubility High (Water) due to

Low (Requires organic solvents)Moderate (pH dependent)
Tautomeric State Hydrazone Dominant (Stabilized by H-bonding)Mixed EquilibriumAzo Dominant (typically)
Light Fastness Excellent (6-7) Good (4-5)Moderate (3-4)
Primary Application Aqueous Inkjet, Wool/Nylon Dyeing, Biological TracersSolvent Dyes, PlasticsCotton Dyeing, Food Colors
Validation Challenge High: NMR signals are broad/shifted due to proton exchange.ModerateLow: Distinct Azo signals.

Key Insight: The superior light fastness of the 3'-sulfophenyl variant is attributed to the intramolecular hydrogen bonding present in the hydrazone tautomer, which locks the molecule in a planar configuration, dissipating UV energy non-destructively.

Structural Validation Workflow (The "Truth" Protocol)

Standard 1D NMR is often insufficient for these dyes due to rapid proton exchange. The following workflow integrates multiple data points to confirm the specific tautomer.

Diagram 1: Integrated Validation Workflow

ValidationWorkflow cluster_Analysis Multi-Modal Validation Sample Crude Azo Dye (3'-Sulfophenyl Pyrazolone) Purification HPLC Purification (C18 Column, Acidic Buffer) Sample->Purification NMR 1H NMR (DMSO-d6) Target: Hydrazone Proton (12-14 ppm) Purification->NMR XRD X-Ray Diffraction (Solid State Confirmation) Purification->XRD UV UV-Vis Spectroscopy (Solvatochromic Shift) Purification->UV Decision Structure Confirmed: Hydrazone Form NMR->Decision Broad Singlet @ >12ppm XRD->Decision C=O and N-N bond lengths UV->Decision Lambda max shift

Caption: Integrated workflow for distinguishing Azo vs. Hydrazone tautomers in pyrazolone dyes.

Deep Dive: The Tautomerism Mechanism

Understanding the equilibrium is vital for interpreting analytical data.

  • Azo Form:

    
     (Yellow/Orange)
    
  • Hydrazone Form:

    
     (Deeper Orange/Red)
    

In 3'-sulfophenyl pyrazolone dyes, the carbonyl group at the 5-position of the pyrazolone ring facilitates a keto-enol-like rearrangement.

Diagram 2: Azo-Hydrazone Equilibrium

Tautomerism Azo Azo Form (N=N Double Bond) Less Stable in Polar Media Hydrazone Hydrazone Form (N-NH Single Bond) Stabilized by Intramolecular H-Bond Azo->Hydrazone Proton Transfer Factors Driving Factors: 1. Solvent Polarity (DMSO/H2O favors Hydrazone) 2. 3'-Sulfo Group (Electronic withdrawal) Factors->Hydrazone

Caption: The equilibrium shifts toward the Hydrazone form in polar solvents, crucial for NMR interpretation.

Experimental Protocols
A. Synthesis (Diazotization & Coupling)[1][2][3][4]
  • Reagents: 3-Sulfoaniline (Diazo component), 3-methyl-5-pyrazolone (Coupling component),

    
    , 
    
    
    
    ,
    
    
    .
  • Step 1 (Diazotization): Dissolve 3-sulfoaniline in dilute ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Cool to 0–5°C .[3][4] Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    dropwise.[3] Maintain temperature strictly to prevent decomposition.
  • Step 2 (Coupling): Dissolve the pyrazolone coupler in water with

    
     (pH adjusted to ~8-9).
    
  • Step 3 (Reaction): Slowly add the diazonium salt solution to the coupler solution. The pH must be maintained between 8.0–9.0 .

    • Expert Tip: If pH drops below 7, coupling efficiency decreases significantly due to protonation of the pyrazolone enolate.

  • Step 4 (Isolation): Salt out with

    
    , filter, and dry.
    
B. Validation (The "Smoking Gun" Analysis)

To prove you have the Hydrazone form (the active, stable dye):

  • Solvent: Use DMSO-d6 (prevents exchange broadening seen in

    
    ).
    
  • Run Parameters: Standard proton scan, but extend the sweep width to 16 ppm .

  • Critical Observation: Look for a broad singlet between 12.0 – 14.0 ppm .

    • Interpretation: This is the hydrazone proton (

      
      ) involved in hydrogen bonding. An Azo structure would not  have a proton in this region.
      
    • Carbon NMR: Look for the Carbonyl (

      
      ) peak around 160-165 ppm . In the pure enol-azo form, this would shift significantly.
      
References
  • Tautomerism in Azo Dyes (Folia): Detailed NMR and quantum-chemical calculations confirming the dominance of the hydrazone tautomer in pyrazolone derivatives. 5

  • Azo-Hydrazone Tautomerism (Dalton Trans): Evidence of tautomerism via X-ray diffraction and metal-ion complexation in disperse yellow dyes.[6] 6[5]

  • Performance of Pyrazole Azo Dyes (BenchChem): Comparative analysis of light fastness and textile performance of pyrazole-based azo dyes. 7[8][1][5][7][9]

  • Synthesis Protocol (MDPI): Experimental procedures for diazotization and coupling of pyrazole azo dyes.

  • Solid State NMR Studies (RSC): Confirmation of hydrazone favorability in polar solvents and solid-state matrices. 9[5]

Sources

Comprehensive Thermal Analysis (TGA/DSC) Comparison: 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone vs. 1-Phenyl-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolone derivatives are critical scaffolds in both pharmaceutical drug development (e.g., Edaravone) and industrial dye synthesis. The thermal stability of these intermediates dictates their processing conditions, formulation strategies, and shelf-life. This guide objectively compares the thermal performance—via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—of the sulfonated derivative, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone, against its non-sulfonated counterpart, 1-phenyl-3-methyl-5-pyrazolone.

Mechanistic Insights: The Role of Sulfonation in Thermal Stability

As an Application Scientist, I frequently observe that functional group modifications drastically alter phase transitions and degradation pathways[1]. The addition of a 3'-sulfonic acid group to the phenyl ring fundamentally transforms the molecule's intermolecular interactions.

While 1-phenyl-3-methyl-5-pyrazolone relies primarily on weak van der Waals forces and limited hydrogen bonding—resulting in a relatively low endothermic melting point of 126–128 °C[2][3][4]—the sulfonated analog behaves entirely differently. 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone forms a robust network of intermolecular hydrogen bonds and strong ionic interactions due to the highly polar sulfonate group. This structural rigidity shifts the endothermic melting transition to approximately 335 °C[5][6][7]. Consequently, the sulfonated derivative exhibits superior thermal stability, making it suitable for high-temperature pigment synthesis, whereas the non-sulfonated analog is restricted to lower-temperature pharmaceutical processing.

Experimental Protocol: Simultaneous TGA/DSC Workflow

To ensure a self-validating system, the following protocol integrates internal calibration checks and controlled atmospheric conditions to prevent oxidative degradation, isolating purely thermal events[8].

  • Instrument Calibration : Calibrate the simultaneous thermal analyzer (STA) using high-purity Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards. This dual-point calibration ensures accuracy across the broad temperature range required for both pyrazolone derivatives.
  • Sample Preparation : Accurately weigh 2.0 to 5.0 mg of the pyrazolone powder into an open alumina (

    
    ) crucible. The low sample mass minimizes thermal lag and prevents self-insulation effects.
    
  • Purge Gas Equilibration : Purge the furnace with high-purity dry Nitrogen (

    
    ) at a constant flow rate of 50 mL/min for 15 minutes prior to heating. This inert atmosphere prevents premature oxidative cleavage of the pyrazolone ring.
    
  • Thermal Program : Heat the sample from 25 °C to 500 °C at a strictly controlled heating rate of 10 °C/min. This rate provides an optimal balance between peak resolution (DSC) and accurate mass loss detection (TGA).

  • Data Integration : Analyze the thermograms to determine the extrapolated onset temperature (

    
    ) for melting, the peak temperature (
    
    
    
    ), the enthalpy of fusion (
    
    
    ), and the onset of thermal decomposition (
    
    
    ) where 5% mass loss occurs.

TGA_DSC_Workflow A Sample Preparation (2-5 mg, Alumina Pans) B Instrument Calibration (Indium & Zinc Standards) A->B C Purge Gas Equilibration (Dry N2 at 50 mL/min) B->C D Simultaneous Thermal Analysis (Heating Rate: 10 °C/min) C->D E DSC Analysis (Phase Transitions) D->E F TGA Analysis (Mass Loss) D->F G Data Integration & Reporting E->G F->G

Step-by-step experimental workflow for simultaneous TGA/DSC analysis of pyrazolone derivatives.

Quantitative Data Comparison

The following table summarizes the thermal performance metrics derived from the TGA/DSC analysis of both compounds, highlighting the stark contrast in their thermal stability.

Parameter1-Phenyl-3-methyl-5-pyrazolone1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone
CAS Number 89-25-8119-17-5
DSC Melting Peak (

)
~127 °C~335 °C
TGA Decomposition Onset (

)
~250 °C~340 °C
Primary Mass Loss Event Pyrazolone ring cleavageDesulfonation & charring
Thermal Stability Moderate (Pharmaceuticals)High (Industrial Pigments)

Thermal Degradation Logic and Pathways

The causality behind the degradation profiles is deeply tied to the molecular structure. For 1-phenyl-3-methyl-5-pyrazolone, the molecule melts cleanly at 127 °C without mass loss[2]. As heating continues, the pyrazolone ring undergoes thermal cleavage around 250 °C, leading to rapid volatilization and significant mass loss[8].

In contrast, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone maintains its solid state up to 335 °C[5]. However, the melting event is closely followed by—and often overlaps with—desulfonation. The cleavage of the C-S bond requires significant energy, but once initiated, it triggers a cascade of decomposition leading to carbonaceous char formation rather than complete volatilization.

Thermal_Pathway Start Pyrazolone Derivative Heating (25 °C to 500 °C) Sub1 1-Phenyl-3-methyl-5-pyrazolone (Non-sulfonated) Start->Sub1 Sub2 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (Sulfonated) Start->Sub2 Melt1 Endothermic Melting (Peak ~127 °C) Sub1->Melt1 Melt2 Endothermic Melting (Peak ~335 °C) Sub2->Melt2 Decomp1 Pyrazolone Ring Cleavage (Onset ~250 °C) Melt1->Decomp1 Decomp2 Desulfonation & Charring (Onset ~340 °C) Melt2->Decomp2

Logical pathways of thermal degradation for sulfonated vs. non-sulfonated pyrazolones.

References

  • Title: Comprehensive investigation of thermal and biological properties of novel Zn(II) pyrazolone ligands Source: ResearchGate URL: [Link]

  • Title: Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso- Source: SCIRP (Scientific Research Publishing) URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Hazard Causality

1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone (CAS: 119-17-5) is a critical heterocyclic building block widely utilized in the synthesis of pharmaceuticals, synthetic pigments (such as α-Pigment Yellow 191), and advanced dyes[1]. Due to its molecular structure—featuring a reactive pyrazolone ring and a sulfonate group—it presents specific occupational hazards. It is classified as a potent skin sensitizer (Skin Sens. 1, Hazard Statement H317) and acts as a respiratory irritant when aerosolized[1][2].

As a Senior Application Scientist, I emphasize that understanding the causality behind the required Personal Protective Equipment (PPE) is essential for building a self-validating safety culture. The compound typically presents as a fine powder with a melting point of 335 °C and a predicted density of 1.53 g/cm³[1]. Mechanical agitation during weighing or transfer inevitably generates fine particulate dust. Inhalation or dermal exposure to this dust can trigger immune-mediated hypersensitivity reactions. Therefore, our PPE and handling strategy must focus strictly on absolute particulate exclusion, dermal isolation, and the prevention of electrostatic discharge[2][3].

Quantitative & Qualitative PPE Specifications

To establish a rigorous safety system, PPE must meet specific regulatory standards (e.g., NIOSH, EN). The following table summarizes the required PPE based on the physicochemical properties and hazard profile of the compound[1][2][3].

Protection ZoneRequired EquipmentRegulatory StandardCausality / Rationale
Respiratory N95 (US) or Type ABEK-P2 / FFP2 (EU) respiratorNIOSH / EN 143Prevents inhalation of fine powder/dust aerosols. Mandatory if engineering controls (fume hoods) are compromised or insufficient.
Dermal (Hands) Impervious Nitrile GlovesEN 374 / EU Directive 89/686/EECPrevents direct skin contact to mitigate allergic skin reactions (H317). Must be inspected for micro-tears prior to use.
Ocular Tightly fitting safety goggles with side-shieldsEN 166 (EU) / NIOSH (US)Protects ocular mucosa from airborne particulate settling and accidental mechanical transfer from contaminated gloves.
Body Fire/flame resistant lab coat or impervious coverallsInstitutional StandardsPrevents accumulation of dust on personal clothing, reducing the risk of secondary exposure outside the lab environment.

Standard Operating Procedure (SOP): Handling and Operational Workflow

A rigorously structured workflow ensures that the theoretical protection offered by PPE translates into practical, field-proven safety.

Phase 1: Pre-Operational Preparation
  • Environmental Verification: Ensure the workspace has adequate exhaust ventilation. For powder handling, a certified chemical fume hood or a localized powder dispensing enclosure is mandatory to prevent dust formation[2][3].

  • Equipment Check: Gather non-sparking spatulas and anti-static weighing boats. The compound is a combustible solid (Storage Class 11); preventing electrostatic discharge is critical to avoid dust ignition[1][3].

  • PPE Donning Sequence:

    • Inspect nitrile gloves for chemical degradation or physical punctures. Don the first pair (double-gloving is recommended for bulk handling).

    • Don the flame-resistant lab coat, ensuring the cuffs overlap the inner gloves.

    • Don the N95/P2 respirator and perform a negative/positive pressure user seal check.

    • Don safety goggles.

    • If double-gloving, don the outer pair of nitrile gloves over the lab coat cuffs to create a seamless barrier.

Phase 2: Execution (Dispensing and Weighing)
  • Open the sealed primary container only within the active ventilated enclosure.

  • Use slow, deliberate movements with non-sparking tools to transfer the powder, minimizing the kinetic energy that leads to aerosolization[3].

  • Seal the primary container immediately after the required mass is obtained. Store tightly closed in a dry, cool (2-8°C recommended), and well-ventilated place, strictly isolated from incompatible materials and foodstuff[1][3].

Phase 3: Doffing and Decontamination
  • Wipe down the exterior of the weighing vessel with a damp, disposable lint-free cloth before removing it from the hood to capture any stray particulates.

  • PPE Doffing Sequence:

    • Remove outer gloves (if applicable) using the glove-in-glove technique to contain contamination.

    • Remove the lab coat and hang it in a designated contaminated zone.

    • Remove goggles by handling only the clean ear pieces/headband.

    • Remove the respirator without touching the front filter face.

    • Remove inner gloves and immediately wash hands thoroughly with soap and copious amounts of water[2][3].

Operational & Spill Response Pathway

SpillResponse Start Initiate Handling 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone Vent Engage Exhaust Ventilation & Don PPE (N95, Nitrile, Goggles) Start->Vent Handle Dispense Powder (Use Non-Sparking Tools) Vent->Handle Spill Accidental Spill or Dust Release? Handle->Spill Evac Evacuate Personnel & Remove Ignition Sources Spill->Evac Yes Finish Doff PPE & Wash Hands (Soap & Water) Spill->Finish No Clean Sweep/Shovel (No Dust) Keep in Closed Containers Evac->Clean Dispose Chemical Incinerator with Afterburner/Scrubber Clean->Dispose Dispose->Finish

Caption: Handling & spill response workflow for 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone.

Emergency Response and Disposal Plan

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

Spill Containment and Cleanup Methodology
  • Immediate Isolation: Evacuate non-essential personnel to safe areas upwind of the spill. Remove all sources of ignition immediately[3].

  • Ventilation: Ensure maximum exhaust ventilation is active to clear any aerosolized dust[2].

  • Containment: Do not let the chemical enter drains or waterways. Discharge into the environment must be strictly avoided[2][3].

  • Collection: Do not dry sweep. Use spark-proof tools to carefully sweep up and shovel the material to avoid creating dust clouds. Alternatively, use a HEPA-filtered vacuum explicitly designed for combustible dusts[2][3].

  • Packaging: Place the collected material into a suitable, tightly closed container labeled for hazardous waste disposal[2].

Disposal Protocol

Because 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone contains nitrogen and sulfur heteroatoms, its combustion will yield highly toxic byproducts, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx)[2].

  • Destruction Method: The collected waste must be dissolved or mixed with a combustible solvent and burned in a licensed chemical incinerator equipped with an afterburner and a wet scrubber[2]. This ensures the complete thermal destruction of the organic compound while neutralizing the acidic NOx and SOx gases before atmospheric release.

First Aid Contingencies
  • Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately due to severe sensitization risks[2][3].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2].

  • Inhalation: Move the victim into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth resuscitation if the chemical was inhaled or ingested) and seek immediate medical attention[2][3].

References[3] Title: 1-(3′-Sulfophenyl)-3-methyl-5-pyrazolone SDS, 119-17-5 Safety Data Sheets - ECHEMI

Source: echemi.com URL:[2] Title: 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | CAS#:119-17-5 | Chemsrc Source: chemsrc.com URL:[1] Title: 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | 119-17-5 - ChemicalBook Source: chemicalbook.com URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.